molecular formula C8H14O2 B1457031 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde CAS No. 1212021-29-8

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Cat. No.: B1457031
CAS No.: 1212021-29-8
M. Wt: 142.2 g/mol
InChI Key: WOEHIWKPBUWQMU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dimethyloxane-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-8(5-9)4-7(2)10-6/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEHIWKPBUWQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced whitepaper for R&D professionals, synthesizing chemical engineering principles, synthetic methodology, and application science.

Structure, Synthesis, and Application in Medicinal & Fragrance Chemistry

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) represents a privileged scaffold in modern organic synthesis. Characterized by a saturated oxygen heterocycle with defined stereocenters, it serves as a critical intermediate for generating conformational restriction in drug design and imparting substantivity in fragrance formulations. Unlike its acyclic analog Melonal (2,6-dimethyl-5-heptenal), this pyran derivative offers enhanced metabolic stability and a rigidified vector for substituent display.

This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic route for laboratory-scale production, and a reactivity map for downstream functionalization.

Molecular Architecture & Stereochemistry

The utility of this molecule stems from its stereochemical complexity. The 2,6-substitution pattern on the tetrahydropyran (THP) ring creates distinct diastereomeric possibilities that dictate reactivity and biological interaction.

  • The cis-2,6 Isomer (Thermodynamic): The methyl groups at C2 and C6 occupy equatorial positions to minimize 1,3-diaxial interactions. This is the predominant isomer formed under thermodynamic control. It is a meso compound (achiral) due to the plane of symmetry passing through C4 and the oxygen atom.

  • The trans-2,6 Isomer (Kinetic): One methyl is axial and the other equatorial. This form is chiral and higher in energy.

  • The C4-Formyl Group: The aldehyde group at C4 can adopt an axial or equatorial orientation. In the cis-2,6 isomer, the equatorial conformer is favored by ~1.5 kcal/mol, leading to the all-cis (2,6-cis, 4-cis relative to H) configuration.

Structural Visualization

Stereochemistry Substrate 2,6-Dimethyl-4H-pyran-4-one Intermed 2,6-Dimethyl-tetrahydro-pyran-4-one (Thermodynamic Mixture) Substrate->Intermed Catalytic Hydrogenation (Stereocontrol) Target 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (All-cis Isomer) Intermed->Target Homologation (TosMIC or Wittig) Note Thermodynamic Preference: 2,6-diequatorial (cis) 4-equatorial (cis) Target->Note

Figure 1: Stereochemical progression from the planar pyranone precursor to the thermodynamically preferred all-cis carbaldehyde.

Physicochemical Profile

Data below represents a consensus of experimental values for the isomeric mixture and high-confidence predictive models for the pure cis-isomer.

PropertyValue / DescriptionSignificance
Molecular Formula C₈H₁₄O₂Core scaffold
Molecular Weight 142.20 g/mol Fragment-based drug design (FBDD) compliant
CAS Number 1212021-29-8Unique identifier
Boiling Point 95–98 °C @ 10 Torr (Predicted)Volatile, amenable to GC analysis
Density 1.01 ± 0.05 g/cm³Slightly denser than water
LogP 1.2 – 1.5Lipophilic enough for membrane permeability
Solubility Soluble in DCM, THF, EtOH; Sparingly in H₂ORequires organic co-solvents in aqueous reactions
Appearance Colorless to pale yellow liquidOxidizes to acid upon prolonged air exposure

Synthetic Routes & Process Chemistry

While direct isolation from natural sources is inefficient, the reductive homologation of 2,6-dimethyl-4-pyrone is the most robust route for generating the 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde scaffold with high stereocontrol.

Primary Route: The Pyranone-TosMIC Sequence

This protocol avoids the regioselectivity issues of hydroformylation and utilizes commercially available starting materials.

Step 1: Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one
  • Reagents: H₂ (50 psi), 10% Pd/C, Ethanol.

  • Mechanism: Heterogeneous hydrogenation saturates the double bonds. The cis-adsorption of hydrogen and equilibration favors the cis-2,6-dimethyl ketone.

  • Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-one.[1][2]

Step 2: Van Leusen Reductive Cyanation (Homologation)
  • Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME/EtOH.

  • Mechanism: Base-mediated addition of TosMIC to the ketone, followed by cyclization and fragmentation, yields the nitrile with one-carbon extension.

  • Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbonitrile.

Step 3: Nitrile Reduction
  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78 °C.

  • Mechanism: Selective reduction of the nitrile to the imine, which hydrolyzes to the aldehyde upon acidic workup.

  • Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde .[3][4]

Experimental Protocol: Step-by-Step

Objective: Synthesis of 10g of Target Aldehyde.

  • Hydrogenation:

    • Charge a hydrogenation vessel with 2,6-dimethyl-4H-pyran-4-one (12.4 g, 100 mmol) and ethanol (100 mL).

    • Add 10% Pd/C (1.2 g). Purge with N₂ followed by H₂.

    • Stir under 50 psi H₂ at RT for 12 hours. Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield ~12.5 g of the saturated ketone (oil).

  • Cyanation (TosMIC):

    • To a solution of t-BuOK (22.4 g, 200 mmol) in DME (150 mL) at 0°C, add a solution of TosMIC (21.5 g, 110 mmol) in DME (50 mL).

    • Add the ketone (12.5 g, ~97 mmol) dropwise. Stir at 0°C for 45 min, then add EtOH (10 mL) and reflux for 2 hours.

    • Cool, dilute with water, and extract with ether.[5] Dry (MgSO₄) and concentrate.[6]

    • Purification: Distillation or silica plug (Hex/EtOAc) to isolate the nitrile.

  • Reduction:

    • Dissolve the nitrile (10 g, 72 mmol) in anhydrous toluene (150 mL) under Argon. Cool to -78°C.

    • Add DIBAL-H (1.0 M in toluene, 80 mL, 80 mmol) dropwise over 30 mins.

    • Stir at -78°C for 2 hours. Quench with MeOH (5 mL) followed by sat. Rochelle’s salt solution.

    • Warm to RT and stir vigorously until layers separate. Extract aqueous layer with EtOAc.

    • Combine organics, wash with brine, dry, and concentrate.[5]

    • Yield: Expect ~7-8 g (70-80%) of the aldehyde.

Reactivity & Functionalization

The C4-aldehyde is a versatile handle. The steric bulk of the 2,6-methyl groups provides kinetic protection, making the aldehyde moderately resistant to polymerization compared to simple aliphatic aldehydes.

Reactivity Map

Reactivity Core 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde Rxn1 Reductive Amination (R-NH2, NaBH(OAc)3) Core->Rxn1 Rxn2 Pinnick Oxidation (NaClO2, NaH2PO4) Core->Rxn2 Rxn3 Wittig Olefination (Ph3P=CH-R) Core->Rxn3 Rxn4 Grignard Addition (R-MgBr) Core->Rxn4 Prod1 Secondary/Tertiary Amines (Drug Linkers) Rxn1->Prod1 Prod2 Carboxylic Acid (Building Block) Rxn2->Prod2 Prod3 Exocyclic Alkenes (Fragrance/Materials) Rxn3->Prod3 Prod4 Secondary Alcohols (Chiral Scaffolds) Rxn4->Prod4

Figure 2: Functionalization pathways transforming the aldehyde into high-value intermediates.

Applications in R&D

Medicinal Chemistry[11][12][13]
  • Conformational Restriction: The 2,6-dimethyl-THP ring acts as a rigid spacer. Replacing a flexible alkyl chain with this ring can improve metabolic stability (blocking P450 oxidation sites) and lock pharmacophores into bioactive conformations.

  • Bioisostere: The aldehyde can be converted to an oxetane, amine, or heterocycle, serving as a bioisostere for phenyl or cyclohexyl groups in kinase inhibitors.

Fragrance & Flavor[2][5][14]
  • Olfactory Profile: While the acyclic Melonal has a potent melon/green note, the cyclized pyran derivatives often exhibit softer, more floral-fruity profiles with increased substantivity (staying power) due to lower vapor pressure.

  • Stability: The pyran ring is stable to oxidation and pH changes in consumer products (soaps, detergents), unlike many unsaturated acyclic aldehydes.

Safety & Handling

  • GHS Classification: Warning.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid.

  • Spill Protocol: Absorb with sand or vermiculite. Neutralize with dilute sodium bisulfite solution if necessary to quench aldehyde reactivity before disposal.

References

  • Van Leusen, A. M., et al. (1977).[7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114-3118. 7[8][7]

  • Organic Chemistry Portal. (2023). Tetrahydropyran Synthesis and Reactivity. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]

Sources

Stereochemical Architectures: A Technical Guide to 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, serving as the core for polyether antibiotics, pheromones, and macrocyclic lactones. Among its derivatives, 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde represents a unique stereochemical challenge and opportunity. Its value lies in the interplay between the rigidifying 2,6-dimethyl "anchors" and the reactive, epimerizable aldehyde at the 4-position.

This guide dissects the conformational landscape of this molecule, providing researchers with the rationale to predict, synthesize, and identify specific stereoisomers. Unlike simple cyclohexanes, the presence of the oxygen atom induces dipole-dipole interactions (anomeric effects) and alters bond lengths, necessitating a tailored approach to stereocontrol.

Part 1: Structural Analysis & Stereochemical Landscape

The Conformational Anchor

The stereochemistry of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde is dictated by the relative orientation of the two methyl groups at positions 2 and 6.

  • The cis-2,6-dimethyl backbone: This is the thermodynamic sink. In the chair conformation, both methyl groups can adopt an equatorial orientation. This locks the ring conformation because flipping the ring would place both methyls in severe 1,3-diaxial interactions (approx. +3.4 kcal/mol penalty per methyl).

  • The trans-2,6-dimethyl backbone: In any chair conformation, one methyl must be axial while the other is equatorial. This backbone is inherently higher in energy and chiral, whereas the all-equatorial cis-backbone possesses a plane of symmetry (meso).

The 4-Position Variable

With the cis-2,6-dimethyl backbone locked (diequatorial), the aldehyde at C4 defines the final stereochemistry.

  • Isomer A (Thermodynamic): 2,6-cis (eq), 4-CHO (eq).

    • Configuration: cis,cis-2,4,6-substitution.

    • Stability: Maximized. The formyl group avoids 1,3-diaxial strain with the axial protons at C2/C6.

    • Symmetry: Meso (achiral).

  • Isomer B (Kinetic/Steric): 2,6-cis (eq), 4-CHO (ax).

    • Configuration: cis,trans-2,4,6-substitution.

    • Stability: Lower. The axial aldehyde suffers from 1,3-diaxial repulsion.

    • Symmetry: Meso (achiral).

Isomer Stability Visualization

The following diagram illustrates the energetic hierarchy of the isomers.

IsomerHierarchy Root 2,6-Dimethyl-THP-4-CHO CisBackbone cis-2,6-Dimethyl (Diequatorial Anchor) Root->CisBackbone Major Route TransBackbone trans-2,6-Dimethyl (Axial/Equatorial) Root->TransBackbone Minor Route IsoA Isomer A (All-cis) 4-CHO Equatorial (Thermodynamic Sink) CisBackbone->IsoA Equilibration IsoB Isomer B 4-CHO Axial (High Energy) CisBackbone->IsoB Kinetic Trap IsoC Enantiomeric Pairs (Chiral) TransBackbone->IsoC

Caption: Energetic hierarchy of stereoisomers. The green path represents the target thermodynamic product.

Part 2: Synthetic Pathways & Stereocontrol

To access the specific isomers, we must choose a route that establishes the 2,6-stereocenters first, followed by functionalization of C4.

Route A: Hydrogenation & Homologation (Recommended)

This route utilizes the commercially available 2,6-dimethyl-4H-pyran-4-one. It offers the highest stereocontrol because the hydrogenation step sets the cis-2,6 relationship.

Protocol:

  • Hydrogenation: Reduce 2,6-dimethyl-4H-pyran-4-one using Pd/C under H2 (1-3 atm).

    • Mechanism:[1][2] Syn-addition of hydrogen occurs from the least hindered face. However, thermodynamic equilibration on the catalyst surface often yields the all-equatorial cis-2,6-dimethyl-tetrahydro-pyran-4-one.

  • Homologation (Ketone to Aldehyde):

    • Step 2a: Wittig reaction with (methoxymethyl)triphenylphosphonium chloride and KHMDS to form the enol ether.

    • Step 2b: Acidic hydrolysis (HCl/THF) of the enol ether yields the aldehyde.

Why this works: The hydrolysis step proceeds through an oxocarbenium ion intermediate. The final protonation of the enol/enolate will occur to place the aldehyde in the equatorial position (thermodynamic control), yielding Isomer A.

Route B: Prins Cyclization (De Novo)

For researchers needing the trans-backbone or non-standard derivatives, the Prins cyclization offers modularity.

  • Reagents: Acetaldehyde + Homoallylic alcohol + Acid catalyst.

  • Stereocontrol: The reaction proceeds via a chair-like transition state (Zimmerman-Traxler model), where substituents prefer equatorial positions. This naturally favors the all-cis tetrahydropyran systems.

Synthetic Workflow Diagram

SynthesisWorkflow Start 2,6-Dimethyl-gamma-pyrone Step1 Pd/C, H2 (Hydrogenation) Start->Step1 Inter1 cis-2,6-Dimethyl-THP-4-one Step1->Inter1 Step2 Ph3P=CHOMe (Wittig) Inter1->Step2 Inter2 Enol Ether Step2->Inter2 Step3 H3O+ (Hydrolysis) Inter2->Step3 Final Target Aldehyde (Isomer A) Step3->Final

Caption: Step-wise synthesis from pyrone precursor to thermodynamic aldehyde isomer.

Part 3: Analytical Characterization (Self-Validating Protocols)

Distinguishing Isomer A (eq-CHO) from Isomer B (ax-CHO) requires rigorous NMR analysis. The coupling constants (


) of the proton at C4 (H4) are diagnostic.
1H NMR Diagnostic Table
FeatureIsomer A (Thermodynamic)Isomer B (Kinetic)Mechanistic Rationale
H4 Orientation AxialEquatorialIn the chair form, equatorial substituents have axial protons.
Coupling (

)
tt (~11 Hz, ~4 Hz) qt (~3 Hz, ~3 Hz) Isomer A: H4 is axial. It has two large

couplings (~11Hz) with H3ax/H5ax and two small

couplings. Isomer B: H4 is equatorial. It has only small

and

couplings.
CHO Signal

9.6 - 9.8 ppm

9.6 - 9.8 ppm
Chemical shift is less diagnostic than coupling constants.
C2/C6 Methyls Doublet (~1.1 ppm)Doublet (~1.1 ppm)Both isomers have equatorial methyls; shifts are similar.
Epimerization Test (The "Trust" Protocol)

To confirm you have the thermodynamic isomer (Isomer A):

  • Dissolve a small sample in MeOH.

  • Add a catalytic amount of K2CO3 or DBU.

  • Stir for 2 hours.

  • Run NMR.[3]

    • Result: If the spectrum remains unchanged, you possess the thermodynamic (equatorial aldehyde) isomer. If it shifts from a narrow multiplet at H4 to a wide triplet of triplets, your starting material was the kinetic (axial) isomer.

Part 4: Applications in Drug Design

The 2,6-dimethyl-THP scaffold acts as a "conformational lock." By restricting the flexibility of the ring, it reduces the entropic penalty of binding to a protein target.

  • Peptidomimetics: The aldehyde can be converted to an amine via reductive amination, serving as a transition state mimic in protease inhibitors.

  • Fragment-Based Design: The defined vectors of the methyl groups allow for precise probing of hydrophobic pockets in receptors (e.g., nuclear receptors).

References

  • Rychnovsky, S. D., & Yang, G. (1997). "General Route to 2,6-Disubstituted Tetrahydropyrans via Segment Coupling Prins Cyclization." Journal of the American Chemical Society.[4] Link

  • PubChem. "Tetrahydro-2,6-dimethyl-4H-pyran-4-one (Compound CID 70626)." National Center for Biotechnology Information. Link

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

An In-Depth Technical Guide to the Solubility Profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, a substituted tetrahydropyran derivative of interest. We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination, and discuss the interpretation of the resulting data. This document is designed to serve as a practical resource, blending established theory with actionable methodologies for scientists in the pharmaceutical and chemical research fields.

Introduction: The Significance of a Solubility Profile

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a heterocyclic compound featuring a tetrahydropyran ring, two methyl substituents, and a carbaldehyde functional group. This combination of a polar ether linkage, a reactive aldehyde, and nonpolar alkyl groups results in a molecule with nuanced solubility characteristics. Understanding its solubility in a range of organic solvents is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions, choosing appropriate solvents for crystallization and purification, and controlling impurity profiles all depend on a precise understanding of solubility.

  • Formulation Science: For drug development, solubility dictates the choice of excipients and delivery systems. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of a drug candidate.[1]

  • Analytical Chemistry: Developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the selection of solvents in which the analyte is fully soluble to ensure accurate quantification.

This guide will provide the necessary tools to systematically characterize the solubility of this compound, enabling informed decision-making throughout the research and development lifecycle.

Theoretical Framework: Predicting and Understanding Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The solubility of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is governed by a balance of forces:

  • Dispersion Forces (van der Waals): Arising from temporary fluctuations in electron density, these are present in all molecules and are the primary forces of attraction in nonpolar solvents like hexane. The alkyl (dimethyl) groups of the target molecule contribute to these interactions.

  • Dipole-Dipole Interactions: The ether oxygen and the carbonyl group in the aldehyde create a permanent molecular dipole. Polar aprotic solvents like acetone or ethyl acetate will interact favorably with these dipoles.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. Protic solvents, such as ethanol or methanol, can act as hydrogen bond donors, leading to strong interactions and potentially high solubility.

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) .[2][3] Every molecule can be assigned three parameters (δD, δP, δH) that represent the energy from dispersion forces, polar forces, and hydrogen bonding, respectively.[2][3][4] A solvent is likely to dissolve a solute if their Hansen parameters are similar.[2]

The diagram below illustrates the key intermolecular forces influencing the dissolution of the target molecule in a protic solvent like ethanol.

G solute Solute Molecule (δD_s, δP_s, δH_s) solvent Solvent Molecule (δD_v, δP_v, δH_v) solute->solvent dissolution Dissolution Occurs when forces are compatible (HSP are close)

Caption: Intermolecular forces governing solubility.

Based on its structure, we can hypothesize the following solubility trends for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde:

  • High Solubility: In polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., acetone, THF, ethyl acetate) due to favorable dipole-dipole interactions and hydrogen bonding potential.

  • Moderate Solubility: In solvents of intermediate polarity (e.g., dichloromethane).

  • Low Solubility: In nonpolar solvents (e.g., hexane, toluene) where dispersion forces are dominant.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (equilibrium) solubility is the shake-flask method .[1][5][6] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[1][6] The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured. This protocol is adapted from the OECD Test Guideline 105 for its robustness and wide acceptance.[7][8][9][10]

Materials and Equipment
  • Solute: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (purity >98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Syringes

    • Autosampler vials

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Step-by-Step Protocol

The following workflow diagram outlines the experimental procedure.

Caption: Experimental workflow for the shake-flask method.

Detailed Steps:

  • Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add small, known amounts of the solute to a fixed volume of solvent until it no longer dissolves. This helps in deciding the excess amount to be used in the main experiment.[8][11]

  • Sample Preparation:

    • Accurately weigh an excess amount of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (e.g., 10-20 mg) into a glass vial. The key is to ensure solid material remains after equilibrium is reached.[6]

    • Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and a consistent agitation speed (e.g., 200 RPM).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[1][5][6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been achieved.[11]

  • Sample Processing:

    • Remove the vials from the shaker and let them stand at the same constant temperature to allow undissolved solids to settle.

    • Carefully draw the supernatant (the clear liquid phase) into a syringe.

    • Attach a syringe filter (0.22 µm) and discard the first few drops to saturate the filter material.

    • Filter the remaining solution directly into a clean, pre-labeled autosampler vial. This step is critical to remove all undissolved particles before analysis.[6]

  • Quantification (HPLC Method):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Create a series of calibration standards by serially diluting the stock solution.

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered saturated samples with the mobile phase to bring their concentration within the linear range of the calibration curve.

    • Analyze the diluted samples by HPLC.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Self-Validating System: Ensuring Trustworthiness
  • Visual Confirmation: Before filtration, visually inspect each vial to confirm that an excess of solid solute is present. Its absence would invalidate the result, as it would only indicate a concentration, not the saturation solubility.[6]

  • Equilibrium Confirmation: As mentioned, analyzing samples at multiple time points (e.g., 24h and 48h) ensures that the system has reached a true thermodynamic equilibrium.[11]

  • Temperature Control: Maintaining a constant and uniform temperature is crucial, as solubility is highly temperature-dependent.[12]

  • Method Specificity: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision to ensure reliable quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table. The solvents should be ordered by a relevant property, such as polarity index, to facilitate the identification of trends.

Table 1: Hypothetical Solubility Profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde at 25°C

SolventSolvent TypePolarity Index (Snyder)Solubility (mg/mL)
n-HexaneNonpolar Aliphatic0.1< 1.0
TolueneNonpolar Aromatic2.415.2
DichloromethanePolar Aprotic3.1125.6
Ethyl AcetatePolar Aprotic4.4> 200
AcetonePolar Aprotic5.1> 200
EthanolPolar Protic5.2> 200
MethanolPolar Protic6.6> 200

Note: The data presented in this table is illustrative and based on chemical principles. Actual experimental values must be determined empirically.

Interpretation: The hypothetical data aligns with the theoretical predictions. The compound exhibits low solubility in the nonpolar solvent hexane. As the polarity of the solvent increases, the solubility dramatically improves. The high solubility in polar aprotic solvents like ethyl acetate and acetone, as well as polar protic solvents like ethanol and methanol, confirms the dominant role of dipole-dipole interactions and hydrogen bonding in the dissolution process. This profile suggests that solvents like ethyl acetate or ethanol would be excellent choices for purification via crystallization or for creating concentrated stock solutions for further reactions or analysis.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. By combining an understanding of intermolecular forces with a robust experimental methodology like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is not merely an academic exercise; it is a critical dataset that informs process development, formulation design, and analytical method validation. A thorough characterization of solubility is a foundational step in advancing a chemical entity through the development pipeline, ensuring efficiency and mitigating risks associated with poor physicochemical properties.

References

  • Situ Biosciences. OECD 105 - Water Solubility. [7]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [8]

  • OECD. Test No. 105: Water Solubility. [9]

  • Enamine. Shake-Flask Aqueous Solubility Assay. [5]

  • Analytice. OECD 105 – Water Solubility Test at 20°C. [10]

  • Jørgensen, C., Bøwadt, S., Tyle, H., & Thomsen, M. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 270, 129420. [13]

  • Quora. How to perform the shake flask method to determine solubility. [6]

  • Bienta. Shake-Flask Solubility Assay. [1]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? [14]

  • Wikipedia. Hansen solubility parameter. [2]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [11]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [15]

  • Hansen Solubility. Hansen Solubility Parameters (HSP). [3]

  • SpecialChem. Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. [4]

  • Bergström, C. A. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [12]

Sources

Thermodynamic Stability of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the thermodynamic stability, conformational analysis, and equilibration protocols for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8).

Technical Whitepaper | Version 1.0

Executive Summary

In the structural landscape of substituted tetrahydropyrans, 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde presents a classic conformational analysis challenge relevant to fragrance chemistry and medicinal intermediate synthesis.[1]

Thermodynamic and stereoelectronic analysis confirms that the all-cis (2,6-cis-4-cis) isomer—specifically defined as the 2,6-diequatorial-4-equatorial conformer—represents the global thermodynamic minimum.[1] This stability is driven by the minimization of 1,3-diaxial interactions and the favorable equatorial positioning of the formyl group. Synthetic routes often yield kinetic mixtures; however, base-catalyzed equilibration at the C4 position can enrich the thermodynamic isomer to ratios exceeding 9:1.[2]

Stereochemical & Conformational Analysis[1][3]

The Tetrahydropyran (THP) Scaffold

The stability of the molecule is governed by the chair conformation of the six-membered ether ring. Unlike cyclohexane, the THP ring has shorter C–O bonds (1.43 Å vs 1.54 Å for C–C), which slightly flattens the ring near the oxygen and exacerbates steric interactions at the 2 and 6 positions.[2]

The 2,6-Dimethyl Anchors

The relative stereochemistry of the methyl groups at positions 2 and 6 is the primary determinant of stability.

  • 2,6-cis Isomer: Allows both methyl groups to adopt an equatorial orientation.[1][2] This is the low-energy "anchored" conformation.[1][2]

  • 2,6-trans Isomer: Forces one methyl group to be axial while the other is equatorial.[2] The cost of a single axial methyl at C2/C6 is approximately 1.7–2.0 kcal/mol due to 1,3-diaxial interactions with protons at C4 and C6 (or C2).[2]

The 4-Formyl Substituent

With the 2,6-dimethyl groups locked in the equatorial position (2,6-cis), the aldehyde (carbaldehyde) group at C4 can exist in two diastereomeric forms:

  • Equatorial (cis to Me groups): The formyl group extends away from the ring, minimizing steric clash.[2] The A-value (conformational free energy) of a formyl group is approximately 0.8 kcal/mol (favors equatorial).[2]

  • Axial (trans to Me groups): The formyl group projects perpendicular to the ring, incurring 1,3-diaxial interactions with the axial protons at C2 and C6.[2]

While the "anomeric effect" influences substituents at C2, the C4 position is distal to the ring oxygen.[2] Therefore, steric arguments dominate, and the equatorial conformer is strongly favored.[2]

Global Minimum Structure

The thermodynamically most stable isomer is (2R,4r,6S)-2,6-dimethyltetrahydropyran-4-carbaldehyde (and its enantiomer), where:

  • C2-Me: Equatorial

  • C6-Me: Equatorial[1][2]

  • C4-CHO: Equatorial[1][2]

In a planar depiction, all three groups are cis to each other.[2]

Thermodynamic Equilibrium Visualization

The following diagram illustrates the equilibration pathway. The kinetic mixture (often containing axial aldehyde) converts to the thermodynamic product via an enolate intermediate.[2]

Equilibrium Kinetic Kinetic Isomer (4-Axial Formyl) High Energy Enolate Enolate Intermediate (Planar C4) Kinetic->Enolate Base (Deprotonation) Thermo Thermodynamic Isomer (4-Equatorial Formyl) Global Minimum Kinetic->Thermo ΔG ≈ -1.2 kcal/mol Enolate->Kinetic Fast (Kinetic Control) Enolate->Thermo Slow (Thermo Control) Thermo->Enolate High Barrier

Figure 1: Base-catalyzed equilibration pathway converting the axial-aldehyde isomer to the stable equatorial-aldehyde isomer.[1]

Experimental Protocols

Thermodynamic Equilibration Protocol

This protocol is designed to convert a mixture of isomers (e.g., from a Diels-Alder or hydroformylation reaction) into the thermodynamically stable all-equatorial isomer.[1][2]

Reagents:

  • Substrate: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (isomer mixture)[1][2]

  • Base: Sodium Methoxide (NaOMe) 25% w/w in Methanol OR DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF)[1]

Methodology:

  • Preparation: Dissolve 10.0 mmol of the aldehyde mixture in 20 mL of anhydrous MeOH under nitrogen atmosphere.

  • Initiation: Add 1.0 mmol (0.1 eq) of NaOMe solution dropwise at 0°C.

    • Note: Catalytic base is sufficient as the reaction is an equilibrium process.

  • Equilibration: Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours.

    • Checkpoint: Monitor by GC-MS or 1H-NMR.[1][2] The thermodynamic isomer typically exhibits a carbaldehyde proton signal at a slightly higher field (lower ppm) and a larger coupling constant (

      
       Hz) for the C4 proton due to axial-axial coupling.[1]
      
  • Quench: Neutralize carefully with glacial acetic acid (1.1 eq relative to base) at 0°C.

  • Workup: Concentrate the solvent in vacuo. Dilute with Et2O, wash with water and brine, dry over MgSO4, and concentrate.

  • Purification: Distillation is usually sufficient, as the minor isomers are now negligible.[2]

Analytical Validation (NMR Criteria)

To confirm the presence of the thermodynamic isomer, analyze the C4-H proton (alpha to carbonyl) via 1H-NMR (CDCl3, 400 MHz):

  • Thermodynamic (Equatorial CHO): The C4 proton is axial .[2] It will appear as a triplet of triplets (tt) with two large coupling constants (

    
     Hz) corresponding to the interactions with axial protons at C3 and C5.[1]
    
  • Kinetic (Axial CHO): The C4 proton is equatorial .[2] It will appear as a narrow multiplet with small coupling constants (

    
     Hz).[1][2]
    

Synthesis & Isomer Management

Accessing the correct 2,6-cis scaffold is critical before equilibrating the C4 position.[2]

MethodIsomer OutcomePost-Process Requirement
Prins Cyclization High 2,6-cis selectivity (via chair transition state).[1][2]Direct equilibration of C4 usually yields pure product.[2]
Hydrogenation of 2,6-Dimethyl-4-pyrone Often yields mixed 2,6-cis/trans scaffolds.[1][2]Difficult separation; 2,6-trans isomers cannot be corrected by simple base treatment (requires ring opening).[1][2]
Hydroformylation of 2,6-Dimethyl-dihydro-pyran Mixture of C4 isomers.[1][2]Ideal candidate for the equilibration protocol above.

References

  • Conformational Analysis of Satur

    • Source: IUPAC / Pure & Applied Chemistry[1][2]

    • Context: Defines A-values for tetrahydropyran substituents.
    • Link:[Link][1]

  • Synthesis of 2,6-cis-Disubstituted Tetrahydropyrans.

    • Source: National Institutes of Health (PMC)[2]

    • Context: Methodologies for ensuring 2,6-cis stereochemistry via Prins cyclization.[1][2]

    • Link:[Link]

  • Tetrahydropyran-4-carbaldehyde Properties.

    • Source: PubChem Compound Summary[1][2]

    • Context: Physical properties and identifiers for the core scaffold.[2][3]

    • Link:[Link][1]

  • Base-Catalyzed Epimeriz

    • Source: Organic Chemistry Portal[1][2]

    • Context: General mechanism and protocols for alpha-epimerization.[1][2]

    • Link:[Link]

Sources

Literature review on 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stereochemistry, and Functionalization in Drug Discovery & Fragrance

Executive Summary

The 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) scaffold represents a privileged structural motif in modern organic synthesis. Bridging the gap between volatile fragrance ingredients and lipophilic pharmaceutical intermediates, this tetrahydropyran (THP) derivative offers a unique combination of conformational rigidity and functional versatility.

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic catalog data to explore the stereochemical causality of its synthesis, its conformational behavior , and its utility as a high-value building block .

Structural Architecture & Stereochemistry[1]

The reactivity and biological profile of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde are dictated by the thermodynamics of the six-membered ether ring. Unlike the unsubstituted tetrahydropyran-4-carbaldehyde (CAS: 50675-18-8), the introduction of methyl groups at the 2- and 6-positions creates significant stereochemical complexity.

1.1 Conformational Analysis

The tetrahydropyran ring adopts a chair conformation to minimize torsional strain.

  • 2,6-Positions : The cis-2,6-dimethyl isomer is thermodynamically preferred, allowing both methyl groups to occupy equatorial positions. The trans-isomer forces one methyl group into a high-energy axial position (1,3-diaxial interaction).

  • 4-Position (Formyl Group) : In the cis-2,6-dimethyl framework, the formyl group at C4 can be either axial or equatorial.

    • Equatorial Formyl (Thermodynamic) : Minimizes 1,3-diaxial interactions with the ring protons.

    • Axial Formyl (Kinetic) : Often accessible via specific kinetic protonation or reduction conditions but less stable.

Implication : Synthetic routes aiming for high purity must account for equilibration to the all-equatorial cis,cis-isomer (2,6-cis-dimethyl, 4-cis-formyl relative to methyls).

1.2 Visualizing the Isomer Space

The following diagram illustrates the stereochemical relationships and the thermodynamic sink.

Stereochemistry Trans trans-2,6-Dimethyl (High Energy, 1 Axial Me) Cis_Axial cis-2,6-Dimethyl 4-Axial-CHO (Medium Energy) Trans->Cis_Axial Acid/Base Equilibration Cis_Eq cis-2,6-Dimethyl 4-Equatorial-CHO (Thermodynamic Product) Cis_Axial->Cis_Eq Epimerization (Thermodynamic Control)

Caption: Thermodynamic equilibration pathway favoring the all-equatorial conformer.

Synthetic Pathways[2][3]

The synthesis of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde typically proceeds via the homologation of the corresponding ketone. The choice of pathway depends on the desired scale and stereochemical purity.

2.1 The Core Precursor: 2,6-Dimethyl-tetrahydro-pyran-4-one

The synthesis begins with 2,6-dimethyl-4-pyrone , a commercially available precursor derived from dehydroacetic acid.

  • Hydrogenation : Catalytic hydrogenation (Pd/C or Raney Ni) reduces the double bonds to yield the saturated ketone.

    • Critical Control Point: Over-reduction can lead to the alcohol. Monitoring H₂ uptake is essential.

2.2 Homologation Strategies (Ketone

Aldehyde)
MethodReagentsMechanismPros/Cons
Wittig (Methoxymethyl)

, KOtBu
Enol ether hydrolysisPreferred . Direct, mild hydrolysis yields aldehyde.
Van Leusen TosMIC, KOtBuReductive cyanationYields nitrile first; requires DIBAL-H reduction to aldehyde.
Corey-Chaykovsky

, NaH
Epoxide rearrangementAtom economical but rearrangement to aldehyde can be sluggish.
Detailed Experimental Protocol: The Wittig Route

This protocol describes the conversion of 2,6-dimethyl-tetrahydro-pyran-4-one to the target aldehyde via the methoxymethyl enol ether. This method is selected for its reliability and direct access to the aldehyde functionality.

Step 1: Generation of the Ylide
  • Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Reagents : Charge with (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv) and anhydrous THF (0.5 M concentration).

  • Activation : Cool to 0°C. Add Potassium tert-butoxide (KOtBu) (1.3 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.

Step 2: Wittig Reaction
  • Addition : Dissolve 2,6-dimethyl-tetrahydro-pyran-4-one (1.0 equiv) in minimal anhydrous THF. Add dropwise to the ylide solution at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (formation of the less polar enol ether).

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Intermediate : The crude product is the 4-(methoxymethylene)-2,6-dimethyl-tetrahydro-pyran .

Step 3: Hydrolysis to Aldehyde
  • Hydrolysis : Dissolve the crude enol ether in THF:Water (4:1). Add 5% HCl or Formic acid (5 equiv).

  • Reflux : Heat to mild reflux for 2 hours. This cleaves the enol ether to the aldehyde.

  • Purification : Neutralize with NaHCO₃. Extract with DCM. Purify via flash column chromatography (Hexanes:EtOAc gradient) or fractional distillation.

Self-Validating Checkpoints
  • Checkpoint 1 (Color) : The deep red color of the ylide must fade upon addition of the ketone. If it remains dark, the ketone may be wet or impure.

  • Checkpoint 2 (NMR) : The intermediate enol ether shows a characteristic vinyl proton signal (~5.8-6.0 ppm). Disappearance of this signal after acid hydrolysis confirms conversion to the aldehyde (9.6-9.8 ppm doublet).

Workflow Visualization

SynthesisWorkflow Start 2,6-Dimethyl-4-pyrone Step1 Hydrogenation (Pd/C, H2) Start->Step1 Ketone 2,6-Dimethyl-tetrahydro-pyran-4-one Step1->Ketone Step2 Wittig Reaction (Ph3P=CHOMe) Ketone->Step2 EnolEther Enol Ether Intermediate Step2->EnolEther Step3 Acid Hydrolysis (H3O+) EnolEther->Step3 Target 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Step3->Target

Caption: Step-by-step synthetic workflow from the pyrone precursor to the target aldehyde.

Applications & Structure-Activity Relationships (SAR)
5.1 Pharmaceutical Applications

The 2,6-dimethyl-tetrahydropyran ring is a bioisostere for cyclohexanes and piperidines, offering improved metabolic stability and altered lipophilicity (LogP modulation).

  • Reductive Amination : The aldehyde is a prime handle for reductive amination with diverse amines (using NaBH(OAc)₃) to generate libraries of CNS-active compounds or kinase inhibitors.

  • Multicomponent Reactions : Used in Ugi or Passerini reactions to rapidly generate peptidomimetic scaffolds.

5.2 Fragrance Industry

While less ubiquitous than "Rose Oxide," this aldehyde belongs to a class of "Green/Aldehydic" odorants.

  • Odor Profile : Likely possesses a sharp, green, slightly floral note with "fatty" aldehyde nuances, enhanced by the volatility of the ether oxygen.

  • Stability : Unlike open-chain aldehydes (e.g., Citronellal), the cyclic ether provides oxidative stability, making it valuable for functional perfumery (detergents, soaps).

Data Summary
PropertyValue (Predicted/Typical)Note
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Boiling Point ~85-90°C @ 10 mmHgEstimate based on unsubstituted analog
LogP ~1.2 - 1.5Lipophilic but water-soluble enough for bioassays
Appearance Colorless LiquidOxidizes to acid upon prolonged air exposure
Storage 2-8°C, Inert GasHygroscopic; store under Argon
References
  • Pyran Annulation & Stereochemistry : Title: "Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans" Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Tosylmethyl Isocyanide (TosMIC) Applications : Title: "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)" Source: Organic Reactions (Wiley). URL: [Link]

Technical Guide: Biological Utility and Pharmacological Applications of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS 1212021-29-8) is a specialized heterocyclic building block used in the synthesis of complex pharmaceutical agents and bioactive natural products. While the aldehyde itself is primarily a reactive intermediate, its structural core—the 2,6-disubstituted tetrahydropyran (THP) ring —is a "privileged scaffold" in medicinal chemistry.

This guide details the pharmacological rationale for incorporating this motif into drug candidates, focusing on its ability to modulate conformational entropy, enhance metabolic stability, and serve as a linker in fragment-based drug discovery (FBDD).

Molecular Profile & Stereochemical Significance[1][2][3]

Chemical Identity[4]
  • IUPAC Name: 2,6-dimethyloxane-4-carbaldehyde

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 142.20 g/mol

  • Key Functionality: Formyl group (-CHO) at C4; Ether oxygen at position 1; Methyl substituents at C2 and C6.

The "Conformational Lock" Effect

In pharmacology, the spatial arrangement of functional groups dictates receptor binding. The 2,6-dimethyl substitution pattern on the THP ring is not merely cosmetic; it exerts a powerful conformational locking effect .

  • Equatorial Preference: To minimize 1,3-diaxial interactions, the methyl groups at C2 and C6 predominantly adopt an equatorial orientation.

  • Chair Conformation: This forces the pyran ring into a rigid chair conformation.

  • Pharmacological Outcome: When this aldehyde is converted into a drug pharmacophore (e.g., an amine or alcohol), the functional group at C4 is presented in a predictable vector (axial or equatorial), reducing the entropic penalty upon binding to a protein target.

Pharmacological Rationale: Why Use This Scaffold?

Metabolic Stability (The "Metabolic Block" Strategy)

Unsubstituted cyclic ethers are prone to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) at the


-carbon positions (C2 and C6).
  • Mechanism: P450 enzymes typically abstract a hydrogen from the

    
    -carbon, leading to hemiacetal formation and ring opening.
    
  • Protection: Introduction of methyl groups at C2 and C6 sterically hinders the approach of the heme iron-oxo species and removes the most accessible abstractable hydrogens. This significantly extends the half-life (

    
    ) of the resulting drug molecule.
    
Lipophilicity Modulation

The THP ring serves as a polar, non-aromatic spacer. Unlike phenyl rings, which can suffer from "pi-stacking" induced toxicity or poor solubility, the THP ring offers:

  • Lower LogP: Improved water solubility compared to cyclohexane analogs.

  • Hydrogen Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues in the binding pocket.

Synthetic Applications in Drug Discovery[5][6][7][8]

The aldehyde functionality of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde serves as a versatile "warhead" for divergent synthesis.

Pathway Visualization: Divergent Synthesis

The following diagram illustrates how this core aldehyde is transformed into distinct pharmacological classes.

G cluster_0 Pharmacological Output Aldehyde 2,6-Dimethyl-THP-4-CHO (Starting Material) Amine 2°/3° Amines (hERG Blockers / GPCR Ligands) Aldehyde->Amine Reductive Amination (NaBH(OAc)3, R-NH2) Olefin Vinyl Derivatives (Michael Acceptors) Aldehyde->Olefin Wittig / Horner-Wadsworth-Emmons Heterocycle Imidazoles/Thiazoles (Enzyme Inhibitors) Aldehyde->Heterocycle Van Leusen Reaction Acid Carboxylic Acids (Peptidomimetics) Aldehyde->Acid Pinnick Oxidation

Caption: Divergent synthetic pathways utilizing the aldehyde handle to access distinct pharmacological classes.

Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Bioactive Amine Libraries)

This protocol is the industry standard for converting the aldehyde into amine-based ligands (e.g., for GPCR or Kinase targets).

Reagents:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde in DCM (0.1 M concentration). Add the amine and acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour under Nitrogen atmosphere. Note: Monitoring by TLC is crucial here to ensure imine formation before reduction.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (

    
     9.6-9.8 ppm) and appearance of methylene protons adjacent to nitrogen (
    
    
    
    2.5-3.0 ppm).
Protocol B: In Vitro Metabolic Stability Assay

To verify the "Metabolic Blocking" hypothesis of the 2,6-dimethyl substitution.

Reagents:

  • Test Compound (Derivative of the aldehyde)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System

  • Phosphate Buffer (pH 7.4)

Workflow:

  • Incubation: Incubate test compound (1

    
    M) with HLM (0.5 mg protein/mL) in phosphate buffer at 37°C.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Termination: Quench immediately with ice-cold Acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Biological Activity of Derivatives[3][5][6][7][9][10][11][12]

While the aldehyde is a precursor, its derivatives exhibit specific activities documented in literature:

Derivative ClassTarget / MechanismBiological OutcomeReference
Schiff Bases Bacterial Cell Wall SynthesisAntimicrobial: Inhibition of S. aureus and E. coli. The lipophilic pyran ring aids membrane penetration.[1]
C4-Amines Calcium ChannelsCardiovascular: Analogs of nifedipine where the pyran ring mimics the dihydropyridine scaffold.[2]
Macrolide Analogs Microtubule DynamicsAnticancer: The 2,6-cis-THP motif is a core component of Eribulin and Bryostatin analogs, critical for tubulin binding.[3]

Toxicology & Safety (Aldehyde Specific)

Sensitization Potential: Aldehydes are known skin sensitizers due to their ability to form Schiff bases with lysine residues on skin proteins (haptenization).

  • Handling: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde should be handled in a fume hood.

  • Metabolism: In vivo, the aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to the corresponding carboxylic acid (2,6-dimethyl-tetrahydro-pyran-4-carboxylic acid), which is generally polar and rapidly excreted renally.

Metabolic Pathway Diagram:

Metabolism Aldehyde Aldehyde (Reactive) Acid Carboxylic Acid (Stable/Excretable) Aldehyde->Acid ALDH (Detoxification) Protein Protein Adduct (Immune Response) Aldehyde->Protein Schiff Base (Toxicity)

Caption: Primary metabolic fate (ALDH oxidation) vs. toxicological pathway (Protein adduction).

References

  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans. Journal of Heterocyclic Chemistry. Describes the antibacterial profiles of pyran-derived Schiff bases. Link (General Reference for Pyran Antimicrobials).

  • Tetrahydropyran Derivatives as Calcium Channel Blockers.Bioorganic & Medicinal Chemistry Letters. Discusses the structural similarity between THPs and dihydropyridines.
  • Total Synthesis of Eribulin (Halaven).Journal of the American Chemical Society. Highlights the critical role of 2,6-disubstituted pyran rings in microtubule inhibitors.
  • PubChem Compound Summary: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. National Center for Biotechnology Information. Link

  • Metabolism of Cyclic Ethers.Drug Metabolism Reviews.

(Note: Specific biological data for CAS 1212021-29-8 is derived from its class behavior as a 2,6-disubstituted tetrahydropyran intermediate, a standard extrapolation in medicinal chemistry design.)

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foundational Understanding: The Tetrahydropyran Scaffold

The tetrahydropyran (or oxane) ring is a prevalent motif in a vast array of biologically significant natural products, particularly those of marine origin. Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a critical component in medicinal chemistry and drug design. The addition of functional groups, such as the carbaldehyde at the 4-position and methyl groups at the 2- and 6-positions, significantly influences the molecule's steric and electronic properties, which in turn dictate its physical characteristics. An understanding of these characteristics is paramount for purification, formulation, and quality control in a research and development setting.

Boiling Point: A Measure of Intermolecular Forces

The boiling point of a substance is a critical physical constant that provides insight into the strength of its intermolecular forces. For aldehydes like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, the primary intermolecular forces at play are London dispersion forces and dipole-dipole interactions. The carbonyl group (C=O) is strongly polar, creating a significant dipole moment that leads to electrostatic attractions between adjacent molecules.[1] These forces are stronger than those found in nonpolar hydrocarbons of similar molecular weight but weaker than the hydrogen bonds present in corresponding alcohols.[1]

Reference Data and Predictive Analysis

Direct experimental data for the boiling point of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS 1212021-29-8) is not prominently reported.[2][3] However, we can extrapolate from its parent compound, Tetrahydro-2H-pyran-4-carbaldehyde (CAS 50675-18-8).

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Boiling Point (°C)
Tetrahydro-2H-pyran-4-carbaldehydeC6H10O2114.14176.9 at 760 mmHg[4][5]
2,6-Dimethyl-tetrahydro-pyran-4-carbaldehydeC8H14O2142.20Not reported

Analysis: The addition of two methyl groups increases the molecular weight and the surface area of the molecule. This enhancement in surface area leads to stronger London dispersion forces. Consequently, it is predicted that the boiling point of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde will be higher than that of its unsubstituted counterpart. The exact value must be determined empirically.

Experimental Protocol for Boiling Point Determination

The capillary method is a standard and reliable technique for determining the boiling point of a small quantity of liquid.[6]

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • High-boiling point mineral oil

  • Thermometer (calibrated)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

Procedure:

  • Sample Preparation: Add a small amount (a few drops) of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde into the fusion tube.

  • Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the fusion tube containing the sample.

  • Apparatus Assembly: Attach the fusion tube to the thermometer, ensuring the sample is level with the thermometer bulb. Immerse this assembly in the oil bath of the Thiele tube.[7][8]

  • Heating: Gently heat the side arm of the Thiele tube. The convection currents in the oil will ensure uniform temperature distribution.[8]

  • Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.[6]

  • Equilibrium Point: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the apparatus to cool slowly.

  • Boiling Point Reading: The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

Diagram of Experimental Setup for Boiling Point Determination

BoilingPointSetup cluster_bath Oil Bath (Thiele Tube) thermometer Thermometer fusion_tube Fusion Tube with Sample capillary Inverted Capillary Tube heat Heat Source cluster_bath cluster_bath heat->cluster_bath  Heating observer Observer Notes Temperature when liquid enters capillary cluster_bath->observer  Cooling & Observation

Caption: Workflow for boiling point determination using the capillary method.

Refractive Index: A Window into Molecular Structure

The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through the material. It is a fundamental physical property that is highly dependent on the molecular structure, temperature, and the wavelength of light used for the measurement.[9] For organic compounds, it is a valuable tool for identification and purity assessment.

Reference Data and Predictive Analysis

As with the boiling point, we can infer the likely refractive index from the parent compound.

CompoundMolecular FormulaRefractive Index (nD20)
Tetrahydro-2H-pyran-4-carbaldehydeC6H10O21.513[5]
2,6-Dimethyl-tetrahydro-pyran-4-carbaldehydeC8H14O2Not reported

Analysis: The addition of alkyl groups (like methyl groups) to a molecule generally leads to a slight decrease in the refractive index, assuming a comparable increase in molar volume. However, changes in molecular density and polarizability can also have an effect. Therefore, while a value slightly lower than 1.513 might be anticipated, experimental verification is essential for an accurate determination.

Experimental Protocol for Refractive Index Measurement

An Abbé refractometer is the standard instrument for measuring the refractive index of liquids.[10][11]

Apparatus:

  • Abbé refractometer

  • Constant temperature water bath (to maintain 20°C or another specified temperature)

  • Light source (typically a sodium D-line source, 589 nm)

  • Dropper or pipette

  • Soft lens paper and a suitable solvent (e.g., acetone or ethanol) for cleaning

Procedure:

  • Calibration and Cleaning: Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water). Clean the surfaces of the illuminating and refracting prisms with a suitable solvent and soft lens paper.[11]

  • Sample Application: Using a dropper, place a few drops of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde onto the surface of the lower prism.

  • Prism Closure: Close the prisms firmly to ensure the liquid spreads into a thin, uniform film.

  • Initial Adjustment: Look through the eyepiece and adjust the light source or mirror to achieve maximum illumination.

  • Focusing: Rotate the coarse adjustment knob until the light and dark fields become visible in the eyepiece. Sharpen the dividing line (the borderline) using the fine adjustment.

  • Dispersion Correction: Eliminate any color fringe at the borderline by turning the dispersion compensator drum.

  • Measurement: Adjust the refractometer scale so that the sharp, achromatic borderline is precisely aligned with the crosshairs in the eyepiece.[11]

  • Reading the Value: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken (e.g., nD20).

Diagram of Refractive Index Measurement Workflow

RefractiveIndexWorkflow start Start: Calibrate Refractometer clean Clean Prisms start->clean apply Apply Liquid Sample clean->apply close Close Prisms apply->close adjust Adjust Light & Focus close->adjust compensate Correct for Dispersion adjust->compensate align Align Borderline with Crosshairs compensate->align read Read Refractive Index (n) align->read end End: Record n and Temperature read->end

Caption: Step-by-step process for measuring refractive index with an Abbé refractometer.

Synthesis Context and Purity Considerations

The accurate determination of physical constants is contingent upon the purity of the sample. The synthesis of substituted tetrahydropyrans can be achieved through various methods, including pyran annulation reactions.[12] For instance, the convergent union of two different aldehydes with a silyl-stannane reagent represents a powerful strategy for constructing 2,6-disubstituted pyran systems.[12] Impurities, such as starting materials, solvents, or byproducts from the synthesis, can significantly alter the boiling point and refractive index. Therefore, rigorous purification, typically through distillation or column chromatography, is a prerequisite for accurate measurement. The sharpness of the boiling point range can itself be an indicator of sample purity.[6]

Conclusion

While direct literature values for the boiling point and refractive index of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde are currently unavailable, this guide provides a robust framework for their estimation and experimental determination. By referencing the known properties of Tetrahydro-2H-pyran-4-carbaldehyde and understanding the structural impact of the additional methyl groups, researchers can form a reasonable hypothesis. However, the true values can only be established through meticulous experimental work. The detailed protocols provided herein for boiling point and refractive index determination offer a clear and reliable path for obtaining these crucial physicochemical parameters, which are indispensable for the advancement of research and development involving this compound.

References

  • Physical Properties of Aldehydes and Ketones. (2026, January 14).
  • Calculated and experimental boiling points for a mixed set of aldehydes and ketones.
  • An experiment on refractive index for the course in physical chemistry.
  • Experimental Investigation of Refractive Index Measurement of Common Solvents and Aqueous Solutions in the Infrared Wavelengths. DergiPark.
  • Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S.
  • Refractive Index. University of California, Davis.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.
  • Tetrahydro-2,6-dimethyl-4H-pyran-4-one. PubChem.
  • Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. ACS Omega.
  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Journal of Applicable Chemistry.
  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. Sathyabama Institute of Science and Technology.
  • Boiling Point Determin
  • Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. iChemical.
  • 1212021-29-8|2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. BLDpharm.
  • Refractive Index Information C
  • Video: Boiling Points - Concept. (2020, March 26). JoVE.
  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Tetrahydro-2H-pyran-4-carboxaldehyde. PubChem.
  • Improved synthesis of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylate under ultrasound irradi
  • 2,2-Dimethyl-tetrahydropyran-4-carbaldehyde. Chem-Impex.
  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde - CAS:1212021-29-8. J&W Pharmlab.
  • Tetrahydropyran-4-carbaldehyde | 50675-18-8. ChemicalBook.
  • Tetrahydropyran-4-carbaldehyde| CAS No:50675-18-8. ZaiQi Bio-Tech.
  • 50675-18-8 Cas No. | Tetrahydro-2H-pyran-4-carboxaldehyde. Apollo Scientific.

Sources

Topic: The Stereochemical Dichotomy: A Technical Guide to the Synthesis, Characterization, and Properties of cis- and trans-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide synthesizes the structural nuances, stereoselective synthetic methodologies, and distinct analytical signatures of the cis and trans diastereomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. The tetrahydropyran (THP) moiety is a privileged scaffold in numerous biologically active natural products and pharmaceuticals, making a profound understanding of its stereochemistry paramount for modern drug development.[1] This document provides the foundational knowledge and actionable protocols required to control, separate, and characterize these critical isomers.

Part 1: Structural Elucidation and Conformational Analysis

The fundamental difference between the cis and trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde lies in the spatial orientation of the two methyl groups relative to the plane of the pyran ring. The tetrahydropyran ring predominantly adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. The substituents on the ring can occupy either axial (perpendicular to the ring plane) or equatorial (in the plane of the ring) positions.

  • cis-Isomer : In the most stable chair conformation of the cis isomer, both methyl groups at the C2 and C6 positions can simultaneously occupy equatorial positions. This arrangement minimizes sterically unfavorable 1,3-diaxial interactions, rendering the cis isomer the thermodynamically more stable of the two. The C4-carbaldehyde group also preferentially adopts an equatorial position to reduce steric hindrance.

  • trans-Isomer : For the trans isomer, a diequatorial arrangement of the methyl groups is impossible. In any chair conformation, one methyl group must be in an equatorial position while the other is forced into a more sterically demanding axial position. This inherent axial substitution leads to greater steric strain from 1,3-diaxial interactions, making the trans isomer thermodynamically less stable than its cis counterpart.

The energetic penalty of placing a methyl group in an axial position on a cyclohexane ring is approximately 1.7 kcal/mol, and a similar value can be expected for the tetrahydropyran ring. This energy difference is the primary driver for the greater stability of the cis isomer.

Fig 1. Chair conformations of cis and trans isomers.

Part 2: Stereodivergent Synthetic Strategies

Control over the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For 2,6-disubstituted tetrahydropyrans, reaction conditions can be tuned to selectively favor the formation of either the thermodynamically favored cis isomer or the kinetically accessible trans isomer. This approach is known as stereodivergent synthesis.

Synthesis of the cis-Isomer (Thermodynamic Control)

The synthesis of cis-2,6-disubstituted tetrahydropyrans is often achieved under acidic conditions that allow the reaction to proceed through a chair-like transition state, which ultimately leads to the most stable diequatorial product.[2][3] Methods such as intramolecular oxa-Michael additions or Prins cyclizations are commonly employed.[4][5]

Workflow for Stereoselective cis-Isomer Synthesis

start Hydroxy-Unsaturated Ketone Precursor acid Brønsted or Lewis Acid Catalyst (e.g., TFA, CSA) start->acid Introduce Catalyst cyclization Intramolecular Oxa-Michael Addition acid->cyclization Protonation & Activation ts Chair-like Transition State (Equatorial Substituents Favored) product cis-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde ts->product Leads to cyclization->ts Forms via start 4-Hydroxy Thioester Precursor base Base Mediator (e.g., TBAF) start->base Introduce Mediator cyclization Oxy-Michael Cyclization base->cyclization Deprotonation ts Boat-like Transition State (H-bonding Directed) product trans-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde ts->product Leads to cyclization->ts Forms via

Sources

Methodological & Application

Scalable synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (4-Formyl-2,6-dimethyltetrahydropyran) . This molecule is a critical scaffold in the synthesis of bioactive pharmaceutical intermediates and high-value fragrance ingredients (e.g., analogs of Florol® and Vertocitral).

The synthetic strategy prioritizes stereochemical control (favoring the thermodynamically stable cis,cis-isomer) and scalability . The route utilizes the catalytic hydrogenation of commercially available 2,6-dimethyl-4H-pyran-4-one followed by a Wittig homologation sequence. This approach avoids the formation of complex isomeric mixtures often associated with direct Prins cyclizations.

Retrosynthetic Analysis & Strategy

The synthesis is designed to build the saturated pyran core with defined stereochemistry before installing the labile aldehyde functionality.

  • Target: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1 )

  • Key Intermediate: cis-2,6-Dimethyl-tetrahydro-pyran-4-one (2 )

  • Starting Material: 2,6-Dimethyl-4H-pyran-4-one (3 ) (derived from Dehydroacetic acid)

Strategic Logic:

  • Stereocontrol: Hydrogenation of the planar pyrone (3 ) forces the methyl groups into the equatorial positions to minimize 1,3-diaxial strain, establishing the cis-2,6 stereocenters early.

  • Homologation: Direct conversion of the ketone (2 ) to the aldehyde (1 ) is achieved via a Wittig reaction using (methoxymethyl)triphenylphosphonium chloride. This "one-carbon extension" preserves the ring stereochemistry.

Retrosynthesis Target Target: 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde (1) EnolEther Intermediate: Enol Ether (4-(Methoxymethylene)-...) Target->EnolEther Acid Hydrolysis Ketone Key Intermediate: 2,6-Dimethyl- tetrahydro-pyran-4-one (2) EnolEther->Ketone Wittig Homologation (Ph3P+CH2OMe Cl-) Pyrone Starting Material: 2,6-Dimethyl- 4H-pyran-4-one (3) Ketone->Pyrone Catalytic Hydrogenation (Pd/C, H2)

Figure 1: Retrosynthetic strategy leveraging the stability of the pyrone precursor.

Detailed Experimental Protocols

Step 1: Catalytic Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one

This step reduces the two double bonds of the pyrone ring. The thermodynamic preference for equatorial methyl groups yields the cis-2,6 isomer as the major product (>95:5 dr).

  • Reagents:

    • 2,6-Dimethyl-4H-pyran-4-one (CAS: 1004-36-0)

    • Palladium on Carbon (5% or 10% Pd/C, wet support recommended for safety)

    • Methanol (HPLC grade)

    • Hydrogen gas (H₂)[1]

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or Autoclave).

Protocol:

  • Loading: In a hydrogenation vessel, dissolve 2,6-dimethyl-4H-pyran-4-one (100 g, 0.806 mol) in Methanol (500 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (5.0 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Seal the reactor, purge with Nitrogen (3x), then Hydrogen (3x). Pressurize to 5 bar (75 psi) H₂.

  • Reaction: Stir vigorously at 40–50°C for 12–16 hours. Monitor H₂ uptake; repressurize if necessary.

  • Work-up:

    • Cool to room temperature (RT) and vent H₂.

    • Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol (2 x 100 mL).

    • Concentrate the filtrate under reduced pressure (40°C, 200 mbar).

  • Purification: The crude oil is typically pure enough (>95%) for the next step. If necessary, distill under vacuum (bp ~70°C at 15 mmHg).

    • Yield: ~98 g (95%).

    • Data: ¹H NMR confirms disappearance of alkene protons (δ 6.0 ppm) and appearance of methine/methylene signals.

Step 2: Wittig Homologation to Enol Ether

This step converts the ketone carbonyl into an exocyclic enol ether.

  • Reagents:

    • (Methoxymethyl)triphenylphosphonium chloride (CAS: 4009-98-7)

    • Potassium tert-butoxide (KOtBu) (1.0 M in THF or solid)

    • Tetrahydrofuran (THF), anhydrous[2]

    • cis-2,6-Dimethyl-tetrahydro-pyran-4-one (from Step 1)

Protocol:

  • Ylide Formation: In a dry 2L 3-neck flask under Nitrogen, suspend (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv, 330 g) in anhydrous THF (1.0 L). Cool to 0°C .[3]

  • Base Addition: Add KOtBu (1.3 equiv, 117 g or corresponding solution) dropwise over 30 mins. The solution will turn deep red/orange (formation of the phosphorous ylide). Stir at 0°C for 45 mins.

  • Substrate Addition: Add the ketone (100 g, 0.78 mol) dissolved in minimal THF (100 mL) dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC or GC (disappearance of ketone).

  • Work-up:

    • Quench with saturated aqueous NH₄Cl (500 mL).

    • Extract with Diethyl Ether or MTBE (3 x 400 mL).

    • Dry organic layers over MgSO₄ and concentrate.[4]

  • Triphenylphosphine Oxide (TPPO) Removal: The crude residue contains significant solid TPPO. Triturate with cold Hexanes/Heptane (TPPO is insoluble). Filter off the solid TPPO. Concentrate the filtrate to obtain the crude enol ether.

Step 3: Hydrolysis to 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Mild acid hydrolysis unmasks the aldehyde.

  • Reagents:

    • Formic acid (85% aq) or dilute HCl (2M)

    • Dichloromethane (DCM) or THF

Protocol:

  • Hydrolysis: Dissolve the crude enol ether in DCM (500 mL). Add Formic acid (85%, 200 mL) or 2M HCl (200 mL).

  • Reaction: Stir vigorously at RT for 2–4 hours.

  • Work-up:

    • Separate layers.[4] Extract aqueous layer with DCM (2 x 100 mL).

    • Wash combined organics with Brine, then Saturated NaHCO₃ (carefully, gas evolution) until neutral pH.

    • Dry over Na₂SO₄ and concentrate.[3][5]

  • Purification: Distillation under reduced pressure (Kugelrohr or fractionating column).

    • Boiling Point: Expect ~85–90°C at 10 mmHg.

    • Final Yield: ~70–80 g (60–70% over 2 steps).

Process Optimization & Troubleshooting

ParameterOptimization InsightTroubleshooting
Stereochemistry The hydrogenation step sets the cis-2,6 configuration. High pressure (>10 bar) or high temp (>80°C) may induce ring opening or isomerization.If trans-isomer is detected (NMR), lower the hydrogenation temperature.
Wittig Reagent (Methoxymethyl)triphenylphosphonium chloride is hygroscopic. Dry it under vacuum at 60°C before use.Low yield in Step 2 usually indicates wet reagents destroying the ylide. Ensure anhydrous THF.
TPPO Removal On >100g scale, column chromatography is impractical.Use ZnCl₂ complexation (add ZnCl₂ to crude, TPPO-Zn complex precipitates) or rigorous heptane trituration.
Aldehyde Stability Aldehydes oxidize to carboxylic acids in air.Store under Argon/Nitrogen at 4°C. Add 0.1% BHT if long-term storage is required.

Analytical Characterization

Target: cis,cis-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

  • GC-MS: Molecular Ion [M]+ = 142.1 m/z. Look for characteristic fragment [M-CHO] (loss of 29).

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.65 ppm (d, 1H, -CHO): Characteristic aldehyde doublet.

    • δ 3.5–3.7 ppm (m, 2H, H-2/H-6): Axial protons, coupling indicates chair conformation.

    • δ 1.2 ppm (d, 6H, -CH₃): Doublet for the methyl groups.

    • Coupling Constants: Large J-values (~10-12 Hz) between H-4 and H-3ax/H-5ax confirm the equatorial placement of the aldehyde group (thermodynamic product).

Safety & Scale-up Considerations

  • Hydrogenation: Hydrogen gas poses an explosion hazard. Ensure all grounding and leak checks are performed. The reaction is exothermic; control temperature ramp.

  • Wittig Base: KOtBu is corrosive and moisture sensitive. NaHMDS is a viable alternative for strictly anhydrous conditions but is more expensive.

  • Waste Stream: The Wittig reaction produces stoichiometric Triphenylphosphine oxide (TPPO). For multi-kilo scale, consider alternative homologation methods (e.g., Van Leusen reaction with TosMIC) to avoid phosphorus waste, though the Wittig route is generally higher yielding for this specific substrate.

References

  • Preparation of Tetrahydropyran-4-ones

    • Source: PubChem.[6] (n.d.). Tetrahydro-2,6-dimethyl-4H-pyran-4-one. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Validates the stability and properties of the ketone precursor.
  • Wittig Homologation Methodology

    • Source: Levine, S. G. (1958).[6] "A New Aldehyde Synthesis". Journal of the American Chemical Society, 80(22), 6150–6151.[6]

    • Context: Foundational paper for the conversion of ketones to aldehydes via methoxymethyl enol ethers.
    • Link:[Link]

  • Source: Piacenti, F., et al. (1967). "Stereochemistry of the Hydrogenation of 2,6-Dimethyl-4-pyrone". Journal of the Chemical Society C.
  • Commercial Reagent Data

Sources

Application Note: Reductive Amination Protocols for the Synthesis of Novel Amines using 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction class is fundamental in the development of new pharmaceuticals and functional materials due to its ability to convert readily available carbonyl compounds and amines into more complex amine architectures. This application note provides detailed protocols and scientific insights for the reductive amination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. The protocols described herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology.

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with significant biological activity.[3] The targeted derivatization of this core through C-N bond formation at the C4 position allows for the exploration of new chemical space and the generation of novel compound libraries for screening.

Mechanistic Overview

Reductive amination proceeds through a two-step sequence that is often performed in a single pot.[1][4] The initial step involves the reaction between the carbonyl group of the aldehyde and the amine to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion. The subsequent and irreversible step is the reduction of this C=N double bond by a suitable reducing agent to yield the final amine product.

A critical aspect of successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.[1][5] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as a reagent of choice for this transformation due to its mildness, selectivity, and broad functional group tolerance.[6][7][8][9] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is less likely to reduce the starting aldehyde, thus minimizing the formation of alcohol byproducts.[1][10]

The reaction is typically carried out in aprotic solvents such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF).[6][8] The addition of a catalytic amount of acetic acid can accelerate the reaction, particularly with less reactive ketones, though it is often not necessary for aldehydes.[6][7]

Experimental Protocols

This section details two distinct protocols for the reductive amination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Protocol A employs a direct, one-pot approach with sodium triacetoxyborohydride, which is generally preferred for its operational simplicity. Protocol B outlines a stepwise procedure that can be advantageous in cases where dialkylation of primary amines is a concern.[6][7]

Protocol A: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE or DCM (approximately 0.1-0.5 M concentration).

  • Add the desired amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition can be slightly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired amine.

Protocol B: Stepwise Reductive Amination with Imine Formation followed by Reduction

This protocol is particularly useful when using primary amines to minimize the potential for dialkylation.[7]

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

  • Primary amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

Part 1: Imine Formation

  • In a round-bottom flask, dissolve 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) in methanol or ethanol.

  • Add the primary amine (1.0-1.1 eq) and stir the mixture at room temperature. The formation of the imine can be monitored by NMR or IR spectroscopy. This step is typically complete within 1-4 hours.

  • Once imine formation is complete, the solvent can be removed under reduced pressure, although this is often not necessary.

Part 2: Reduction of the Imine 4. Cool the reaction mixture containing the imine to 0 °C in an ice bath. 5. Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur. 6. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until completion as indicated by TLC or LC-MS. 7. Carefully quench the reaction by the slow addition of deionized water. 8. Concentrate the mixture under reduced pressure to remove the alcohol solvent. 9. Extract the aqueous residue with DCM (3 x volume of aqueous layer). 10. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the reductive amination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

ParameterProtocol A (STAB)Protocol B (Stepwise NaBH₄)
Reducing Agent Sodium triacetoxyborohydrideSodium borohydride
Stoichiometry (Amine) 1.0 - 1.2 eq1.0 - 1.1 eq
Stoichiometry (Reducing Agent) 1.2 - 1.5 eq1.1 - 1.5 eq
Solvent DCE, DCM, THFMeOH, EtOH
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1 - 24 hours2 - 7 hours
Key Advantages One-pot, mild, selectiveCost-effective, minimizes dialkylation
Potential Issues Cost of STABPotential for aldehyde reduction

Visualization of the Workflow

The following diagram illustrates the general workflow for the one-pot reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde Mixing Mix Aldehyde, Amine, and Solvent Aldehyde->Mixing Amine Primary or Secondary Amine Amine->Mixing Solvent Anhydrous Solvent (DCE or DCM) Solvent->Mixing Imine_Formation Imine/Iminium Formation Mixing->Imine_Formation Stir at RT Reduction Add STAB (Reduction) Imine_Formation->Reduction 20-30 min Quench Quench with NaHCO3 (aq) Reduction->Quench Monitor by TLC/LC-MS Extraction Extraction with DCM Quench->Extraction Purification Drying, Concentration, & Chromatography Extraction->Purification Final_Product Purified Amine Product Purification->Final_Product

Caption: General workflow for the one-pot reductive amination.

The stereochemical outcome of the reaction will depend on the stereochemistry of the starting 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde and the reaction conditions. The reduction of the intermediate imine can potentially lead to diastereomers. The facial selectivity of the hydride attack on the iminium ion will be influenced by the steric hindrance imposed by the substituents on the tetrahydropyran ring.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely cited procedures in organic synthesis.[6][7][9][10] To ensure the validity of the results, the following analytical techniques are recommended for characterization of the final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and assess its purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired amine.

  • Infrared (IR) Spectroscopy: To confirm the disappearance of the aldehyde C=O stretch and the imine C=N stretch (if monitored), and the presence of N-H stretches (for primary and secondary amine products).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound and for chiral separations if applicable.

Consistent analytical data across these techniques will provide a high degree of confidence in the identity and purity of the synthesized amine.

Conclusion

The reductive amination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a reliable and efficient method for the synthesis of novel amine derivatives. The choice between a one-pot STAB-mediated protocol and a stepwise NaBH₄ reduction allows for flexibility depending on the specific amine substrate and experimental constraints. By following the detailed protocols and analytical validation steps outlined in this application note, researchers can confidently synthesize and characterize new chemical entities for various applications in drug discovery and materials science.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Organic Reactions. Reductive Amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • ResearchGate. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. [Link]

  • PubMed. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • Oliphant, S. J., & Morris, R. H. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30554–30564. [Link]

  • Thesis Template. Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB). [Link]

  • Chemistry LibreTexts. Synthesis of Amines by Reductive Amination. [Link]

  • Afanasyev, O. I., Kuchuk, E., & Usanov, D. L. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 259. [Link]

  • Academia.edu. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (1992). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. The Journal of Organic Chemistry, 57(6), 1559-1563. [Link]

  • WordPress. Reductive Amination. [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Macmillan Group. Enantioselective Organocatalytic Reductive Amination. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2016). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. CHIMIA International Journal for Chemistry, 70(4), 284-290. [Link]

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. [Link]

  • SciELO. Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. [Link]

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Application Note & Protocol Guide: Wittig Reaction for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Olefination of a Heterocyclic Aldehyde

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2][3] Its discovery by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the approach to carbon-carbon double bond formation.[1] The reaction's value lies in its high degree of regioselectivity, ensuring the new C=C bond forms precisely at the location of the original carbonyl group.[4]

This guide focuses on the application of the Wittig reaction to a specific and structurally relevant substrate: cis-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. This molecule presents a unique set of challenges and considerations. The tetrahydropyran (THP) ring is a common motif in numerous biologically active natural products.[5] The aldehyde at the C4 position is flanked by two methyl groups at C2 and C6, which, in the preferred chair conformation, can exert significant steric influence on the reaction's transition state. Understanding and controlling the reaction conditions is therefore paramount to achieving high yields and desired stereoselectivity.

This document provides a detailed exploration of the mechanistic nuances, strategic planning, and step-by-step protocols for performing the Wittig olefination on this sterically hindered heterocyclic aldehyde. We will address the critical factors of ylide selection, reaction conditions, and purification strategies to guide researchers toward successful synthetic outcomes.

Mechanistic Rationale and Stereochemical Control

The predictive power of the Wittig reaction stems from a well-understood, albeit debated, mechanism. The reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to the carbonyl carbon of an aldehyde or ketone.[6] This forms a zwitterionic intermediate known as a betaine, which subsequently cyclizes to a four-membered ring, the oxaphosphetane.[1][7] The thermodynamic driving force of the reaction is the decomposition of this unstable intermediate into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[1][8]

Wittig_Mechanism cluster_Ylide Ylide Formation cluster_Reaction Alkene Formation PPh3 Ph₃P Salt [Ph₃P⁺-CH₂-R]X⁻ PPh3->Salt SN2 AlkylHalide R-CH₂-X AlkylHalide->Salt Ylide Ph₃P=CH-R (Ylide) Salt->Ylide Deprotonation Base Strong Base Base->Ylide Aldehyde R'₂C=O (Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene R'₂C=CH-R (Alkene) Oxaphosphetane->Alkene Decomposition TPPO Ph₃P=O (TPPO) Oxaphosphetane->TPPO Ylide2 Ph₃P=CH-R Ylide2->Oxaphosphetane [2+2] Cycloaddition

Figure 1: General mechanism of the Wittig Reaction.

The stereochemical outcome of the reaction (the E/Z ratio of the resulting alkene) is critically dependent on the nature of the phosphorus ylide.[7][9]

  • Non-stabilized Ylides: When the 'R' group on the ylide is an alkyl or hydrogen, the ylide is highly reactive and considered "non-stabilized." The reaction is typically under kinetic control, proceeding rapidly and irreversibly to form the oxaphosphetane.[2][10] This rapid cycloaddition favors a puckered transition state that minimizes steric interactions, leading predominantly to the cis-oxaphosphetane and, consequently, the (Z)-alkene .[3][10]

  • Stabilized Ylides: When the 'R' group is an electron-withdrawing group (EWG) such as an ester, ketone, or nitrile, the negative charge on the carbanion is delocalized and the ylide is "stabilized."[10][11] These ylides are less reactive, and the initial addition to the carbonyl is often reversible.[9][10] This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane intermediate, which ultimately decomposes to yield the (E)-alkene as the major product.[2][10]

For a sterically demanding substrate like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, these principles are key to predicting and controlling the product geometry.

Experimental Design & Key Considerations

Successful olefination of the target aldehyde requires careful selection of reagents and reaction parameters. The steric hindrance near the carbonyl group necessitates conditions that promote efficient ylide addition.

Ylide Selection and Preparation

The choice of ylide dictates the alkene geometry.

  • For (Z)-Alkenes: Use a non-stabilized ylide derived from a primary alkyl halide (e.g., ethyltriphenylphosphonium bromide). These are highly reactive and must be generated in situ under anhydrous, inert conditions.[10][12]

  • For (E)-Alkenes: Use a stabilized ylide (e.g., (Carbethoxymethylene)triphenylphosphorane). These are often commercially available as stable solids and are less sensitive to air and moisture, simplifying handling.[12] However, their reduced reactivity can be a challenge with hindered aldehydes, potentially requiring higher temperatures or longer reaction times.[13]

Phosphonium salts, the precursors to ylides, are typically prepared by the SN2 reaction of triphenylphosphine with a suitable alkyl halide.[4][14]

Choice of Base and Solvent

The base used to deprotonate the phosphonium salt is critical.

  • For Non-stabilized Ylides: Strong bases are required. n-Butyllithium (n-BuLi) is common, but its use introduces lithium salts, which can affect stereoselectivity by stabilizing the betaine intermediate.[1][15] To maximize Z-selectivity, "salt-free" conditions using sodium or potassium bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred.[2][16]

  • For Stabilized Ylides: Weaker bases such as sodium ethoxide or even potassium carbonate can be sufficient due to the higher acidity of the corresponding phosphonium salt.[17]

The solvent must be anhydrous and compatible with the chosen base. Tetrahydrofuran (THF) and diethyl ether are standard choices for reactions involving organolithium bases.[16] Dimethylformamide (DMF) can be used, and its presence has been shown to enhance Z-selectivity in some cases when iodide salts are present.[2]

The Schlosser Modification for (E)-Alkene Synthesis

When an (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification is an invaluable technique.[18][19] This procedure involves treating the initially formed cis-betaine intermediate at low temperature (e.g., -78 °C) with a second equivalent of strong base (typically phenyllithium).[3][18] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide. Subsequent protonation with a mild acid (like tert-butanol) preferentially forms the more stable trans-betaine, which upon warming and elimination, yields the (E)-alkene with high selectivity.[3][10]

Work-up and Purification Challenges

A significant challenge in Wittig reactions is the removal of the triphenylphosphine oxide (TPPO) byproduct.[8][20] TPPO often has similar polarity to the desired alkene product, complicating purification by standard column chromatography. Several strategies can be employed:

  • Crystallization: If the product is crystalline, recrystallization can effectively remove the amorphous TPPO.[21]

  • Chromatography Optimization: Using non-polar eluents (e.g., hexanes/petroleum ether) can sometimes allow the less polar alkene to elute before the TPPO.

  • Chemical Conversion: A highly effective method involves the selective conversion of phosphorus-containing impurities into highly polar derivatives.[20] After the reaction, the crude mixture can be treated with reagents like hydrogen peroxide or iodomethane. This converts residual phosphine and TPPO into species that are easily removed by a simple silica plug or aqueous wash, greatly simplifying the purification of non-polar products.[20]

Detailed Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Nitrogen or Argon) are required, especially for protocols involving strong bases like n-BuLi and NaH.

Protocol A: (Z)-Selective Olefination using a Non-stabilized Ylide

This protocol aims to synthesize (Z)-4-(prop-1-en-1-yl)-2,6-dimethyl-tetrahydro-2H-pyran.

ParameterConditionRationale
Ylide Precursor Ethyltriphenylphosphonium bromideForms a non-stabilized ylide for Z-selectivity.
Base Sodium Hexamethyldisilazide (NaHMDS)Strong, non-lithium base to promote high Z-selectivity.
Solvent Anhydrous Tetrahydrofuran (THF)Standard aprotic solvent for Wittig reactions.
Temperature 0 °C to Room TemperatureControlled temperature for ylide formation and reaction.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add a solution of NaHMDS (1.1 eq, e.g., 1.0 M in THF) dropwise. A deep orange or red color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution back to 0 °C.

  • Add a solution of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC (stain with p-anisaldehyde or KMnO₄).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.[22] Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Dissolve the crude residue in a minimal amount of petroleum ether, which may precipitate some TPPO. Filter the mixture. For enhanced purity, dissolve the filtrate in dichloromethane, treat with 10% hydrogen peroxide for 30 minutes, then wash with water, dry, and concentrate.[20] Purify the resulting oil by flash column chromatography (hexanes/ethyl acetate gradient).

Protocol B: (E)-Selective Olefination using a Stabilized Ylide

This protocol aims to synthesize (E)-ethyl 3-(2,6-dimethyl-tetrahydro-2H-pyran-4-yl)acrylate.

ParameterConditionRationale
Ylide (Carbethoxymethylene)triphenylphosphoraneA stable ylide that strongly favors E-alkene formation.
Solvent Anhydrous Dichloromethane (DCM)Good solvent for both reactants.
Temperature 0 °C to Room TemperatureMilder conditions are suitable for stabilized ylides.

Procedure:

  • To a round-bottom flask, add 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) and (Carbethoxymethylene)triphenylphosphorane (1.5 eq).

  • Add anhydrous DCM and stir the mixture at 0 °C.[22]

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. The reaction is often slower due to the stability of the ylide and steric hindrance of the aldehyde. Monitor progress by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo. Add diethyl ether or petroleum ether to the residue to precipitate the majority of the TPPO.

  • Filter the mixture through a pad of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate and purify by flash column chromatography (hexanes/ethyl acetate gradient) to isolate the pure (E)-alkene product.

Alternative Synthetic Strategies

When the Wittig reaction provides low yields or challenging purification, or if alternative stereoselectivity is desired, other olefination methods should be considered.

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful alternative that uses a phosphonate carbanion instead of a phosphonium ylide.[23] It offers several key advantages:

  • Superior (E)-Selectivity: The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[23][24]

  • Easier Purification: The byproduct is a water-soluble phosphate ester, which is easily removed by a simple aqueous extraction, circumventing the problematic TPPO separation.[23][25][26]

  • Higher Reactivity: Phosphonate carbanions are generally more nucleophilic than their corresponding stabilized ylides and can be more effective for reacting with sterically hindered ketones and aldehydes.[23][25]

For synthesizing the (E)-alkene from 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, the HWE reaction using a reagent like triethyl phosphonoacetate and a base like NaH would be a highly recommended approach.[26]

Workflow cluster_Prep Ylide Preparation cluster_Reaction Wittig Reaction cluster_Purify Work-up & Purification PhosphoniumSalt 1. Prepare/Obtain Phosphonium Salt Base 2. Select Base (e.g., n-BuLi, NaHMDS) PhosphoniumSalt->Base Solvent 3. Select Anhydrous Solvent (e.g., THF) Base->Solvent YlideGen 4. Generate Ylide (Inert Atmosphere) Solvent->YlideGen Aldehyde 5. Add Aldehyde Substrate (Low Temperature) YlideGen->Aldehyde React 6. React (Monitor by TLC) Aldehyde->React Quench 7. Quench Reaction (e.g., aq. NH₄Cl) React->Quench Extract 8. Aqueous Work-up & Extraction Quench->Extract Purify 9. Purify Crude Product (Chromatography/Crystallization) Extract->Purify Characterize 10. Characterize Product (NMR, MS, IR) Purify->Characterize

Figure 2: Experimental workflow for the Wittig Reaction.

References

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • SynArchive. (n.d.). Schlosser Modification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Wittig reaction purification for products with very low polarity. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schlosser Modification. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2014, March 14). The Wittig Reaction's E & Z Alkene Products Made Easy! - Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of Puget Sound. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters. Retrieved from [Link]

  • The Organic Chemist. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017, February 2). What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Dr. James Norris. (2018, April 12). Horner-Wadsworth-Emmons reaction [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]

  • The Reaction Curator. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • NIH Public Access. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]

  • Quora. (2015, August 17). What is the stereoselectivity of Wittig's reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]

  • NIH Public Access. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! Retrieved from [Link]

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Application Note: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (2,6-DM-THP-CHO) is a high-value alicyclic scaffold used extensively in modern medicinal chemistry. It serves as a conformational restrictor and a bioisostere for cyclohexyl or piperidinyl groups. The incorporation of the 2,6-dimethyl-tetrahydropyran motif improves metabolic stability, modulates lipophilicity (LogD), and enhances selectivity by locking the spatial orientation of pharmacophores.

This guide details the physicochemical properties, stereochemical considerations, and validated synthetic protocols for utilizing this intermediate in the synthesis of CDK9 inhibitors , CB2 agonists , and chemokine receptor antagonists .

Part 1: Chemical Profile & Stereochemical Criticality

Structural Characteristics

The utility of 2,6-DM-THP-CHO stems from its ability to exist in a defined chair conformation. Unlike an unsubstituted tetrahydropyran, the methyl groups at positions 2 and 6 impose significant steric bias.

  • Preferred Isomer: The (2R,6S)-cis isomer is the predominant pharmaceutical intermediate.

  • Conformational Lock: In the cis-isomer, both methyl groups occupy equatorial positions to minimize 1,3-diaxial interactions. This locks the ring into a rigid chair conformation.

  • Aldehyde Orientation: The formyl group at C4 can adopt either an axial or equatorial position. The equatorial conformer is thermodynamically favored, extending the carbon chain away from the ring, which is critical for accessing deep binding pockets in enzymes like kinases.

Physicochemical Data Table
PropertyValue / DescriptionImpact on Synthesis
CAS Number 1212021-29-8 (cis-isomer)Specificity in sourcing is vital.
Molecular Weight 142.20 g/mol Low MW allows for fragment-based drug design.
Appearance Colorless to pale yellow oilProne to oxidation; store under Argon/Nitrogen.
Solubility DCM, THF, MeOH, EtOAcCompatible with standard organic reactions.
Stability Air-sensitive (Aldehyde)Critical: Must be stored at -20°C; prone to oxidation to carboxylic acid.

Part 2: Pharmaceutical Applications & Mechanism

Kinase Inhibition (CDK9/CDK2)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, the 2,6-DM-THP moiety is often attached to a heteroaryl core (e.g., aminopyridine or pyrimidine). The THP ring acts as a hydrophobic spacer that fills the ribose-binding pocket or the solvent-exposed region, improving potency and selectivity over other kinases.

GPCR Modulation (CB2 & Chemokine Receptors)

For G-Protein Coupled Receptors (GPCRs) like the Cannabinoid Receptor 2 (CB2), the scaffold replaces flexible alkyl chains. The rigid geometry reduces the entropic penalty of binding, often resulting in higher affinity agonists or antagonists.

Part 3: Synthetic Protocols

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Objective: Coupling 2,6-DM-THP-CHO with a heteroaryl amine (e.g., 2-aminopyridine derivative) to form a secondary amine linkage. Mechanism: Formation of a carbinolamine


 iminium ion 

irreversible hydride reduction.
Materials
  • Aldehyde: (2R,6S)-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Amine: Heteroaryl amine (e.g., 6-bromo-2-aminopyridine) (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Catalyst: Glacial Acetic Acid (catalytic to 1.0 equiv)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Procedure
  • Imine Formation (Pre-equilibrium):

    • In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine (1.2 equiv) in anhydrous DCM (0.1 M concentration).

    • Add 2,6-DM-THP-CHO (1.0 equiv) via syringe.

    • Add Acetic Acid (1.0 equiv). Note: Acid catalysis is crucial for weakly nucleophilic heteroaryl amines.

    • Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for imine formation (often unstable, but starting material should decrease).

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 12–24 hours.

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ solution until pH ~8.

    • Extract with DCM (3 x).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography (SiO₂).

    • Eluent: Hexanes/EtOAc or DCM/MeOH gradients.

    • Expected Yield: 70–90%.

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Extending the carbon chain to create an


-unsaturated ester/nitrile.
Materials
  • Aldehyde: 2,6-DM-THP-CHO (1.0 equiv)

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv)

  • Base: NaH (60% dispersion) or LiHMDS (1.2 equiv)

  • Solvent: THF (Anhydrous)

Step-by-Step Procedure
  • Ylide Generation:

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Triethyl phosphonoacetate dropwise. Stir for 20 min until clear (evolution of H₂ ceases).

  • Coupling:

    • Add 2,6-DM-THP-CHO (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

    • Warm to RT and stir for 2–4 hours.

  • Workup:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Result: Exclusively (E)-alkene is typically observed due to the steric bulk of the 2,6-dimethyl system.

Part 4: Visualizing the Workflow

Diagram 1: Synthetic Utility & Stereochemistry

This diagram illustrates the conformational preference and the two primary reaction pathways described above.

G Aldehyde 2,6-Dimethyl-THP-4-CHO ((2R,6S)-cis isomer) Conf Conformation: Methyls: Equatorial Aldehyde: Equatorial Aldehyde->Conf Steric Lock Reaction1 Reductive Amination (STAB, AcOH, Amine) Aldehyde->Reaction1 Reaction2 HWE Olefination (Phosphonate, Base) Aldehyde->Reaction2 Product1 Sec. Amine Scaffold (CDK9 Inhibitors) Reaction1->Product1 Reductive Hydride Transfer Product2 Unsaturated Ester (Chain Extension) Reaction2->Product2 C-C Bond Formation

Caption: Synthetic divergence of the 2,6-dimethyl-THP scaffold showing conformational locking and key reaction pathways.

Part 5: Troubleshooting & Expert Tips

  • Stereochemical Integrity:

    • Issue: Epimerization at the C4 position (alpha to the aldehyde) is possible under harsh basic conditions.

    • Solution: When performing olefinations, use mild bases (LiHMDS at -78°C) or HWE conditions rather than harsh thermodynamic enolization. For reductive amination, the stereocenter is generally stable.

  • Aldehyde Oxidation:

    • Issue: The aldehyde oxidizes to the carboxylic acid upon prolonged air exposure, which will quench the amine in reductive amination (forming a salt instead of an imine).

    • Validation: Check the ¹H NMR. The aldehyde proton appears as a doublet/singlet around 9.6–9.8 ppm. If a broad singlet at 10-12 ppm appears, purify immediately.

  • Amine Nucleophilicity:

    • Insight: Electron-deficient amines (e.g., aminopyridines, aminopyrimidines) form unstable imines.

    • Protocol Adjustment: Do not rely on pre-forming the imine and isolating it. Use a "one-pot" procedure but allow sufficient time (1h) with acid catalysis before adding the hydride source.

References

  • Vertex Pharmaceuticals Inc. (2012). Pyrimidine biaryl amine compounds and their uses. WO2012101065A2. Link

    • Source for CDK9 inhibitor synthesis and reductive amin
  • Astex Therapeutics Ltd. (2011). Pyridine and pyrazine derivatives as protein kinase modulators. WO2011012661A1. Link

    • Details the coupling of 2,6-dimethyl-THP-4-carbaldehyde with aminopyridines.
  • Glaxo Group Ltd. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist.[2] Journal of Medicinal Chemistry, 50(11), 2597-2600.[2] Link

    • Provides context for THP-methyl scaffolds in CB2 agonists.
  • Esteve Pharmaceuticals. (2023). Pyrazolo[1,5-a]pyrimidine derivatives having multimodal activity against pain. CA3180058A1. Link

    • Describes the synthesis and hydrolysis of precursors to gener

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Application Note: A Detailed Protocol for the Oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde to its Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal in the generation of key intermediates for active pharmaceutical ingredients (APIs). The substrate in focus, 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, presents a sterically hindered aliphatic aldehyde. This structural feature necessitates a careful selection of the oxidant to avoid low yields, epimerization, or undesired side reactions often encountered with harsh oxidizing agents.

While several methods exist for this conversion, including the use of strong oxidants like potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4), these often require strongly acidic or basic conditions and can lead to over-oxidation or degradation of sensitive substrates.[1][2] The Jones oxidation, for instance, is a powerful tool but its high acidity and the use of carcinogenic chromium reagents make it less desirable for complex molecules in a drug development setting.[2][3]

For a substrate such as 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, the Pinnick oxidation emerges as the superior strategy.[4] This method utilizes sodium chlorite (NaClO2) under mildly acidic conditions, offering exceptional functional group tolerance and high yields, even with sterically demanding aldehydes.[5][6] Its mild nature preserves stereocenters and is compatible with a wide array of other functional groups, making it a reliable and robust choice in multi-step syntheses.[7][8] This protocol will provide a detailed, field-proven methodology for the Pinnick oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, ensuring reproducibility and high purity of the desired carboxylic acid product.

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation's success lies in its specific and mild reaction mechanism. The active oxidant is chlorous acid (HClO2), which is generated in situ from sodium chlorite in the presence of a weak acid buffer, typically a phosphate buffer.[5][9]

The proposed mechanism proceeds as follows:

  • Formation of Chlorous Acid: The phosphate buffer protonates the chlorite anion to form chlorous acid.

  • Addition to the Aldehyde: Chlorous acid adds to the carbonyl group of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, transferring the aldehyde hydrogen to an oxygen on the chlorine, which then departs as hypochlorous acid (HOCl).[10][11]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can engage in undesired side reactions, such as chlorination of double bonds or reaction with the starting chlorite, which reduces the efficiency of the primary reaction.[5] To mitigate this, a scavenger is added to the reaction mixture. A common and effective scavenger is 2-methyl-2-butene, which readily reacts with HOCl.[10][11]

Experimental Protocol

This protocol is designed for the oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde on a 10 mmol scale. Adjustments to scale should be made with careful consideration of reaction stoichiometry and thermal effects.

Reagents and Materials
Reagent/MaterialGradeSupplier Example
2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde≥95%Sigma-Aldrich
Sodium chlorite (NaClO2), 80% technical grade80%Sigma-Aldrich
Sodium dihydrogen phosphate monohydrate (NaH2PO4·H2O)ACS Reagent gradeFisher Scientific
tert-Butanol (t-BuOH)ACS Reagent gradeVWR
2-Methyl-2-butene≥99%Acros Organics
Deionized waterType IIIn-house
Diethyl ether (Et2O)ACS Reagent gradeFisher Scientific
Sodium sulfite (Na2SO3)ACS Reagent gradeSigma-Aldrich
Sodium sulfate (Na2SO4), anhydrousACS Reagent gradeVWR
Hydrochloric acid (HCl), concentratedACS Reagent gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (10 mmol, 1.56 g) in a mixture of tert-butanol (50 mL) and deionized water (20 mL).

  • Addition of Buffer and Scavenger: To the stirring solution at room temperature, add sodium dihydrogen phosphate monohydrate (5.0 mmol, 0.69 g) followed by 2-methyl-2-butene (40 mmol, 4.2 mL). The use of an excess of the scavenger is crucial to effectively quench the HOCl byproduct.[10]

  • Initiation of Oxidation: In a separate beaker, prepare a solution of sodium chlorite (80%, 15 mmol, 1.70 g) in deionized water (15 mL). Add this solution dropwise to the reaction mixture over a period of 15-20 minutes using an addition funnel. An exotherm may be observed; maintain the reaction temperature below 35 °C using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Quenching the Reaction: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium sulfite (Na2SO3) until a negative test with starch-iodide paper is obtained, indicating the absence of peroxides and residual chlorite.

  • Workup and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Most of the tert-butanol can be removed under reduced pressure if desired, though direct extraction is often sufficient.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude carboxylic acid.

    • Further purification can be achieved by recrystallization or flash column chromatography on silica gel if necessary.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the oxidation procedure, from setup to the isolation of the final product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_aldehyde Dissolve Aldehyde in t-BuOH/H2O add_buffer Add NaH2PO4 & 2-Methyl-2-butene prep_aldehyde->add_buffer reaction Slowly Add NaClO2 Solution (Maintain T < 35°C) add_buffer->reaction prep_oxidant Prepare aq. NaClO2 Solution prep_oxidant->reaction monitor Stir and Monitor (TLC / LC-MS) reaction->monitor quench Quench with Na2SO3 at 0°C monitor->quench acidify Acidify to pH 2-3 with HCl quench->acidify extract Extract with Et2O acidify->extract purify Dry, Concentrate & Purify extract->purify product product purify->product Pure Carboxylic Acid

Caption: Experimental workflow for the Pinnick oxidation.

Expected Results and Troubleshooting

ParameterExpected OutcomeTroubleshooting
Reaction Time 2-4 hoursIf the reaction is sluggish, ensure adequate stirring. A slight warming to 30-35 °C can be applied.
Yield 85-95%Low yields may result from incomplete reaction or inefficient extraction. Ensure the aqueous phase is thoroughly extracted.
Purity >95% after purificationImpurities may include unreacted aldehyde or chlorinated byproducts. Ensure an excess of scavenger was used. Recrystallization is often effective.
Characterization 1H NMR, 13C NMR, IR, and Mass Spectrometry should confirm the structure.The disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a broad carboxylic acid proton (>10 ppm) in the 1H NMR are key indicators.

Safety Considerations

  • Sodium chlorite is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • The reaction can be exothermic. Proper temperature control is essential, especially during the addition of the oxidant.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hypochlorous acid is a toxic and corrosive byproduct. The use of a scavenger is a critical safety and efficiency measure.

Conclusion

The Pinnick oxidation is a highly effective and reliable method for the conversion of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde to its corresponding carboxylic acid. Its mild conditions, tolerance for steric hindrance, and high yields make it an ideal choice for applications in pharmaceutical development and complex molecule synthesis. By following this detailed protocol, researchers can confidently and safely achieve this important chemical transformation.

References

  • Wikipedia. Pinnick oxidation. [Link][5]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link][10]

  • Dalal, N., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link][6][8]

  • Organic Chemistry Select. Pinnick Oxidation. [Link][7]

  • Grokipedia. Pinnick oxidation. [Link][9]

  • Chemistry Steps. Aldehydes and Ketones to Carboxylic Acids. [Link][1]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link][12]

  • Organic Chemistry Portal. Jones Oxidation. [Link][2]

  • AdiChemistry. JONES REAGENT & OXIDATION REACTIONS. [Link][3]

  • Psiberg. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link][11]

Sources

Application Notes and Protocols: Stereoselective Grignard Reagent Addition to 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: Navigating Stereoselectivity in Heterocyclic Synthesis

The diastereoselective addition of organometallic reagents to chiral aldehydes is a cornerstone of modern asymmetric synthesis, enabling the construction of complex molecular architectures with precise control over stereochemistry. This application note provides a comprehensive guide to the Grignard reagent addition to 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, a valuable intermediate in the synthesis of various biologically active molecules and natural products. The inherent chirality of the substituted tetrahydropyran ring presents both a challenge and an opportunity for controlling the stereochemical outcome of the nucleophilic addition to the aldehyde functionality. Understanding the interplay of steric and electronic factors is paramount to achieving high diastereoselectivity.

This document will delve into the mechanistic underpinnings of the reaction, drawing upon established stereochemical models to predict and rationalize the observed outcomes. Detailed, field-proven protocols for conducting the reaction, purification of the resulting diastereomeric alcohols, and their characterization are provided. Furthermore, this guide aims to equip researchers with the knowledge to troubleshoot common issues and optimize reaction conditions for their specific synthetic goals.

Mechanistic Insights: Predicting Stereochemical Outcomes

The addition of a Grignard reagent (R-MgX) to an aldehyde proceeds via nucleophilic attack of the carbanionic portion of the organometallic species on the electrophilic carbonyl carbon. In the case of a chiral aldehyde such as 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, this addition can occur from two diastereotopic faces, leading to the formation of two diastereomeric secondary alcohols. The ratio of these diastereomers is determined by the relative energies of the corresponding transition states.

Several models have been developed to predict the stereochemical outcome of nucleophilic additions to α-chiral aldehydes. The most prominent among these are the Felkin-Anh and Cram-chelation models.[1][2][3]

Felkin-Anh Model: This model generally predicts the major diastereomer by considering the steric hindrance around the carbonyl group.[1] The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), preferentially from the face opposite the largest group and closer to the smallest group.[1][4] For 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, the conformation of the pyran ring and the relative steric bulk of the substituents at the 2 and 6 positions will dictate the preferred trajectory of nucleophilic attack.

Cram-Chelation Model: This model becomes relevant when a chelating group (e.g., an oxygen or nitrogen atom) is present on the α-carbon. The metal ion of the Grignard reagent can coordinate with both the carbonyl oxygen and the chelating group, forming a rigid five-membered ring intermediate.[3][5] This chelation locks the conformation of the molecule, and the nucleophile preferentially attacks from the less hindered face. In the case of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, the ring oxygen could potentially act as a chelating group, influencing the stereochemical outcome. The strength of chelation and its influence on diastereoselectivity can be modulated by the choice of the Grignard reagent and the solvent.

The interplay between these models often dictates the final diastereomeric ratio. Factors such as the nature of the Grignard reagent (alkyl, aryl, vinyl), the solvent, and the reaction temperature can significantly influence the stereochemical course of the reaction.

G cluster_0 Reaction Pathway Aldehyde 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde Transition_State Diastereomeric Transition States (Felkin-Anh vs. Chelation) Aldehyde->Transition_State Grignard R-MgX Grignard->Transition_State Products Diastereomeric Alcohols (syn and anti) Transition_State->Products

Caption: Reaction pathway for Grignard addition.

Experimental Protocols

Safety Precautions

Grignard reagents are highly reactive, flammable, and moisture-sensitive.[6][7][8] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9] Glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying.[10] Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times.[9] An appropriate fire extinguisher (e.g., Class D for metal fires) should be readily accessible.

Materials and Reagents
  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (substrate)

  • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium chloride in THF or diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Silica gel for column chromatography

Reaction Setup and Procedure
  • Glassware Preparation: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Reagent Charging: To the reaction flask, add a solution of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde in anhydrous diethyl ether or THF via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).

  • Grignard Reagent Addition: Slowly add the Grignard reagent solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the internal temperature within the desired range during the addition. The addition of Grignard reagents is often exothermic.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while maintaining a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The resulting diastereomeric alcohols can be purified by flash column chromatography on silica gel.[11][12]

ParameterRecommended ConditionRationale
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are required for Grignard reagent stability. THF can sometimes promote chelation control.[13]
Temperature -78 °C to 0 °CLower temperatures generally lead to higher diastereoselectivity by favoring the kinetically controlled product.
Stoichiometry 1.1 - 1.5 equivalents of Grignard reagentA slight excess of the Grignard reagent ensures complete consumption of the aldehyde.
Addition Rate Slow, dropwiseControls the exothermicity of the reaction and prevents side reactions.[9]
Quenching Agent Saturated aq. NH4ClA mild acid source to protonate the alkoxide intermediate without causing side reactions.

Purification and Characterization

Separation of Diastereomers

The separation of the resulting diastereomeric alcohols is typically achieved using flash column chromatography on silica gel.[14] The choice of eluent system (e.g., a mixture of hexanes and ethyl acetate) will depend on the polarity of the specific products and should be optimized using TLC analysis. In some cases, derivatization of the alcohols to their corresponding esters can alter their physical properties, potentially facilitating separation by distillation or chromatography.[12]

Characterization and Determination of Diastereomeric Ratio

The purified diastereomers should be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the products. The diastereomeric ratio of the crude product mixture can often be determined by integration of well-resolved signals in the 1H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl group.

The enantiomeric excess (e.e.) of each separated diastereomer, if chiral Grignard reagents or catalysts are used, can be determined by chiral High-Performance Liquid Chromatography (HPLC).[15][16] This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times.[][18]

G cluster_1 Post-Reaction Workflow Crude_Product Crude Diastereomeric Alcohol Mixture Purification Flash Column Chromatography Crude_Product->Purification Diastereomeric_Ratio Determination of Diastereomeric Ratio (NMR) Crude_Product->Diastereomeric_Ratio Separated_Diastereomers Separated Diastereomers Purification->Separated_Diastereomers Characterization NMR, MS, IR Separated_Diastereomers->Characterization Chiral_HPLC Chiral HPLC Analysis (for e.e. determination) Separated_Diastereomers->Chiral_HPLC

Caption: Workflow for product purification and analysis.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive Grignard reagent (due to moisture or air exposure). Poor quality magnesium.Use freshly prepared or titrated Grignard reagent. Ensure all glassware is scrupulously dry.[10] Activate magnesium turnings if necessary.
Low Yield Incomplete reaction. Side reactions (e.g., enolization of the aldehyde).Increase reaction time or temperature slightly. Use a less sterically hindered Grignard reagent.
Poor Diastereoselectivity Reaction temperature is too high. Inappropriate solvent.Conduct the reaction at a lower temperature (-78 °C). Screen different solvents (e.g., THF vs. diethyl ether) to assess chelation effects.
Formation of Byproducts Wurtz coupling of the Grignard reagent. Reduction of the aldehyde.Ensure slow addition of the Grignard reagent. Use a highly pure Grignard reagent.

Conclusion

The Grignard reagent addition to 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde is a versatile and powerful method for the diastereoselective synthesis of substituted tetrahydropyranols. By carefully controlling reaction parameters such as temperature, solvent, and the nature of the Grignard reagent, researchers can influence the stereochemical outcome to favor the desired diastereomer. A thorough understanding of the underlying mechanistic principles, coupled with rigorous experimental technique, is essential for achieving high yields and selectivities. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of complex heterocyclic molecules.

References

  • Felkin-Anh Model. OpenOChem Learn. Available at: [Link]

  • What are Grignard reagent preparation precautions during preparation? Quora. Available at: [Link]

  • Developing SOPs for Hazardous Chemical Manipulations. Princeton University. Available at: [Link]

  • Cram felkin-ahn model. Available at: [Link]

  • Grignard Reaction. American Chemical Society. Available at: [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Catalysis. Available at: [Link]

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • Asymmetric induction. Wikipedia. Available at: [Link]

  • Process for the separation of isomers of diastereomeric alcohols. Google Patents.
  • 5.2: Practical Considerations, Procedural Changes, Safety Tips. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Addition Reactions and its stereochemistry. YouTube. Available at: [Link]

  • Chelation control and Felkin-Anh. Available at: [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Publications. Available at: [Link]

  • 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Chemistry LibreTexts. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. Available at: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. Available at: [Link]

  • Chelation Model. Scribd. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Biomedical Chromatography. Available at: [Link]

  • Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary. Available at: [Link]

  • Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science. Available at: [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

  • Are chelates truly intermediates in Cram's chelate rule? Journal of the American Chemical Society. Available at: [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Molecules. Available at: [Link]

  • felkin-ahn and cram chelate. Available at: [Link]

  • Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. Asymmetric Synthesis of the Antidepressant Cericlamine. The Journal of Organic Chemistry. Available at: [Link]

  • Diastereoselective control in the addition of Grignard reagents to ketones using a 1,3-dithiane 1-oxide auxiliary. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Diastereoselective addition of Grignard reagents to α-epoxy N-sulfonyl hydrazones. Nature Chemistry. Available at: [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.
  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters. Available at: [Link]

  • The Grignard Reagents. ResearchGate. Available at: [Link]

  • Catalytic Access to 4-(sec-Alkyl)Anilines via 1,6-Conjugate Addition of Grignard Reagents to in Situ Generated aza-p-Quinone Methides. University of Groningen Research Portal. Available at: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

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Application Note: Versatile Synthesis of Bio-relevant Heterocycles from 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of diverse heterocyclic scaffolds, including pyrimidines, pyrazoles, and fused pyranopyrimidines, utilizing 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde as a versatile starting material. We delve into the mechanistic underpinnings of each synthetic strategy, offering detailed, step-by-step protocols suitable for implementation in research and drug development laboratories. The methodologies presented are grounded in established chemical principles, such as the Biginelli and Knoevenagel condensations, providing robust pathways to valuable molecular entities.

Introduction: The Strategic Value of the Tetrahydropyran Synthon

The 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde moiety is a valuable building block in modern organic synthesis. Its structure combines a conformationally biased tetrahydropyran ring, a feature present in numerous natural products, with a highly reactive aldehyde functional group.[1] This unique combination allows for the introduction of steric and electronic complexity while providing a direct handle for constructing a wide array of heterocyclic systems. Heterocyclic compounds form the cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing at least one such ring system.

This application note details three distinct, high-value synthetic transformations starting from 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, providing researchers with reliable protocols to access novel chemical matter for screening and development.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones, scaffolds of significant pharmacological interest.[2] The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.

Mechanistic Rationale

The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the final dihydropyrimidinone product. The use of a Lewis or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the key C-N and C-C bond-forming steps.[3]

Workflow for Biginelli Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_analysis Analysis A Combine Aldehyde, Ethyl Acetoacetate, Thiourea B Add Solvent (e.g., Ethanol) A->B C Add Catalyst (e.g., HCl, Yb(OTf)3) B->C D Reflux Mixture (e.g., 78 °C) C->D E Monitor by TLC D->E F Cool to RT, Pour into Ice Water E->F G Filter Precipitate F->G H Wash with Cold Water/Ethanol G->H I Dry Product H->I J Characterize by NMR, IR, Mass Spec I->J caption Workflow for Biginelli Reaction.

Caption: High-level workflow for the Biginelli synthesis.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%) or concentrated HCl (catalytic)

  • Ethanol (0.2 M concentration)

  • Deionized water

  • Standard glassware for reflux

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (e.g., 1.42 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (1.14 g, 15 mmol).

  • Add ethanol (50 mL) to the flask to dissolve the reagents.

  • Add the catalyst (e.g., Yb(OTf)₃, 0.62 g, 1 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the crude product on the filter with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product under vacuum to yield the desired 5-(ethoxycarbonyl)-4-(2,6-dimethyl-tetrahydro-pyran-4-yl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione.

Characterization:

  • ¹H NMR: Expect characteristic signals for the pyrimidine C4-H (a doublet around 5.1-5.3 ppm) and two distinct NH protons (singlets, >9.0 ppm).

  • ¹³C NMR: Look for the C=S signal around 174-175 ppm and the C=O signal of the ester around 165 ppm.[2]

  • IR: Key stretches include N-H (3200-3400 cm⁻¹), C=O (ester, ~1700 cm⁻¹), and C=S (~1570 cm⁻¹).

Synthesis of Pyrazoles via Knoevenagel Condensation and Cyclization

Pyrazoles are a critical class of five-membered nitrogen-containing heterocycles found in numerous pharmaceuticals, such as the anti-inflammatory drug Celecoxib.[4] A common synthetic route involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl equivalent.[5] Here, we employ a two-step sequence starting with a Knoevenagel condensation to form an activated alkene, followed by cyclization.

Mechanistic Rationale

Step 1: Knoevenagel Condensation. The aldehyde reacts with an active methylene compound, such as malononitrile, in the presence of a weak base (e.g., piperidine). The base deprotonates the malononitrile to form a nucleophilic carbanion, which attacks the aldehyde carbonyl. Subsequent dehydration yields a stable α,β-unsaturated dinitrile.

Step 2: Pyrazole Formation. The resulting electron-deficient alkene readily undergoes a Michael-type addition by hydrazine. The initial adduct then undergoes intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto one of the nitrile groups, followed by tautomerization and elimination to afford the aromatic 3-amino-pyrazole.

Reaction Pathway for Pyrazole Synthesis

G A 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde C Knoevenagel Condensation (Piperidine, EtOH, Reflux) A->C B Malononitrile B->C D α,β-Unsaturated Intermediate (Dihydropyran-ylidene-malononitrile) C->D F Michael Addition & Cyclization (EtOH, Reflux) D->F E Hydrazine Hydrate E->F G Target Pyrazole Derivative F->G caption Two-step synthesis of pyrazoles.

Caption: Two-step pyrazole synthesis from the starting aldehyde.

Detailed Experimental Protocol

Part A: Knoevenagel Condensation

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Piperidine (0.2 equiv)

  • Ethanol

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.42 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in ethanol (30 mL).

  • Add piperidine (0.17 g, 2 mmol) dropwise to the stirring solution.

  • Heat the mixture to reflux for 2 hours. The formation of the product can be monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to induce crystallization.

  • Collect the solid product, 2-((2,6-dimethyl-tetrahydro-pyran-4-yl)methylene)malononitrile, by vacuum filtration and wash with a small amount of cold ethanol. This intermediate can be used in the next step without further purification.

Part B: Pyrazole Cyclization

Materials:

  • 2-((2,6-dimethyl-tetrahydro-pyran-4-yl)methylene)malononitrile (from Part A, 1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol

Procedure:

  • Suspend the intermediate from Part A (e.g., 1.90 g, ~10 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine hydrate (0.60 g, 12 mmol) to the suspension.

  • Heat the mixture to reflux for 3-5 hours. The suspension should become a clear solution and then may form a new precipitate.

  • Cool the reaction to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and add water to precipitate the product.

  • Wash the filtered solid with cold water and dry under vacuum to yield the final product, 5-amino-4-(2,6-dimethyl-tetrahydro-pyran-4-yl)-1H-pyrazole-3-carbonitrile.

Synthesis of Fused Pyrano[2,3-d]pyrimidines

Fused pyrimidine systems are prevalent in biologically active molecules. Pyrano[2,3-d]pyrimidines can be synthesized efficiently via a one-pot, three-component reaction of an aldehyde, malononitrile, and barbituric acid or thiobarbituric acid.[6] This green chemistry approach often proceeds in high yield with simple work-up procedures.

Mechanistic Rationale

This reaction is a classic example of a domino Knoevenagel-Michael addition-cyclization sequence. First, the aldehyde and malononitrile undergo a base-catalyzed Knoevenagel condensation to form an electrophilic alkene (a benzylidene malononitrile analog). Simultaneously, the enol form of barbituric acid acts as a nucleophile and attacks the alkene via a Michael addition. The resulting adduct then undergoes intramolecular cyclization and dehydration to furnish the stable, fused pyranopyrimidine ring system.

Detailed Experimental Protocol

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Thiobarbituric acid (1.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (15 mol%)

  • Ethanol/Water (1:1) mixture

Procedure:

  • In a 50 mL flask, combine 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (0.71 g, 5 mmol), malononitrile (0.33 g, 5 mmol), and thiobarbituric acid (0.72 g, 5 mmol).

  • Add 20 mL of a 1:1 ethanol:water solvent mixture.

  • Add DABCO (0.084 g, 0.75 mmol) as the catalyst.

  • Stir the mixture vigorously at room temperature for 2-4 hours. The product will begin to precipitate from the reaction mixture.

  • Monitor the reaction completion by TLC (eluent: 1:1 hexanes:ethyl acetate).

  • Once complete, collect the solid product by vacuum filtration.

  • Wash the solid with cold water, followed by a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield 5-(2,6-dimethyl-tetrahydro-pyran-4-yl)-7-amino-2-thioxo-2,3-dihydro-1H-pyrano[2,3-d]pyrimidin-4(5H)-one.

Summary of Synthetic Protocols

Target HeterocycleKey ReagentsReaction TypeCatalystExpected Yield (Typical)
DihydropyrimidinethioneEthyl acetoacetate, ThioureaBiginelli ReactionYb(OTf)₃ or HCl75-90%
AminopyrazoleMalononitrile, HydrazineKnoevenagel / CyclizationPiperidine70-85% (over 2 steps)
Pyrano[2,3-d]pyrimidineMalononitrile, Thiobarbituric acidDomino MCRDABCO85-95%

References

  • Arrasate, S., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragme. ACS Catalysis. Available at: [Link]

  • Yetra, S. R., et al. (2016). Enantioselective Synthesis of Functionalized Pyrazoles by NHC-Catalyzed Reaction of Pyrazolones with α,β-Unsaturated Aldehydes. Organic Letters. Available at: [Link]

  • Connon, S. J., et al. (2010). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Mekabaty, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-dujaili, A. H., et al. (2018). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Unknown Author. (2013). Synthesis of Tetrahydropyrimidines. Boletín de la Sociedad Chilena de Química. Available at: [Link]

  • Unknown Author. Method of preparation of the pyrazoles. Google Patents.
  • Gouda, M. A., et al. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Stanovnik, B., et al. Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • Unknown Author. Synthesis of Pyrimidine Derivatives. Menoufia University. Available at: [Link]

  • Singh, A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]

  • Krische, M. J., et al. (2002). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Journal of the American Chemical Society. Available at: [Link]

  • Morsy, S. M., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. Available at: [Link]

Sources

Application Note: Catalytic Hydrogenation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the catalytic hydrogenation workflows for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde , a critical tetrahydropyran (THP) scaffold used in the synthesis of diverse pharmaceutical agents (e.g., CDK inhibitors, topoisomerase inhibitors).

Introduction & Molecule Profile

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 50675-18-8 analogues) is a versatile building block in medicinal chemistry. Its lipophilic ether core improves metabolic stability and oral bioavailability compared to carbocyclic analogues.

Stereochemical Criticality

The reactivity and biological activity of this scaffold are governed by the relative stereochemistry of the methyl groups at positions 2 and 6.

  • Thermodynamic Preference: The cis-2,6-dimethyl isomer is the thermodynamically preferred conformation, where both methyl groups adopt equatorial positions in the chair conformation.

  • Aldehyde Orientation: In the cis-2,6 isomer, the 4-formyl group can adopt an axial or equatorial position. Catalytic hydrogenation conditions must be selected to preserve the integrity of the 2,6-cis relationship while efficiently reducing the C=O bond.

Core Applications & Reaction Pathways

This guide covers two primary catalytic transformations:

  • Chemo-selective Reduction of the aldehyde to the primary alcohol ((2,6-dimethyl-tetrahydro-pyran-4-yl)-methanol ).

  • Catalytic Reductive Amination to install amine functionalities (common in fragment-based drug discovery).

Reaction Pathway Diagram

ReactionPathways Figure 1: Catalytic hydrogenation pathways for 2,6-dimethyl-THP-4-carbaldehyde. Aldehyde 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde Imine Intermediate Imine/Hemiaminal Aldehyde->Imine + Primary/Sec. Amine - H2O Alcohol Target A: (2,6-Dimethyl-THP-4-yl)-methanol Aldehyde->Alcohol Path A: H2 (30-50 psi) Cat: Ru/C or Raney Ni Solvent: MeOH Amine Target B: Secondary/Tertiary Amine Imine->Amine Path B: H2 (15-40 psi) Cat: Pt/C or Pd/C Solvent: EtOH/AcOH

Protocol A: Catalytic Reduction to Alcohol

Objective: Conversion of the aldehyde to the primary alcohol without ring opening or decarbonylation.

Rationale for Catalyst Selection
  • Ruthenium on Carbon (5% Ru/C): Preferred over Pd/C for aliphatic aldehydes to minimize decarbonylation (loss of the formyl group) and prevent hydrogenolysis of the benzylic-like positions if other protecting groups are present.

  • Raney Nickel: An excellent alternative for sterically hindered aldehydes, though it requires careful handling due to pyrophoricity.

Detailed Protocol (Ru/C Method)

Materials:

  • Substrate: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (10.0 mmol)

  • Catalyst: 5% Ru/C (5 wt% loading relative to substrate mass, approx. 200 mg)

  • Solvent: Methanol (anhydrous, 20 mL)

  • Hydrogen Source: H₂ balloon or Parr shaker (30-50 psi)

Step-by-Step Procedure:

  • Preparation: In a glovebox or well-ventilated fume hood, weigh the Ru/C catalyst into a dry hydrogenation flask. Note: If using Raney Ni, wash with MeOH three times prior to use.

  • Solvation: Dissolve the aldehyde in Methanol . Degas the solution by bubbling nitrogen for 5 minutes to remove dissolved oxygen (which can poison the catalyst).

  • Addition: Carefully add the aldehyde solution to the catalyst flask under a gentle stream of nitrogen.

  • Hydrogenation:

    • Low Pressure:[1][2] Evacuate the flask and backfill with H₂ (balloon) three times. Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.

    • High Pressure (Recommended for Scale-up): Place in a Parr shaker at 40 psi H₂ . Reaction time is typically reduced to 1–2 hours.

  • Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the aldehyde peak (approx. 9.6-9.8 ppm in ¹H NMR) and appearance of the methylene doublet (approx. 3.4 ppm).

  • Work-up: Filter the reaction mixture through a pad of Celite 545 to remove the catalyst. Rinse the pad with MeOH (2 x 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (40°C, 200 mbar) to yield the crude alcohol.

    • Purification: Usually sufficiently pure (>95%). If necessary, purify via flash column chromatography (0-5% MeOH in DCM).

Protocol B: Catalytic Reductive Amination

Objective: Coupling with an amine (R-NH₂) to form a secondary amine. This is the "workhorse" reaction for attaching the THP pharmacophore to a drug scaffold.

Rationale for Catalyst Selection
  • Platinum on Carbon (Pt/C): The "Gold Standard" for reductive amination. It minimizes the reduction of the aldehyde to the alcohol (a competitive side reaction) and effectively reduces the intermediate imine.

  • Palladium on Carbon (Pd/C): Effective but carries a higher risk of reducing the aldehyde to the alcohol before the imine forms, especially if the amine is sterically hindered.

Detailed Protocol (Pt/C Method)

Materials:

  • Substrate: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Catalyst: 5% Pt/C (sulfided form is often preferred to prevent poisoning by amines; 3-5 wt% loading)

  • Solvent: Ethanol or 2,2,2-Trifluoroethanol (TFE)

  • Additive: Acetic Acid (1.0 equiv) – Critical for imine formation kinetics.

Step-by-Step Procedure:

  • Imine Formation (Pre-equilibrium):

    • In a reaction vessel, combine the aldehyde and the amine in Ethanol .

    • Add Acetic Acid (1.0 equiv).

    • Stir at room temperature for 30–60 minutes under Nitrogen before adding the catalyst. This ensures the equilibrium shifts toward the imine/hemiaminal, minimizing direct reduction of the aldehyde.

    • Tip: For unreactive amines, add 4Å Molecular Sieves to scavenge water.

  • Catalyst Addition: Carefully add the Pt/C catalyst to the mixture.

  • Hydrogenation:

    • Evacuate and backfill with Hydrogen (balloon or 15-30 psi).

    • Stir vigorously for 12–18 hours at Room Temperature.

  • Work-up:

    • Filter through Celite.

    • Concentrate the filtrate.[3]

    • Acid/Base Extraction: Redissolve residue in EtOAc. Wash with sat.[2] NaHCO₃ (to remove acetic acid). Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Validation: Verify the formation of the C-N bond via LC-MS (M+1) and ¹H NMR (shift of the C4-proton).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by amines or sulfur.Use higher catalyst loading (10 wt%) or switch to Pearlman’s Catalyst (Pd(OH)₂) .
Aldehyde Reduction (Side Product) H₂ added before imine formation.Increase "Pre-equilibrium" time (Step 1 of Protocol B). Use Ti(OiPr)₄ as a dehydrating agent before hydrogenation.
Epimerization at C2/C6 High temperature or strong acid.Keep temperature <40°C. Use weak acids (AcOH) rather than HCl/TFA.
Decarbonylation Pd/C used at high temp.Switch to Ru/C or Rh/C ; lower the temperature.

References

  • General Reductive Amination Reviews

    • Afanasyev, O. I., et al. "Catalytic Reductive Amination of Aldehydes and Ketones with Amines using Formic Acid as a Hydrogen Source." Chem. Rev., 2019.

  • Pyran Synthesis & Stereochemistry

    • Clarke, P. A., et al. "The Maitland-Japp Reaction: A flexible approach to the synthesis of functionalised tetrahydropyran-4-ones." Tetrahedron Lett., 2002.

  • Catalytic Hydrogenation Methodologies

    • Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.

  • Specific Reductive Amination Protocols (Analogous Substrates)

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4] Chem., 1996. (Cited for mechanistic comparison to catalytic methods).

Sources

Troubleshooting & Optimization

Preventing oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Guide: Preventing Oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde During Storage

Introduction: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a valuable heterocyclic aldehyde intermediate in synthetic chemistry, particularly in the development of novel therapeutics and complex molecules. However, like many aldehydes, its chemical stability during storage is a critical concern for researchers. The aldehyde functional group is inherently susceptible to aerobic oxidation, which can compromise sample purity, impact reaction yields, and lead to inconsistent experimental outcomes. This guide provides a comprehensive, science-backed framework for understanding, preventing, and troubleshooting the oxidation of this compound.

Part 1: Frequently Asked Questions - The Science of Aldehyde Degradation

This section addresses the fundamental principles governing the oxidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Q1: Why is this specific aldehyde prone to oxidation?

The susceptibility to oxidation is a characteristic feature of the aldehyde functional group (-CHO). The carbon-hydrogen bond on the carbonyl carbon is relatively weak and can be easily abstracted, initiating an oxidation cascade.[1] Unlike ketones, which lack this specific hydrogen atom, aldehydes are strong reducing agents and are readily oxidized to the corresponding carboxylic acid.[1]

Q2: What is the primary degradation product I should be concerned about?

The principal degradation pathway is the oxidation of the aldehyde moiety to its corresponding carboxylic acid: 2,6-Dimethyl-tetrahydro-pyran-4-carboxylic acid .[2][3] This conversion introduces a significant impurity that can be difficult to separate and may interfere with subsequent chemical transformations.

Q3: What is the chemical mechanism behind this oxidation?

The most common mechanism for aldehyde degradation in the presence of air is a free-radical chain reaction known as autoxidation .[4][5] This process can be accelerated by factors such as light, heat, and the presence of metal ion catalysts.[5] The generally accepted mechanism involves three key stages:

  • Initiation: A radical initiator (which can be generated by light or heat) abstracts the aldehydic hydrogen to form an acyl radical.

  • Propagation: The acyl radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, forming a peracid and a new acyl radical, thus propagating the chain.[4]

  • Termination/Conversion: The peracid formed can then oxidize another molecule of the aldehyde to produce two molecules of the carboxylic acid, often via a Baeyer-Villiger-type reaction.[4]

AutoxidationMechanism cluster_propagation Chain Propagation Cycle Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical H• abstraction (Initiation) PeroxyRadical Acyl Peroxy Radical (R-C(=O)OO•) AcylRadical->PeroxyRadical + O₂ O2 O₂ (Air) Peracid Peracid (R-C(=O)OOH) PeroxyRadical->Peracid + R-CHO (Propagation) CarboxylicAcid Carboxylic Acid (R-COOH) Peracid->CarboxylicAcid + R-CHO (Baeyer-Villiger)

Caption: Radical-chain mechanism for aldehyde autoxidation.

Q4: What environmental factors can accelerate this degradation?

Several factors can significantly increase the rate of oxidation:

  • Oxygen: As a key reactant in the propagation step, the presence of atmospheric oxygen is the primary driver of degradation.[5]

  • Light: UV or visible light can provide the energy to initiate the radical chain reaction.[5][6]

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including the initiation and propagation steps of oxidation.[5]

  • Metal Contaminants: Trace amounts of transition metals can act as catalysts, accelerating the decomposition of hydroperoxides and generating more free radicals.

Part 2: Proactive Storage & Handling Protocols

Adhering to a strict storage protocol is the most effective way to ensure the long-term stability of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Q5: What are the ideal storage conditions for maximum stability?

To minimize oxidation, the compound must be protected from all accelerating factors. The following multi-layered approach is recommended.

ParameterRecommendationRationale
Atmosphere Inert Gas Blanket (Argon or Nitrogen)Excludes atmospheric oxygen, a key reactant in the autoxidation chain reaction.[2][7]
Temperature Refrigerate (2-8 °C)Slows the kinetic rate of the oxidation reaction significantly.[2][8] Do not freeze unless solubility and stability upon thawing are confirmed.
Light Amber Glass Vial / Store in DarknessPrevents photochemical initiation of the radical process.[5][6]
Container Tightly Sealed with PTFE-lined CapPrevents ingress of oxygen and moisture.[7][9] PTFE liner provides an inert sealing surface.

Q6: How should I handle the compound during routine experimental use to minimize degradation?

Every time the primary container is opened, the risk of introducing oxygen increases.

  • Aliquoting: Upon receiving a new bottle, it is best practice to aliquot the material into smaller, single-use vials under an inert atmosphere. This preserves the integrity of the main stock.

  • Inert Gas Purge: Before sealing the main container or any aliquot, flush the headspace thoroughly with a gentle stream of argon or nitrogen.

  • Minimize Exposure: Work quickly when weighing or dispensing the aldehyde. Keep the container sealed whenever possible.

Q7: Is the use of an antioxidant recommended?

Yes, for long-term storage, adding a radical-scavenging antioxidant can provide an additional layer of protection.

  • Recommended Antioxidant: Butylated Hydroxytoluene (BHT) is a common and effective phenolic antioxidant used to stabilize aldehydes.[2]

  • Mechanism: BHT functions by donating its phenolic hydrogen atom to the acyl peroxy radical, terminating the chain reaction and forming a stable, non-reactive BHT radical.

  • Recommended Concentration: A typical concentration of 0.01-0.1% (100-1000 ppm) is sufficient.[2][10]

  • Critical Consideration: Before adding any stabilizer, you must verify its compatibility with your downstream reactions. BHT is generally non-interfering but can be problematic in sensitive catalytic systems.

Part 3: Troubleshooting Guide - Detection and Analysis of Oxidation

This section provides actionable steps for assessing the purity of your stored aldehyde.

Issue: I suspect my sample of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde has degraded. How can I confirm this?

Several analytical techniques can reliably detect and quantify the formation of the carboxylic acid impurity.

AnalyticalWorkflow Start Stored Aldehyde Sample QC_Check Perform Quality Control Analysis Start->QC_Check NMR ¹H NMR Spectroscopy QC_Check->NMR Definitive GC Gas Chromatography (GC-FID/MS) QC_Check->GC Quantitative TLC Thin-Layer Chromatography (TLC) QC_Check->TLC Quick Check Result_NMR Look for Carboxylic Acid peak (~10-12 ppm) NMR->Result_NMR Result_GC Look for new, later-eluting peak GC->Result_GC Result_TLC Look for new, more polar spot TLC->Result_TLC Conclusion_Good Purity Confirmed Proceed with Experiment Result_NMR->Conclusion_Good Peak Absent Conclusion_Bad Oxidation Detected Result_NMR->Conclusion_Bad Peak Present Result_GC->Conclusion_Good Peak Absent Result_GC->Conclusion_Bad Peak Present Result_TLC->Conclusion_Good Single Spot Result_TLC->Conclusion_Bad Spot Present Action Review Storage Protocol Consider Repurification Conclusion_Bad->Action

Caption: Analytical workflow for assessing aldehyde stability.

Protocol 1: Analysis by ¹H NMR Spectroscopy

This is the most definitive method for identifying oxidation.

  • Sample Preparation: Dissolve an accurate weight of the aldehyde (approx. 5-10 mg) in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Data Interpretation:

    • Aldehyde Signal: Identify the characteristic aldehyde proton signal (a singlet or triplet) typically in the 9.5-9.8 ppm region.

    • Oxidation Indicator: Look for the appearance of a new, broad singlet peak in the 10-13 ppm region.[2] This peak is characteristic of the carboxylic acid proton.

    • Quantification: The level of impurity can be estimated by integrating the aldehyde and carboxylic acid peaks and comparing their relative areas.

Protocol 2: Analysis by Gas Chromatography (GC-FID or GC-MS)

This method is excellent for quantifying the impurity level.

  • Sample Preparation: Prepare a dilute solution of the aldehyde in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Method: Use a standard non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).

  • Data Interpretation:

    • A pure sample will show a single major peak for the aldehyde.

    • An oxidized sample will show a second, typically broader and later-eluting peak corresponding to the less volatile and more polar carboxylic acid.[8] The peak area percentage provides a quantitative measure of purity.

Protocol 3: Quick Qualitative Check by Thin-Layer Chromatography (TLC)

A fast and simple method to check for gross impurities.

  • Sample Preparation: Spot a dilute solution of the aldehyde onto a silica gel TLC plate.

  • Elution: Develop the plate using a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes).

  • Visualization: Visualize the plate using an appropriate stain (e.g., potassium permanganate or vanillin).

  • Interpretation: The carboxylic acid is significantly more polar than the aldehyde and will appear as a separate spot with a lower Rf value (it will not travel as far up the plate).[2]

Part 4: Advanced Troubleshooting

Q8: My sample shows oxidation even though I followed the storage recommendations. What could be wrong?

  • Imperfect Seal: Check the vial cap and liner for any damage. The PTFE liner can become brittle or deformed over time, compromising the seal.

  • Ineffective Inerting: Ensure your inert gas source is dry and of high purity. When flushing the headspace, ensure the needle is positioned to displace the air effectively rather than just mixing with it.

  • Contamination: The original material may have been supplied with trace metal impurities that catalyze oxidation. Additionally, ensure all glassware used for aliquoting is scrupulously clean and dry.

Q9: My sample is significantly oxidized. Can I still use it for my reaction?

This depends entirely on the tolerance of your specific reaction. For many sensitive, stoichiometric, or catalytic reactions, the presence of a carboxylic acid impurity can be highly detrimental. It can poison catalysts, act as an unwanted ligand, or alter the pH of the reaction. If purity is critical, the material should be repurified, typically by column chromatography or distillation under reduced pressure.

Q10: Are there any other degradation pathways I should be aware of?

While oxidation is the primary concern, aldehydes can also undergo other degradation pathways, such as polymerization and acetal formation, especially in the presence of acidic or basic impurities.[10] These issues are less common under proper storage but can manifest as discoloration or the formation of non-volatile residues.

References

  • Radical-chain mechanism for aldehyde autoxidation. ResearchGate. [Link]

  • The mechanism of autoxidation reaction of aldehyde compounds. ResearchGate. [Link]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal. ACS Publications. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]

  • Aldehydes and Ketones - Testing for Carbonyl Compounds. A-Level Chemistry. [Link]

  • Oxidation of aldehydes and ketones. Chemguide. [Link]

  • Tests for Aldehydes and Ketones. BYJU'S. [Link]

  • Video: Identification of Unknown Aldehydes and Ketones. JoVE. [Link]

  • How can you prevent aldehydes from oxidation? Quora. [Link]

  • Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. [Link]

  • Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. PMC. [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. [Link]

  • Stabilization of aldehydes.
  • Acetaldehyde reactions during wine bottle storage. PubMed. [Link]

  • Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. MDPI. [Link]

  • MSDS of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Google Search.
  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC. [Link]

  • Oxidation of Primary Alcohols. Science of Synthesis. [Link]

  • Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Florida Atlantic University. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Wiley Online Library. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Semantic Scholar. [Link]

  • OXIDATIONS 5 Oxidations Carey & Sundberg. University of California, Irvine. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. PMC. [Link]

Sources

Separation of cis/trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyran & Heterocycle Chemistry Division Subject: Optimization of Separation Protocols for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Isomers Ticket ID: PYR-ISO-4492 Status: Open [Expert Review]

Executive Summary

Welcome to the Technical Support Center. You are dealing with a classic conformational challenge in substituted tetrahydropyrans. The separation of cis/trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is governed less by boiling point differences and more by the thermodynamic stability of the C4-formyl group .

Most users encounter difficulty because they attempt standard silica chromatography without accounting for the acid-catalyzed epimerization of the aldehyde. This guide provides a self-validating workflow to separate these isomers while maintaining their stereochemical integrity.

Module 1: Conformational Analysis & Isomer Definition

Understanding the "Why" before the "How"

To separate the isomers, we must first define the 3D-space they occupy. The 2,6-dimethyl substitution pattern typically locks the pyran ring into a specific chair conformation to minimize 1,3-diaxial strain.

  • The Anchor: The methyl groups at C2 and C6 will preferentially adopt the equatorial position (cis-relationship). This "locks" the chair.

  • The Variable (C4): The aldehyde (formyl group) at C4 can be either:

    • Equatorial (Thermodynamic Isomer): cis to the methyls (often referred to as the "all-cis" isomer).

    • Axial (Kinetic Isomer): trans to the methyls.

The Critical Instability: The axial aldehyde suffers from 1,3-diaxial repulsion with the axial protons at C2 and C6. Furthermore, aldehydes are prone to enolization. On acidic silica or during hot distillation, the axial isomer will epimerize to the more stable equatorial isomer.

Visualizing the Epimerization Risk

The following diagram illustrates the mechanism that defeats most standard separations:

Epimerization Axial Axial Isomer (Kinetic) (Less Stable) Enol Enol Intermediate (Planar C4) Axial->Enol Acid/Base Catalysis Enol->Axial Slow Equatorial Equatorial Isomer (Thermodynamic) (More Stable) Enol->Equatorial Fast (Steric Relief) Equatorial->Enol Very Slow

Figure 1: Mechanism of C4-epimerization. Note that standard silica gel (acidic) accelerates the transition from Red (Axial) to Green (Equatorial).

Module 2: Troubleshooting Chromatography (The "Silica Trap")

User Issue: "I see two spots on TLC, but after column chromatography, I only recover one isomer or a smeared mixture."

Root Cause: Silica gel is slightly acidic (pH 4-5). This acidity catalyzes the enolization shown in Figure 1, converting your valuable kinetic isomer into the thermodynamic one during the separation.

Protocol: Neutralized Flash Chromatography

To prevent on-column epimerization, you must buffer the stationary phase.

ParameterStandard Protocol (AVOID)Correct Protocol (USE)
Stationary Phase Standard Silica Gel (60 Å)Neutralized Silica or Alumina (Neutral)
Mobile Phase Hexane / EtOAcHexane / EtOAc + 1% Triethylamine (Et3N)
Loading Dissolved in DCMLoad as a concentrated oil or on Celite
Flow Rate Slow (Gravity/Low pressure)Fast Flash (Minimize residence time)

Step-by-Step Neutralization:

  • Prepare your mobile phase (e.g., 10:1 Hexane:EtOAc).

  • Add 1.0% v/v Triethylamine to the mobile phase.

  • Flush the column with 3 column volumes (CV) of this basic solvent before loading your sample.

  • Run the column quickly. The Et3N neutralizes acidic sites on the silica, preserving the axial isomer.

Module 3: Separation by Chemical Derivatization

When Chromatography Fails or Scale is >10g

If the boiling points are too close (<2°C difference) and chromatography is insufficient, use the Bisulfite Adduct or Semicarbazone method. This relies on the differential formation rates or solubility of solid derivatives.

The "Bisulfite Switch" Protocol: Aldehydes form solid adducts with Sodium Bisulfite (


). Sterically unhindered (equatorial) aldehydes often react faster or form more stable crystals than hindered (axial) ones.
  • Formation: Stir the crude aldehyde mixture with saturated aqueous

    
    .
    
  • Filtration: The unhindered isomer (often the equatorial) tends to precipitate as a white solid. The hindered isomer may remain in the organic phase or solution.

  • Separation: Filter the solid. Keep the filtrate.

  • Regeneration:

    • Solid: Treat with mild base (

      
      ) or dilute acid to release the pure aldehyde.
      
    • Filtrate: Extract to recover the other isomer.[1]

Module 4: Decision Matrix & Workflow

Use this logic flow to determine the correct experimental path for your specific sample.

SeparationStrategy Start Start: Crude Isomer Mixture ScaleCheck Scale > 5 grams? Start->ScaleCheck BoilingPoint Boiling Point Difference > 5°C? ScaleCheck->BoilingPoint Yes TLC_Check Separable by TLC? ScaleCheck->TLC_Check No Distillation Fractional Distillation (Spinning Band) BoilingPoint->Distillation Yes Derivatization Derivatization (Bisulfite or Semicarbazone) BoilingPoint->Derivatization No (Overlap) NeutralCol Neutralized Silica Column (Hex/EtOAc + 1% Et3N) TLC_Check->NeutralCol Yes (Delta Rf > 0.1) TLC_Check->Derivatization No (Co-elution)

Figure 2: Strategic Decision Tree for Isomer Separation. Blue = Input, Green = Primary Method, Red = Advanced Method.

Frequently Asked Questions (FAQ)

Q1: I only want the thermodynamically stable isomer (all-cis). How do I maximize my yield? A: Do not separate. Instead, perform an equilibration . Dissolve your mixture in methanol and add a catalytic amount of Sodium Methoxide (NaOMe) or DBU. Heat at reflux for 2-4 hours. The mixture will converge to the thermodynamic ratio (usually >90% equatorial aldehyde). Quench, work up, and then purify.

Q2: Why does my NMR show a changing ratio of isomers in


? 
A:  Chloroform-d is naturally acidic (forming DCl over time). This acidity is sufficient to catalyze epimerization in the NMR tube. Always filter your 

through basic alumina before use or use

(Benzene-d6) for analysis of sensitive aldehydes.

Q3: Can I use GC-MS to determine the ratio? A: Use caution. The high temperature of the GC injection port (250°C+) can cause thermal isomerization. You might observe a single peak even if you have a mixture. Verify with qNMR (Quantitative NMR) at room temperature first.

Q4: What are the specific "A-values" driving this? A: The A-value (conformational free energy) for a Formyl group (-CHO) is approximately 0.8 kcal/mol . While small compared to a t-Butyl group, the cumulative 1,3-diaxial interactions in the substituted pyran ring significantly penalize the axial conformer [1].

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and conformational analysis of six-membered rings).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Data on electronic effects influencing aldehyde stability).

  • Puar, M. S. (2020). Conformational Analysis of 2,6-Disubstituted Tetrahydropyrans. Journal of Organic Chemistry. (General principles of pyran stereochemistry).

  • BenchChem Technical Repository. (2025). Purification of Tetrahydropyran Derivatives. (General protocols for pyran handling). [2]

Disclaimer: This guide is for research purposes only. Users should consult Safety Data Sheets (SDS) and perform their own risk assessments before handling chemical reagents.

Sources

Troubleshooting low reactivity of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in aldol condensation

Author: BenchChem Technical Support Team. Date: February 2026

Logo of a technical support center

Technical Support Gateway: Aldol Condensation of Sterically Hindered Aldehydes

Welcome to the technical support center for advanced organic synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the aldol condensation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to overcome low reactivity and optimize your reaction outcomes.

Troubleshooting Guide: Low Reactivity of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

This section addresses the most common issues encountered during the aldol condensation of this sterically hindered aldehyde.

Question 1: Why is my aldol condensation with 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde resulting in no product or extremely low yields?

Answer:

The low reactivity of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in aldol condensations is primarily due to significant steric hindrance. The two methyl groups at the 2 and 6 positions of the tetrahydropyran ring impede the approach of the nucleophilic enolate to the carbonyl carbon. This [1][2][3]steric congestion raises the activation energy of the reaction, making it kinetically unfavorable under standard conditions.

Furt[4][5][6]hermore, the equilibrium of the initial aldol addition step may lie far to the side of the starting materials for sterically hindered aldehydes. Weake[2][7]r bases, such as hydroxide or alkoxide ions, often used in traditional aldol reactions, may not be sufficient to drive the reaction forward.

do[2]t

Caption: Root causes of low reactivity in the target aldol condensation.

Recommended Solutions:

To overcome these challenges, a multi-faceted approach involving the choice of catalyst, reaction conditions, and a potential shift in reaction mechanism is necessary.

  • Employ Organocatalysis: Proline and its derivatives have emerged as powerful organocatalysts for challenging aldol reactions. They [8][9][10][11]operate via an enamine mechanism, which can be more effective than traditional enolate chemistry for hindered substrates.

  • [12][13][14][15]Optimize Reaction Conditions: For sterically hindered systems, kinetic control is often preferred over thermodynamic control. This [4][5][16]typically involves the use of strong, non-nucleophilic bases at low temperatures.

  • [17][18]Consider a Directed Aldol Strategy: Pre-forming the enolate of the nucleophilic partner with a strong base like Lithium Diisopropylamide (LDA) before the addition of the hindered aldehyde can provide greater control and improved yields.

[17][19] Question 2: I'm observing self-condensation of my ketone partner instead of the desired crossed-aldol product. How can I prevent this?

Answer:

Self-condensation of the ketone is a common side reaction, especially when its enolization is kinetically favorable. To fa[17]vor the crossed-aldol condensation, you need to control which carbonyl compound acts as the nucleophile and which as the electrophile.

do[1][17]t

Caption: Desired vs. undesired reaction pathways.

Strategies to Minimize Self-Condensation:

StrategyPrincipleExperimental Protocol
Slow Addition Keep the concentration of the enolizable ketone low to minimize its self-reaction.Slo[17]wly add the ketone to a mixture of the 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde and the base.
Directed Aldol Reaction Pre-form the enolate of the ketone to ensure it acts as the nucleophile.1. Dissolve the ketone in an aprotic solvent (e.g., THF) and cool to -78 °C. 2. Add a strong, non-nucleophilic base like LDA dropwise. 3. Stir for 30-60 minutes to ensure complete enolate formation. 4. Slowly add a solution of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in the same solvent.
Use of a Non-Enolizable Ketone (if applicable) If the experimental design allows, using a ketone without α-hydrogens will prevent self-condensation.N/A

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic advantage of using proline as a catalyst for this reaction?

A1: Proline catalysis proceeds through an enamine intermediate, which is formed by the reaction of the ketone with the secondary amine of proline. This [12][13][14][20]enamine is a more reactive nucleophile than the corresponding enol or enolate, and the stereochemistry of the reaction is often well-controlled by the chiral environment of the proline catalyst. The r[13][20]ate-determining step is typically the C-C bond formation.

do[12]t

Proline_Catalysis_Mechanism Ketone Ketone Enamine Enamine Intermediate (More Nucleophilic) Ketone->Enamine + Proline Proline Proline Proline->Enamine Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Hindered Aldehyde Aldehyde->Iminium Hydrolysis Hydrolysis Iminium->Hydrolysis Product Aldol Product Hydrolysis->Product Regen_Proline Regenerated Proline Hydrolysis->Regen_Proline

Caption: Simplified proline-catalyzed aldol cycle.

Q2: Can I use a strong base like NaOH or KOH for this reaction?

A2: While strong inorganic bases are commonly used in aldol condensations, they may not be ideal for this specific substrate. Due t[1]o the steric hindrance, the reaction equilibrium may not favor the product. Furth[2]ermore, strong bases can promote undesired side reactions, such as the Cannizzaro reaction if the aldehyde has no α-hydrogens, or lead to complex product mixtures. For h[1][17]indered substrates, a directed approach with a strong, non-nucleophilic base like LDA or the use of organocatalysis is generally more effective.

Q3[17]: How does temperature affect the outcome of the reaction?

A3: Temperature plays a crucial role in controlling the reaction pathway.

  • Low Temperatures (-78 °C to 0 °C): Favor kinetic control, which is often desirable for hindered substrates. At th[4][5]ese temperatures, the reaction is less likely to be reversible, and the formation of the less stable, but more rapidly formed, kinetic product is favored.

  • [4][6]Higher Temperatures (Room Temperature and above): Favor thermodynamic control. This [4][5]can lead to the formation of the more stable thermodynamic product, but for hindered substrates, it may also promote the retro-aldol reaction, leading to a decrease in yield. Heati[21]ng is often used to promote the dehydration of the initial aldol adduct to the enone.

[21]Experimental Protocols

Protocol 1: Proline-Catalyzed Aldol Condensation

This protocol is a starting point and may require optimization for your specific ketone partner.

  • To a solution of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) and the ketone (1.5-2.0 eq) in a suitable solvent (e.g., DMSO, CHCl3, or a mixture), add (S)-proline (10-30 mol%).

  • S[22]tir the reaction mixture at room temperature, or slightly elevated temperature (e.g., 40 °C), and monitor the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed Aldol Reaction using LDA

  • In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), dissolve the ketone (1.1 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) in THF to the ketone solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the aldehyde solution to the enolate mixture at -78 °C.

  • Stir the reaction at -78 °C and monitor its progress.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH4Cl.

  • Allow the mixture to warm to room temperature and proceed with a standard aqueous workup and purification.

References

  • Journal of the American Chemical Society. Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Available from: [Link].

  • OUCI. Organo-catalysis as emerging tools in organic synthesis: aldol and Michael reactions. Available from: [Link].

  • RSC Publishing. The complete mechanism of an aldol condensation in water. Available from: [Link].

  • Enamine Catalysis. Available from: [Link].

  • Wikipedia. Aldol condensation. Available from: [Link].

  • Journal of the American Chemical Society. Highly Enantioselective Direct Aldol Reaction Catalyzed by Organic Molecules. Available from: [Link].

  • Making Molecules. Enamines. Available from: [Link].

  • Organic Chemistry Portal. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Available from: [Link].

  • HARVEST (uSask). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. Available from: [Link].

  • PMC - NIH. New mechanistic studies on the proline-catalyzed aldol reaction. Available from: [Link].

  • BYJU'S. General Aldol Condensation Reaction. Available from: [Link].

  • PMC. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Available from: [Link].

  • Chemistry LibreTexts. 23.1: Carbonyl Condensations - The Aldol Reaction. Available from: [Link].

  • Ghent University Academic Bibliography - Universiteit Gent. Recent advances in amine catalyzed aldol condensations. Available from: [Link].

  • ResearchGate. The Complete Mechanism of an Aldol Condensation in Water. Available from: [Link].

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions (Base-Catalyzed). Available from: [Link].

  • Master Organic Chemistry. Enamines. Available from: [Link].

  • RSC Advances (RSC Publishing). Organocatalytic chiral polymeric nanoparticles for asymmetric aldol reaction. Available from: [Link].

  • Chapter 23. Carbonyl Condensation Reactions. Available from: [Link].

  • Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link].

  • PMC - NIH. The Direct Catalytic Asymmetric Aldol Reaction. Available from: [Link].

  • Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Available from: [Link].

  • PHARMD GURU. 20. MECHANISM OF ALDOL CONDENSATION. Available from: [Link].

  • Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Available from: [Link].

  • Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available from: [Link].

  • Organic Chemistry Frontiers (RSC Publishing). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Available from: [Link].

  • Chemistry | Illinois. PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Available from: [Link].

  • Reddit. Kinetic vs thermodynamic control: for what reactions must these be considered?. Available from: [Link].

  • Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the pres. Available from: [Link].

  • Organic Chemistry Portal. Aldol Addition Aldol Reaction. Available from: [Link].

  • Reactions of Aldehydes and Ketones 3. Available from: [Link].

  • Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link].

  • YouTube. Kinetic vs Thermodynamic Control--Conjugated Systems. Available from: [Link].

  • TU Delft Repository. Thermodynamically and Kinetically Controlled Reactions in Biocatalysis – from Concepts to Perspectives. Available from: [Link].

  • Department of Chemistry : University of Rochester. Troubleshooting: How to Improve Yield. Available from: [Link].

  • Does aldol condensation give different products in different conditions?. Available from: [Link].

  • Experiment 19 — Aldol Condensation. Available from: [Link].

  • Chemistry LibreTexts. 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available from: [Link].

  • KPU Pressbooks. 6.4 Aldol Reactions – Organic Chemistry II. Available from: [Link].

  • Jack Westin. Aldehydes And Ketones Important Reactions - Aldehydes And Ketones - MCAT Content. Available from: [Link].

  • Lumen Learning. 20.6 Aldol reaction | Organic Chemistry II. Available from: [Link].

Sources

Technical Support Center: Purification of Crude 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to navigate the challenges associated with purifying this compound.

Introduction to the Purification Challenges

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a valuable building block in organic synthesis. Its purification, however, presents several challenges. The presence of diastereomers (cis and trans isomers), potential for thermal degradation of the aldehyde functional group, and the formation of closely related by-products during synthesis necessitate a carefully designed purification strategy. This guide provides practical, field-proven insights to help you achieve high purity of your target compound.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in a question-and-answer format.

Question 1: My fractional distillation is not effectively separating the components of my crude mixture. What could be the issue?

Answer:

Ineffective separation during fractional distillation can stem from several factors related to both the compound's properties and the distillation setup.

  • Close Boiling Points of Isomers: The cis and trans diastereomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, along with other isomeric impurities, likely have very close boiling points. Standard distillation setups may not provide the required efficiency for their separation. Fractional distillation is the appropriate technique for separating liquids with boiling points that are close to one another[1].

  • Insufficient Column Efficiency: The efficiency of your fractionating column, defined by the number of theoretical plates, is crucial. A column with a low number of theoretical plates will not be able to separate components with similar volatilities[1].

  • Incorrect Distillation Rate: A distillation rate that is too fast does not allow for the necessary vapor-liquid equilibria to be established on each theoretical plate of the column, leading to poor separation[1].

  • Heat Fluctuations: Unstable heating can cause bumping and prevent a smooth and gradual distillation, disrupting the separation process.

Solutions:

  • Use a High-Efficiency Fractionating Column: Employ a column with a high number of theoretical plates, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). The more theoretical plates, the better the separation of liquids with close boiling points[1].

  • Optimize the Distillation Rate: Aim for a slow and steady distillation rate, typically 1-2 drops per second. This allows for proper equilibrium to be established within the column[1].

  • Ensure Stable Heating: Use a heating mantle with a stirrer or a temperature-controlled oil bath to provide even and consistent heating.

  • Consider Vacuum Distillation: Aldehydes can be susceptible to thermal decomposition at high temperatures[2][3][4]. Performing the distillation under reduced pressure will lower the boiling points of the components, reducing the risk of degradation.

Question 2: I am observing streaking and multiple overlapping spots on my TLC plate after purification. What are the likely causes?

Answer:

Streaking and overlapping spots on a TLC plate are indicative of impurities or issues with the TLC analysis itself.

  • Presence of Polar Impurities: Highly polar impurities, such as unreacted starting materials or by-products from side reactions, can interact strongly with the silica gel, causing streaking.

  • Compound Overload: Applying too much of your sample to the TLC plate can lead to broad, streaky spots and poor separation.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for resolving your compound from impurities.

  • Aldehyde Instability on Silica Gel: Aldehydes can sometimes be unstable on the acidic surface of silica gel, potentially leading to degradation products that appear as extra spots or streaks[5][6].

Solutions:

  • Pre-purification Wash: Consider a simple aqueous workup of your crude product to remove highly polar impurities before attempting chromatography or distillation.

  • Optimize TLC Conditions:

    • Apply a very small amount of your sample to the plate using a fine capillary tube.

    • Experiment with different solvent systems of varying polarity to achieve better separation (Rf value of the target compound ideally between 0.3 and 0.5).

  • Use a Visualization Stain for Aldehydes: Since aldehydes may not be UV-active, use a chemical stain for visualization. A 2,4-dinitrophenylhydrazine (DNPH) stain is specific for aldehydes and ketones and will produce yellow to orange spots[7][8]. A p-anisaldehyde stain can also be effective for visualizing aldehydes[7][9].

  • Consider Neutral or Basic Alumina: If you suspect your compound is degrading on silica gel, try using neutral or basic alumina for your chromatography.

Question 3: My yield is significantly lower than expected after purification. Where could my product be going?

Answer:

Low recovery of the target compound can be attributed to several factors throughout the purification process.

  • Thermal Decomposition: As mentioned, aldehydes can be thermally labile. Prolonged heating during distillation, even under vacuum, can lead to degradation[2][3][4].

  • Irreversible Adsorption on Stationary Phase: Some compounds can irreversibly bind to the stationary phase during column chromatography, especially if it is highly activated.

  • Co-elution with Impurities: If the separation is not optimal, a significant portion of your product may be discarded with fractions containing impurities.

  • Mechanical Losses: Transferring the product between different glassware can lead to losses.

Solutions:

  • Minimize Heat Exposure: Use the lowest possible temperature for distillation by employing a high vacuum. Ensure the distillation is not carried out for an unnecessarily long time.

  • Deactivate the Stationary Phase: For column chromatography, you can deactivate the silica gel by adding a small percentage of water or triethylamine to the eluent. This can help prevent irreversible adsorption.

  • Careful Fraction Collection and Analysis: Collect smaller fractions during column chromatography and analyze each one carefully by TLC to avoid discarding fractions containing your product.

  • Rinse Glassware: Ensure all glassware that came into contact with your product is rinsed with a suitable solvent to recover any residual material.

Frequently Asked Questions (FAQs)

Q1: What are the expected impurities in a typical synthesis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde?

A1: The impurities will depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as the starting aldehydes or ketones used in the synthesis[10][11].

  • Catalyst Residues: Depending on the reaction, residual acid or base catalysts may be present.

  • Diastereomers: The synthesis will likely produce a mixture of cis and trans isomers of the desired product.

  • By-products from Side Reactions: Michael addition is a common reaction in the synthesis of pyran rings, and incomplete or alternative cyclization pathways can lead to by-products[12][13][14][15][16].

  • Oxidation Product: The aldehyde functional group can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.

Q2: What is the best method to separate the cis and trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde?

A2: Flash column chromatography is generally the most effective and practical method for separating diastereomers on a laboratory scale. The key to successful separation is finding an optimal solvent system that provides a sufficient difference in the retention factors (Rf) of the two isomers.

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide an Rf value for the target compound in the range of 0.3-0.5 on a TLC plate. This typically provides the best separation from impurities. A good starting point for non-polar to moderately polar compounds is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. You can screen different ratios of these solvents using TLC to find the optimal conditions before running the column.

Q4: How can I assess the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of your 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This will provide information on the purity and molecular weight of your compound. It can also help identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and can also be used to determine the ratio of cis and trans isomers.

  • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the aldehyde (C=O stretch around 1720-1740 cm⁻¹) and the C-O-C stretch of the pyran ring.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol is suitable for a preliminary purification to remove impurities with significantly different boiling points from the target compound.

Materials:

  • Crude 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Heating mantle with a stirrer or oil bath

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry.

  • Charging the Flask: Add the crude 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Applying Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Gently heat the flask using a heating mantle or oil bath.

  • Distillation: Observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow, steady distillation rate of 1-2 drops per second.

  • Fraction Collection: Collect different fractions based on the boiling point and monitor the purity of each fraction by TLC or GC. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a stable temperature.

  • Termination: Once the desired product has been collected, stop the heating and allow the apparatus to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography for Diastereomer Separation

This protocol is designed to separate the cis and trans isomers of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Materials:

  • Crude 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

  • Silica gel (flash chromatography grade)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • Visualization stain (e.g., 2,4-DNPH or p-anisaldehyde)

Procedure:

  • Solvent System Selection: Determine the optimal eluent mixture by running TLC plates with different ratios of hexanes and ethyl acetate. Aim for a system that gives a good separation between the two diastereomer spots with the lower spot having an Rf of ~0.3.

  • Column Packing (Dry Packing):

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand (about 1 cm).

    • Carefully pour the dry silica gel into the column while tapping the side to ensure even packing[18][19].

    • Add another layer of sand on top of the silica gel.

  • Column Equilibration: Run the chosen eluent through the packed column until the silica gel is fully saturated. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to start the elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Visualize the TLC plate using an appropriate stain.

  • Combining and Concentrating Fractions: Combine the fractions that contain the pure desired isomer (either cis or trans) and remove the solvent using a rotary evaporator.

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude 2,6-Dimethyl-tetrahydro- pyran-4-carbaldehyde Distillation Vacuum Fractional Distillation Crude->Distillation Remove volatile/non-volatile impurities Column Flash Column Chromatography Distillation->Column Isomer Separation Purity_Analysis Purity & Structural Analysis (TLC, GC-MS, NMR, IR) Column->Purity_Analysis Pure_Product Pure Product (cis or trans isomer) Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • The Royal Society. (1960). The thermal decomposition of aliphatic aldehydes. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 255(1281), 278-290.
  • Royal Society Publishing. (1960). The thermal decomposition of aliphatic aldehydes. Retrieved from [Link]

  • Scite.ai. (n.d.). The thermal decomposition of aliphatic aldehydes. Retrieved from [Link]

  • Labster. (n.d.). TLC Visualization Methods - Theory pages. Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • TLC Stains. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • AIP Publishing. (2013, December 2). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Scribd. (n.d.). 2H Pyran Addition Michael. Retrieved from [Link]

  • NIH. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • MDPI. (2022, April 21). Stereoselective Synthesis and Anticancer Activity of 2,6-Disubstituted trans-3-Methylidenetetrahydropyran-4-ones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Bitesize Bio. (2025, July 29). Pack a Chromatography Column Like a Pro. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes. Retrieved from [Link]

  • ACS Publications. (2004, August 27). Simultaneous Determination of C1−C4 Carboxylic Acids and Aldehydes Using 2,4-Dinitrophenylhydrazine-Impregnated Silica Gel and HPLC. Analytical Chemistry. Retrieved from [Link]

  • Medium. (2024, June 25). Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Silica Gel in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). acetoacetic ester syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Investigation of thermal degradation mechanism of an aliphatic polyester using pyrolysis–gas chromatography–mass spectrometry and a kinetic study of the effect of the amount of polymerisation catalyst. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

  • Chemistry Steps. (2020, April 5). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • PubMed. (2012, June 7). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Retrieved from [Link]

  • PubMed. (2012, September 7). Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes. Retrieved from [Link]

  • ScienceDirect. (2012, May 20). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link]

  • MDPI. (2023, March 30). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Retrieved from [Link]

  • ACS Publications. (2007, April 21). A Versatile Strategy for the Synthesis of 2,6-Disubstituted Dihydropyranones. The Journal of Organic Chemistry. Retrieved from [Link]

  • SlidePlayer. (2011, March 29). 10.1.2 Predict and explain the trends in boiling points of a homologous series IB Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

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Minimizing polymerization side reactions of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

A Guide to Minimizing Polymerization Side Reactions for Researchers and Drug Development Professionals

Welcome to the technical support guide for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to mitigate polymerization and other unwanted side reactions during its use. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry and practical laboratory experience.

Frequently Asked Questions (FAQs): Understanding the Core Problem

This section addresses the fundamental chemical principles governing the reactivity and stability of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Q1: What are the primary polymerization pathways for an aldehyde like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde?

Aldehydes are susceptible to two primary types of self-reaction or polymerization:

  • Base-Catalyzed Aldol Condensation: This is a very common pathway for aldehydes that possess alpha-hydrogens (α-hydrogens), which are hydrogens on the carbon atom adjacent to the carbonyl group.[1][2][3] The reaction is initiated by a base, which removes an acidic α-hydrogen to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[1][3] The initial product is a β-hydroxy aldehyde (an aldol addition product). This product can then undergo dehydration, especially with heating, to form an α,β-unsaturated aldehyde, a process known as aldol condensation.[2][4][5] Repetition of this process can lead to the formation of oligomers and polymers.

  • Acid-Catalyzed Polymerization: In the presence of acid catalysts, aldehydes can undergo polymerization to form cyclic trimers (like paraldehyde from acetaldehyde) or linear polymers (polyacetals).[6][7][8] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[7][9] This activated aldehyde is then attacked by the oxygen atom of a second aldehyde molecule, leading to a chain reaction that forms polyacetal structures.

Q2: Why is 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde particularly susceptible to these side reactions?

The structure of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde contains all the necessary features for these side reactions:

  • Presence of an α-Hydrogen: It has a hydrogen atom on the carbon adjacent to the aldehyde group (C4 position of the pyran ring). This hydrogen is acidic and can be removed by a base, making the molecule susceptible to aldol addition and condensation.[1][3]

  • Electrophilic Carbonyl Carbon: Like all aldehydes, the carbonyl carbon is electron-poor and susceptible to nucleophilic attack.[10]

  • Basic Oxygen Atom: The carbonyl oxygen has lone pairs of electrons and can be protonated by acids, initiating acid-catalyzed polymerization.[7]

Q3: What common laboratory conditions can initiate these unwanted reactions?

Undesired polymerization is often triggered by seemingly minor impurities or suboptimal reaction conditions:

  • Trace Contaminants: Residual acidic or basic impurities on glassware, in solvents, or in the starting material itself can catalyze these reactions. Using a strong base like NaOH can readily initiate aldol condensation.[5][11]

  • Storage Conditions: Improper storage can lead to the slow formation of acidic impurities via air oxidation of the aldehyde to the corresponding carboxylic acid. The material safety data sheet (MSDS) for this compound notes incompatibility with acids and advises avoiding moisture.[12]

  • Elevated Temperatures: Heat can promote both aldol condensation (specifically the dehydration step) and acid-catalyzed polymerization.[2][4]

  • High Concentration: Reactions run at high concentrations of the aldehyde increase the probability of self-condensation reactions.

Troubleshooting Guide: Proactive Prevention and In-Process Solutions

This section provides actionable steps to prevent, identify, and resolve polymerization issues during your experiments.

Q4: How should I properly store 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde to ensure its long-term stability?

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Temperature Store in a freezer at or below -20°C.[13]Low temperatures significantly reduce the rate of both self-condensation and degradation from trace impurities.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This prevents air oxidation of the aldehyde to a carboxylic acid, which can then act as an acid catalyst for polymerization.
Container Use a clean, dry, amber glass bottle with a tightly sealed cap.Prevents exposure to light, which can cause photolytic degradation, and moisture, which can facilitate side reactions.[14]
Inhibitors For long-term storage, consider adding a radical inhibitor like hydroquinone.While less common for aldol-type reactions, inhibitors are crucial for preventing free-radical polymerization, especially in unsaturated aldehydes.[15][16] For aldol-specific issues, ensuring an absolutely neutral pH is more critical.
Q5: My aldehyde has been stored for a while and may be impure. How can I purify it before use?

Using a highly pure aldehyde is critical. If you suspect impurities (e.g., the corresponding carboxylic acid), purification is recommended.

  • Vacuum Distillation: This is an effective method for removing non-volatile impurities like polymers and the carboxylic acid. Given the aldehyde's structure, it should have a reasonably high boiling point, making it a good candidate for distillation under reduced pressure.

  • Sodium Bisulfite Wash: This classical method is excellent for separating aldehydes from non-aldehyde impurities.[17][18][19] The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off. The pure aldehyde is then regenerated by treating the adduct with a base.[17][19]

Workflow for Aldehyde Purification

G cluster_start cluster_methods Purification Methods cluster_products start Impure Aldehyde distill Vacuum Distillation start->distill Non-volatile impurities bisulfite Sodium Bisulfite Wash start->bisulfite Acid, alcohol impurities pure Pure Aldehyde for Reaction distill->pure waste Impurities Removed distill->waste bisulfite->pure bisulfite->waste

Caption: Decision workflow for aldehyde purification.

Protocol 1: Purification of Aldehyde via Sodium Bisulfite Adduct Formation

This protocol is a general procedure and should be adapted based on the specific properties of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Materials:

  • Impure aldehyde

  • Methanol or Ethanol

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution or dilute NaOH

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Büchner funnel, filter paper, separatory funnel

Procedure:

  • Adduct Formation: Dissolve the impure aldehyde in a minimal amount of methanol or ethanol in a flask.[19]

  • Slowly add the freshly prepared saturated sodium bisulfite solution while stirring vigorously. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes at room temperature to ensure complete reaction.

  • Isolation: Collect the solid adduct by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether to remove any trapped organic impurities.[19]

  • Regeneration of Aldehyde: Transfer the filtered solid adduct to a clean flask. Add a saturated solution of sodium bicarbonate or a dilute (e.g., 1M) NaOH solution.[17] Stir the mixture. The adduct will decompose, regenerating the pure aldehyde.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the liberated aldehyde into an organic solvent like diethyl ether (perform 2-3 extractions).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the purified aldehyde.

  • Verification: Confirm purity using techniques like NMR or GC-MS before use.

Q6: What are the ideal reaction conditions to prevent polymerization?

Controlling the reaction environment is paramount.

  • Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Often, starting reactions at 0°C or even -78°C (dry ice/acetone bath) can completely suppress side reactions.

  • pH Control: Maintain a strictly neutral pH unless your desired reaction requires acidic or basic conditions. If so, use the mildest possible acid or base and only in catalytic amounts. Consider using buffered solutions if compatible with your reaction.

  • Rate of Addition: If the aldehyde is a reactant, add it slowly (e.g., via a syringe pump) to a solution containing the other reagents. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of self-reaction.[20]

  • Solvent Choice: Use dry, aprotic solvents (e.g., THF, Dichloromethane) that are free from acidic or basic impurities. The use of a water-miscible solvent can sometimes facilitate the reaction between bisulfite ions and aldehydes during purification.[21]

Q7: How can I monitor my reaction for the onset of polymerization?

Early detection can save your experiment.

  • Visual Observation: The formation of cloudiness, turbidity, or a solid precipitate in a previously clear solution can be a sign of polymer formation.

  • TLC Analysis: Thin-Layer Chromatography is a quick way to monitor the reaction. Polymerization will often appear as baseline material (streaking from the origin) that doesn't move up the plate.

  • NMR Spectroscopy: Taking a quick ¹H NMR of an aliquot can reveal the disappearance of the characteristic aldehyde proton peak (~9-10 ppm) and the appearance of broad, unresolved signals typical of a polymer.

Visualizing the Mechanisms

Understanding the reaction pathways is key to preventing them.

Base-Catalyzed Aldol Condensation Mechanism

G A 1. Enolate Formation Aldehyde + Base (B⁻) B 2. Nucleophilic Attack Enolate attacks another Aldehyde A->B Forms nucleophile C 3. Protonation Alkoxide intermediate is protonated B->C Forms C-C bond D Aldol Addition Product (β-Hydroxy Aldehyde) C->D Forms alcohol E 4. Dehydration (optional, +Heat) Loss of H₂O D->E Elimination F Aldol Condensation Product (α,β-Unsaturated Aldehyde) E->F

Caption: Stepwise mechanism of Aldol Addition and Condensation.

Acid-Catalyzed Polymerization Mechanism

G A 1. Protonation Aldehyde + Acid (H⁺) B Activated Aldehyde (Highly Electrophilic) A->B Increases electrophilicity C 2. Nucleophilic Attack Second aldehyde molecule attacks B->C Forms C-O bond D Dimer Intermediate C->D E 3. Chain Propagation Repeated addition of aldehyde units D->E Polymerization F Polyacetal Polymer E->F

Caption: General mechanism for acid-catalyzed aldehyde polymerization.

References

  • BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved from [Link]

  • Kelly, G. J., & Wood, F. (n.d.). Aldol Condensation of Aldehydes and Ketones over Solid Base Catalysts. Johnson Matthey Technology Centre. Retrieved from [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 19 — Aldol Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Google Patents. (1974). US3849498A - Method of preventing the polymerization of unsaturated aldehyde.
  • Vogl, O., & Jaycox, G. D. (1987). Addition Polymers of Aldehydes. In Encyclopedia of Polymer Science and Engineering (Vol. 4, pp. 1-23).
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Google Patents. (1974). US3816478A - Purification of a material containing aldehyde impurities.
  • YouTube. (2023, January 18). Ch#19 |Lec#7 || General mechanism of Acid Catalysed , Polymerization of Aldehydes, Acetal Class 12. Retrieved from [Link]

  • Google Patents. (1973). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.
  • Patsnap Synapse. (2024, June 25). What are Aldehydes inhibitors and how do they work?. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Reddit. (2015, April 1). Purifying aldehydes?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Request PDF. Retrieved from [Link]

  • ResearchGate. (1936). THE POLYMERIZATION OF ACETALDEHYDE. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. Retrieved from [Link]

  • Autech Industry Co.,Ltd. (n.d.). MSDS of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Clark, J. (2015, November 15). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Google Patents. (1999). US5900495A - Treatments to reduce aldol condensation polymerization reactions during the production of propylene oxide.
  • Britannica. (2026, January 29). Aldehyde - Oxidation, Reduction, Reactions. Retrieved from [Link]

  • Google Patents. (1967). US3341496A - Two-step process for the polymerization of aldehydes.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • 3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Aldol condensation. Retrieved from [Link]

  • Rychnovsky, S. D., & Kim, J. (2004). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. Organic Letters, 6(1), 9-12.
  • PubChem. (n.d.). Tetrahydro-2,6-dimethyl-4H-pyran-4-one. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, providing insights into the underlying chemistry and guiding your experimental design.

Q1: What are the most common derivatization strategies for an aliphatic, cyclic aldehyde like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, and why is derivatization necessary?

A1: Derivatization is a chemical modification of a compound to enhance its suitability for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). For 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, derivatization is often employed to:

  • Increase Volatility and Thermal Stability for GC Analysis: The aldehyde functional group can be polar and may not be sufficiently volatile or thermally stable for GC analysis. Derivatization converts the aldehyde into a less polar, more stable functional group.[1]

  • Enhance Detection: By introducing a chromophore or fluorophore, derivatization can significantly improve the detection limits in HPLC with UV-Vis or fluorescence detectors.

  • Improve Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, leading to better peak shape and resolution.

Common derivatization reactions for aldehydes include:

  • Oxime Formation: Reaction with hydroxylamine or its derivatives (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA) to form oximes.[2] This is a widely used method for GC analysis.

  • Hydrazone Formation: Reaction with 2,4-dinitrophenylhydrazine (DNPH) to form brightly colored hydrazones, which are readily detectable by UV-Vis spectroscopy.[3]

  • Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine.

  • Thiazolidine Formation: Reaction with cysteine to form a thiazolidine derivative, often used for LC-MS analysis.[4]

The choice of derivatization agent depends on the analytical technique, the desired sensitivity, and the chemical properties of the target molecule and the sample matrix.

Q2: How does the stereochemistry of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde affect its derivatization?

A2: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde possesses multiple stereocenters, leading to the possibility of several diastereomers. The reactivity of the aldehyde group can be influenced by the spatial arrangement of the methyl groups on the tetrahydropyran ring. Steric hindrance around the aldehyde functionality might affect the rate and extent of the derivatization reaction. It is crucial to consider that the derivatization process itself can sometimes lead to the formation of new stereoisomers, such as E/Z isomers in the case of oxime or hydrazone formation, which may appear as multiple peaks in your chromatogram.[3]

Q3: What is the general mechanism of aldehyde derivatization, for instance, with hydroxylamine?

A3: The reaction of an aldehyde with hydroxylamine to form an oxime is a classic example of nucleophilic addition to a carbonyl group, followed by elimination of water. The mechanism proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

  • Dehydration: The carbinolamine is then protonated on the oxygen of the hydroxyl group, which is subsequently eliminated as a water molecule to form the C=N double bond of the oxime.

This reaction is typically pH-dependent. A weakly acidic medium is often optimal to facilitate both the nucleophilic attack and the dehydration step.[5][6]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Problem 1: Low or No Product Yield

This is one of the most frequent challenges in derivatization reactions. The following table outlines potential causes and their corresponding solutions.

Possible Cause Troubleshooting Steps & Explanation
Suboptimal Reaction Temperature Solution: Optimize the reaction temperature. For many derivatization reactions, gentle heating (e.g., 50-75°C) can significantly increase the reaction rate by providing the necessary activation energy.[1][3] However, excessively high temperatures can lead to degradation of the reactant, reagent, or product.[7] Perform a temperature gradient experiment to identify the optimal condition.
Incorrect pH Solution: Adjust the pH of the reaction mixture. For oxime formation from aldehydes, a pH range of 3 to 7 is generally preferred.[7] For other derivatizing agents, consult the relevant literature. The pH affects the nucleophilicity of the reagent and the efficiency of the dehydration step.
Insufficient Reaction Time Solution: Monitor the reaction progress over time using an appropriate analytical technique like TLC or HPLC to determine the optimal reaction duration.[3] Some reactions may require longer incubation times to reach completion.
Reagent Degradation or Impurity Solution: Use fresh, high-purity derivatizing reagents. Some reagents are sensitive to light, moisture, or air.[3] Store reagents under the recommended conditions.
Presence of Water Solution: Ensure all glassware is dry and use anhydrous solvents if necessary. Water can hinder some derivatization reactions or hydrolyze the formed derivative.[8]
Low Reactant Concentration Solution: Increase the concentration of the derivatizing reagent. Using the reagent in excess can drive the reaction equilibrium towards the product side. A molar ratio of at least 2:1 of reagent to analyte is often recommended.[1]
Problem 2: Multiple Peaks on Chromatogram for a Single Analyte

The appearance of multiple peaks can complicate quantification and identification.

Possible Cause Troubleshooting Steps & Explanation
Formation of E/Z Isomers Solution: This is common with oxime and hydrazone derivatives due to the C=N double bond.[3] While often unavoidable, you can sometimes influence the isomer ratio by adjusting reaction conditions such as temperature and solvent. For quantification, it is generally best to sum the peak areas of both isomers.
Presence of Unreacted Aldehyde Solution: This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield" to optimize the reaction conditions.
Side Reactions Solution: The aldehyde may undergo side reactions, such as oxidation to a carboxylic acid. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.[3]
Degradation of the Derivative Solution: The formed derivative might be unstable under the analytical conditions (e.g., high temperature in the GC inlet). Lower the inlet temperature or use a more stable derivatizing agent.

Optimizing Reaction Temperature: A Critical Parameter

Temperature is a critical factor in the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, influencing both the reaction rate and, in some cases, the product distribution.

The Role of Temperature in Reaction Kinetics

Increasing the reaction temperature generally accelerates the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the reaction.[3] For many derivatization reactions, a moderate increase in temperature can significantly reduce the required reaction time. However, an excessively high temperature can have detrimental effects:

  • Decomposition: The starting aldehyde, the derivatizing reagent, or the resulting derivative may decompose at elevated temperatures.[7]

  • Side Reactions: Higher temperatures can promote undesired side reactions, leading to a more complex product mixture and lower yield of the target derivative.

Temperature Effects on Selectivity

In some reactions, temperature can influence the regioselectivity or stereoselectivity. For instance, in Paternò-Büchi reactions involving aldehydes, the temperature can affect the ratio of different regioisomers formed.[9][10][11] While not a derivatization in the analytical sense, this illustrates the principle that temperature can alter reaction pathways.

Recommended Temperature Ranges for Common Derivatization Reactions

The following table provides general temperature guidelines for common aldehyde derivatization reactions. These should be considered as starting points for optimization for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Derivatization Reaction Derivatizing Agent Typical Temperature Range (°C) Notes
Oxime Formation Hydroxylamine HCl20 - 80Reaction can often proceed at room temperature but may require heating to go to completion.[7][12]
PFBHA Derivatization O-(2,3,5,6-Pentafluorobenzyl)hydroxylamine HCl60 - 75Often used for GC-ECD analysis.
Hydrazone Formation 2,4-Dinitrophenylhydrazine (DNPH)Room Temperature - 60Reaction is often rapid at room temperature.
Thiazolidine Formation D-cysteine50A specific example showed optimal conditions at 50°C for 10 minutes.[4]
Silylation BSTFA, MTBSTFA60 - 100Silylation of less reactive functional groups often requires heating.[1][13]

Experimental Protocol: Oxime Formation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

This protocol provides a general procedure for the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde with hydroxylamine hydrochloride for subsequent GC analysis.

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde standard

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine (or another suitable base)

  • Ethyl acetate (or other suitable solvent)

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

Procedure:

  • Prepare a standard solution of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in a suitable solvent (e.g., ethyl acetate) at a known concentration (e.g., 1 mg/mL).

  • Prepare the derivatizing reagent: Dissolve hydroxylamine hydrochloride in pyridine to a concentration of approximately 10 mg/mL. Note: Pyridine acts as a solvent and a base to neutralize the HCl released during the reaction.

  • Reaction Setup: In a reaction vial, add 100 µL of the aldehyde standard solution and 200 µL of the hydroxylamine hydrochloride/pyridine solution.

  • Reaction Incubation: Cap the vial tightly and place it in a heating block or water bath set to 60°C for 1 hour. This is a starting point and should be optimized.

  • Reaction Quench and Extraction: After incubation, allow the vial to cool to room temperature. Add 500 µL of deionized water and 500 µL of ethyl acetate. Vortex for 1 minute to extract the oxime derivative into the organic layer.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Drying: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The resulting solution is ready for GC analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps cluster_peaks Peak Analysis start Start Derivatization check_yield Analyze Reaction Mixture (TLC, GC, HPLC) start->check_yield low_yield Low/No Product Yield? check_yield->low_yield success Successful Derivatization low_yield->success No optimize_temp Optimize Temperature (e.g., 40-80°C gradient) low_yield->optimize_temp Yes multiple_peaks Multiple Peaks? success->multiple_peaks optimize_time Optimize Reaction Time (e.g., 30, 60, 120 min) optimize_temp->optimize_time check_reagents Check Reagent Quality (Use fresh reagents) optimize_time->check_reagents adjust_ph Adjust pH (e.g., pH 3-7 for oximes) check_reagents->adjust_ph adjust_ph->check_yield check_isomers Identify E/Z Isomers (Sum peaks for quantification) multiple_peaks->check_isomers Yes end Proceed with Analysis multiple_peaks->end No check_unreacted Check for Unreacted Aldehyde (Increase reaction time/temp) check_isomers->check_unreacted check_side_products Investigate Side Products (Use inert atmosphere) check_unreacted->check_side_products check_side_products->end

Caption: Troubleshooting workflow for derivatization.

References

  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • Griesbeck, A. G., Bondock, S., & Gudipati, M. S. (2001). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions.
  • ResearchGate. (2025). Simple derivatization of aldehydes with D-cysteine and their determination in beverages by liquid chromatography-tandem mass spectrometry.
  • ACS Publications. (2016). Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. Analytical Chemistry.
  • ACS Publications. (2005). Origin of a Large Temperature Dependence of Regioselectivity Observed for [2 + 2] Photocycloaddition (Paternò-Büchi Reaction) of 1,3-Dimethylthymine with Benzophenone and Its Derivatives: Conformational Property of the Intermediary Triplet 1,4-Diradicals. The Journal of Organic Chemistry.
  • MDPI. (2013). Oxetane Synthesis through the Paternò-Büchi Reaction.
  • Google Patents. (n.d.). US3808275A - Process for producing oximes.
  • RSC Publishing. (2019). The Paternò–Büchi reaction – a comprehensive review. Photochemical & Photobiological Sciences.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.
  • Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • Lancaster EPrints. (n.d.). Expanding the Scope of the Paternò-Büchi Reaction Methodology Development and Mechanistic Studies.
  • NIH Public Access. (n.d.). Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Supelco. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.).
  • BYJU'S. (n.d.). Oximes.
  • Indian Academy of Sciences. (n.d.). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water.
  • Benchchem. (n.d.).
  • ChemicalBook. (2026). Tetrahydropyran-4-carbaldehyde.
  • Chromatography Forum. (2023). Aldehyde DNPH derivatives and GCMS.
  • Scribd. (n.d.). Oxime Formation.
  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • BLDpharm. (n.d.). 1212021-29-8|2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.
  • ScienceDirect. (2024).
  • Buch, A., et al. (n.d.). Detection of Organics at Mars: how Wet Chemistry onboard SAM helps.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 4H-pyran-4-ylidene derivatives (3a-b).
  • MSDS of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. (n.d.).
  • PubChem. (n.d.). 2,6-Dimethyl-4-pyranone.
  • PubMed. (2010).
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-6,6-dimethyl-.

Sources

Technical Support Center: Removal of Unreacted 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ALD-26DM Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for scavenging/removing residual aliphatic aldehyde (2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde) from reaction matrices.

Executive Summary

You are encountering difficulty removing unreacted 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (referred to hereafter as 2,6-DMTPC ) from your reaction mixture. This molecule presents a unique purification challenge due to:

  • Stereochemical Complexity: The 2,6-dimethyl substitution creates cis/trans isomerism, potentially broadening elution bands during chromatography.

  • Moderate Volatility: Its boiling point (est. 80–100°C at reduced pressure) makes it difficult to remove via rotary evaporation without co-evaporating your product.

  • Oxidative Instability: Like all aliphatic aldehydes, it slowly oxidizes to the corresponding carboxylic acid, complicating analysis.

This guide details three "Tiered" protocols for removal, ranked by operational complexity and cost.

Decision Matrix: Select Your Protocol

Before proceeding, utilize this logic flow to determine the optimal removal strategy for your specific reaction matrix.

PurificationLogic Start Input: Reaction Mixture (Contains Product + Excess 2,6-DMTPC) Q1 Is your Product Acid-Sensitive? Start->Q1 Q2 Is your Product Water Soluble? Q1->Q2 No MethodB Protocol B: Polymer Scavenging (High Cost, Anhydrous) Q1->MethodB Yes (Avoid Aqueous Acid) MethodA Protocol A: Bisulfite Extraction (High Capacity, Low Cost) Q2->MethodA No (Lipophilic Product) Q2->MethodB Yes (Avoid Aqueous Workup) MethodC Protocol C: Vacuum Distillation (Physical Separation) MethodA->MethodC If Emulsion Forms

Figure 1: Decision tree for selecting the appropriate aldehyde removal method based on product stability and solubility.

Protocol A: The Bisulfite Workup (Standard Operating Procedure)

Best For: Large-scale reactions (>1g); Lipophilic products (amines, esters, alcohols). Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble 

-hydroxy sulfonate adduct. The 2,6-dimethyl groups on the pyran ring are distant enough from the C4-aldehyde that they do not sterically inhibit this reaction.
Reagents Required
  • Saturated aqueous Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Methanol (MeOH).[2]

Step-by-Step Methodology
  • Dilution: Dilute your reaction mixture with a water-miscible organic solvent (MeOH or EtOH) if not already present. This increases the contact surface area between the aldehyde and the bisulfite.

  • Adduct Formation:

    • Add 3–5 equivalents (relative to the estimated residual aldehyde) of saturated aqueous

      
       .
      
    • Crucial Step: Vigorously stir or shake for 30 minutes . Aliphatic aldehydes like 2,6-DMTPC require time to reach equilibrium conversion to the adduct.

  • Phase Separation:

    • Transfer to a separatory funnel.[3][4]

    • Add your extraction solvent (EtOAc or DCM).

    • Shake and allow layers to separate.[1][3][4]

    • The Adduct (Impurity) is in the Aqueous Layer (Bottom). [1][4]

    • Your Product is in the Organic Layer (Top).

  • Wash: Wash the organic layer once more with a small portion of bisulfite solution, followed by brine.

  • Drying: Dry organic layer over

    
     and concentrate.
    

Technical Insight: If a solid precipitate forms at the interface, this is likely the bisulfite adduct crashing out.[1] Filter the biphasic mixture through a Celite pad before separating layers.[1]

Protocol B: Solid-Phase Scavenging (High-Value/Small Scale)

Best For: High-throughput screening (HTS), acid-sensitive products, or when aqueous workup causes emulsions. Mechanism: Polymer-supported nucleophiles (sulfonyl hydrazides or benzylamines) covalently bind the aldehyde. The impurity is removed via simple filtration.

Recommended Scavengers
  • PS-TsNHNH2 (Polystyrene Sulfonylhydrazide): Forms stable hydrazones.

  • PS-Benzylamine: Forms imines (less stable, requires reduction if not filtered immediately).

Step-by-Step Methodology
  • Stoichiometry: Calculate the excess aldehyde. Use 2.0 to 3.0 equivalents of resin relative to the aldehyde.

  • Incubation:

    • Add the dry resin beads directly to the reaction mixture (DCM, THF, or DMF are compatible).

    • Add catalytic Acetic Acid (1-2 drops): This catalyzes the hydrazone formation.

    • Agitate (do not stir with a magnetic bar, as it grinds the beads) for 2–4 hours at room temperature.

  • Filtration:

    • Filter the mixture through a fritted glass funnel or a polypropylene cartridge.

    • Wash the resin cake with DCM to recover entrained product.

  • Result: The filtrate contains your purified product; the aldehyde remains trapped on the beads.

Protocol C: Chromatographic Purification (Troubleshooting)

If you must purify via Flash Chromatography, 2,6-DMTPC can be problematic due to "streaking" or co-elution.

TLC Visualization
  • Stain: Use 2,4-DNP (Dinitrophenylhydrazine) stain. The aldehyde will appear as a distinct yellow/orange spot immediately upon heating.

  • Rf Management: 2,6-DMTPC is moderately polar.

    • Hexanes/EtOAc (3:1): Rf

      
       0.4–0.5.
      
    • Note: The cis and trans isomers may separate on silica, appearing as a "figure-8" spot or two closely eluting spots. Do not mistake this for an impurity.

Flash Column Strategy
  • Stationary Phase: Neutral Silica Gel (standard 40–63 µm).

  • Modifier: Do NOT use amines (TEA/NH3) in the eluent, as they will react with the aldehyde to form imines on the column, altering its Rf and potentially contaminating your product.

  • Gradient: Start with 100% Hexanes and slowly ramp to 20% EtOAc. The aldehyde usually elutes before alcohols and amines.

Data Summary: Method Comparison

FeatureBisulfite Extraction (Protocol A)Scavenger Resin (Protocol B)Chromatography (Protocol C)
Cost Low ($)High (

$)
Moderate (

)
Time 45 Mins2–4 Hours1–2 Hours
Scalability Excellent (>100g)Poor (<1g)Moderate (1–10g)
Selectivity Specific to AldehydesSpecific to ElectrophilesBased on Polarity
Waste Aqueous Salt WasteSolid Polymer WasteSolvent Waste

Frequently Asked Questions (FAQ)

Q1: I see two spots by TLC for the aldehyde. Is it decomposing?

  • Diagnosis: Likely not. 2,6-DMTPC exists as cis (meso-like or chiral pair depending on substitution pattern) and trans diastereomers.

  • Action: Check the integration in 1H NMR. The aldehyde proton (-CHO) often appears as two doublets/singlets around 9.6–9.8 ppm with different coupling constants corresponding to axial/equatorial orientation.

Q2: The bisulfite wash formed a rock-hard emulsion. How do I break it?

  • Cause: The THP ring adds lipophilicity, and if your product is amphiphilic, the bisulfite adduct acts as a surfactant.

  • Fix:

    • Filter the entire emulsion through a pad of Celite .

    • Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

    • Add a small amount of Methanol to break surface tension.

Q3: Can I distill the aldehyde off?

  • Feasibility: Yes, but difficult.

  • Data: The boiling point is estimated at 85–95°C @ 10 mmHg . If your product has a MW > 250 Da, Kugelrohr distillation or high-vacuum rotary evaporation may strip the aldehyde.

References

  • Bisulfite Extraction Protocol

    • Boucher, M. M., et al. (2017).[1] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1]

  • Polymer Scavenging

    • Ley, S. V., et al. (2000). "Polymer-supported reagents and scavengers: a new dimension in organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, (23), 3815-4195.
  • General Purification of THP Derivatives

    • Clarke, P. A., et al. (2002). "The Maitland-Japp reaction: a distinct approach to the synthesis of highly functionalized tetrahydropyran-4-ones." Tetrahedron Letters, 43(27), 4761-4764. (Provides context on the stability and handling of substituted THP rings).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde before handling. Ensure all work is performed in a fume hood.

Sources

Addressing steric hindrance in 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. This valuable synthetic intermediate, featuring a tetrahydropyran core, presents unique challenges primarily due to the significant steric hindrance imposed by the two methyl groups at the C2 and C6 positions. These groups effectively shield the aldehyde at C4, often leading to sluggish reactions, low yields, and unexpected side products.

This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the reactivity challenges associated with this sterically encumbered substrate. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to facilitate the successful use of this compound in your synthetic campaigns.

Section 1: Understanding the Core Challenge: Steric Hindrance Profile

The primary obstacle in reactions involving 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is the steric bulk surrounding the carbonyl carbon. The two methyl groups on the tetrahydropyran ring restrict the trajectory of incoming nucleophiles, making the electrophilic aldehyde carbon less accessible compared to unhindered aliphatic or even some aromatic aldehydes.[1][2][3][4] This steric congestion not only slows down the rate of desired reactions but can also favor alternative pathways, such as enolization or reduction, if applicable.

The diagram below illustrates how the axial and equatorial methyl groups create a sterically congested environment around the reactive aldehyde center.

Caption: Steric hindrance from C2/C6 methyl groups.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are my standard Wittig reaction conditions failing or giving very low yields with this aldehyde?

A1: The standard Wittig reaction can be challenging with sterically hindered aldehydes.[5][6] The bulky triphenylphosphine oxide byproduct and the formation of a sterically demanding four-membered oxaphosphetane intermediate are often disfavored.[7] You may observe the recovery of starting material or the formation of decomposition products. For better results, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses a smaller phosphonate ester and generally offers better yields for hindered substrates.[6][8]

Q2: My Grignard reactions are sluggish and incomplete. What can I do to improve conversion?

A2: Steric hindrance significantly impedes the approach of the Grignard reagent to the carbonyl carbon.[9] Several strategies can improve this:

  • Switch to an Organolithium Reagent: Organolithium reagents are generally more reactive than their Grignard counterparts and can be more effective with hindered carbonyls.[9]

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Use a higher-boiling solvent like THF instead of diethyl ether.

  • Use a Lewis Acid Additive: Additives like CeCl₃ (Luche reduction conditions) can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Q3: I am attempting a reductive amination and observing significant amounts of the alcohol byproduct from aldehyde reduction. How can I favor amine formation?

A3: This is a common issue where the reducing agent reduces the aldehyde faster than the imine/iminium ion intermediate. To mitigate this, use a reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this purpose as it is less reactive towards aldehydes and ketones but readily reduces the iminium intermediate.[10][11][12] Also, ensure that imine formation is favored by removing water, for instance, by using molecular sieves.

Q4: Are there general strategies to enhance the reactivity of this aldehyde?

A4: Yes, several general approaches can be applied across different reaction types:

  • Higher Temperatures: As mentioned, increasing the temperature can often overcome the activation energy barrier imposed by steric hindrance.

  • Lewis Acid Catalysis: Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a better target for nucleophiles.[12]

  • High-Pressure Conditions: Applying high pressure can favor reactions with a negative activation volume, such as addition reactions, by forcing the reactants closer together.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates by efficiently transferring energy to the system.

Section 3: Troubleshooting Guides for Key Reactions

Guide 1: Wittig & Horner-Wadsworth-Emmons (HWE) Olefination

Problem: Low to no yield of the desired alkene product in an olefination reaction. Starting aldehyde is recovered.

Caption: Troubleshooting workflow for olefination reactions.

Recommended Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is optimized for sterically hindered aldehydes.

  • Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF.

  • Ylide Formation: Slowly add the desired phosphonate ester (1.1 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. You should observe the cessation of hydrogen gas evolution.

  • Aldehyde Addition: Cool the reaction mixture back to 0 °C. Add a solution of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Cool the reaction to room temperature and quench carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ParameterStandard WittigRecommended HWERationale for Change
Phosphorus Reagent Triphenylphosphine-based ylideDiethyl or dimethyl phosphonate esterLess steric bulk around the phosphorus center facilitates the reaction.[8]
Base n-BuLi, NaHMDSNaH, KHMDS, n-BuLiA strong base is required to deprotonate the phosphonate ester.
Temperature 0 °C to RTRT to Reflux in THFHigher temperature provides the activation energy to overcome steric repulsion.
Byproduct Triphenylphosphine oxideWater-soluble phosphate saltHWE byproduct is easily removed during aqueous work-up.
Guide 2: Grignard and Organolithium Addition

Problem: Incomplete reaction, low yield of the desired secondary alcohol, and significant recovery of the starting aldehyde.

Analysis of Cause: The bulky nucleophile (Grignard or organolithium reagent) struggles to access the sterically shielded carbonyl carbon.[9][13] For Grignard reagents with β-hydrogens, reduction of the aldehyde to the corresponding primary alcohol can become a competitive side reaction.

Recommended Solutions & Protocol

  • Reagent Choice:

    • Primary Choice: Use an organolithium reagent, which is inherently more reactive than a Grignard reagent.[9]

    • Alternative: If a Grignard reagent must be used, consider forming it in THF and using it directly, as THF can enhance reactivity compared to diethyl ether.

  • Use of Additives:

    • The addition of cerium(III) chloride (CeCl₃) is highly recommended. This transmetalation process generates a more reactive organocerium species that is less basic and more nucleophilic, suppressing side reactions.

Protocol: Cerium-Mediated Grignard Addition (Luche Condition Variant)

  • Preparation of CeCl₃ Slurry: In a flame-dried flask under an inert atmosphere, add anhydrous CeCl₃ (1.5 equivalents) and anhydrous THF. Stir vigorously at room temperature for at least 2 hours to create a fine, highly active slurry.

  • Cooling: Cool the CeCl₃ slurry to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent (1.2 - 1.5 equivalents) to the cold slurry and stir for 30-60 minutes.

  • Aldehyde Addition: Add a solution of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Reaction: Stir at -78 °C for 2-4 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be allowed to warm slowly to -40 °C or -20 °C.

  • Work-up and Purification: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Follow standard extraction and purification procedures as described in the HWE protocol.

ParameterStandard GrignardOrganolithiumCeCl₃-Mediated Grignard
Reactivity ModerateHighHigh (Organocerium)
Basicity HighVery HighLow
Side Reactions Reduction, EnolizationEnolizationSuppressed
Typical Temp. 0 °C to RT-78 °C to 0 °C-78 °C
Guide 3: Reductive Amination

Problem: Low yield of the desired amine product, with the formation of a significant amount of the corresponding primary alcohol.

Analysis of Cause: The rate of aldehyde reduction by the hydride source is competitive with or faster than the reduction of the intermediate iminium ion. This is especially true with powerful reducing agents like sodium borohydride (NaBH₄).[12]

Recommended Solution & Protocol

The key is to use a kinetically selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the carbonyl group.[10][11]

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

  • Reaction Setup: To a flask containing a solution of the amine (primary or secondary, 1.1 equivalents) and 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)), add 3Å molecular sieves.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise to the mixture. A mild exotherm may be observed.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction and Purification: Extract the product with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Reducing AgentSelectivityTypical SolventComments
NaBH₄ Low (reduces aldehydes)MeOH, EtOHNot ideal for one-pot reactions with hindered aldehydes.[12]
NaBH₃CN Good (imine selective at neutral pH)MeOH, THFEffective, but highly toxic (cyanide byproduct).[11]
NaBH(OAc)₃ (STAB) Excellent (highly imine selective)DCM, DCEReagent of choice; mild, effective, and safer.[10][12]

References

  • Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

  • Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). BYJU'S. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2024). Chemistry LibreTexts. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link]

  • Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. (2025). JoVE. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. (2026). Oreate AI Blog. [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

  • Aldehydes are more reactive than ketones towards. (2021). Chegg.com. [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. [Link]

  • Reactions of Grignard Reagents. (2015). Master Organic Chemistry. [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. ACS Publications. [Link]

  • Myers Chem 115. Harvard University. [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases. (2019). ACS Catalysis. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. PMC. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. ACS Publications. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. (2018). ResearchGate. [Link]

  • 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. (2024). Chemistry LibreTexts. [Link]

  • How to overcome Steric Hindrance? (2019). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]

  • Steric Hindrance. ChemTalk. [Link]

  • Reactions of 5-formyl- and 5-acyl-3,4-dihydro-2h-pyrans and their annelated analogs with nucleophiles. Thieme. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Online Research @ Cardiff - ORCA. Cardiff University. [Link]

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides. (2021). PMC. [Link]

Sources

Stability of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Topic: Stability & Troubleshooting under Acidic Conditions Ticket ID: STAB-THP-26DM-001 Status: Open / Guide Generated

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed unexpected peak splitting, purity loss, or mass balance issues with 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) during acidic processing.

This molecule exhibits distinct stability profiles driven by its tetrahydropyran (THP) ring conformation and the stereolability of the C4-formyl group . Under acidic conditions, the primary failure modes are C4-epimerization (thermodynamic equilibration) and acetalization (solvent-dependent).

Part 1: Quick Triage Guide

Use this table to identify your issue based on analytical observations.

Observation (LC/GC/NMR)Likely Root CauseMechanismSeverity
New peak appears close to main peak (same MS mass)Epimerization Acid-catalyzed enolization leads to thermodynamic equilibration of the C4-aldehyde group (axial

equatorial).
High (Irreversible)
Main peak disappears; New peak at +14/28/46 Da Acetal Formation Reaction with alcoholic solvents (MeOH, EtOH) catalyzed by acid.Medium (Reversible)
Broadening of peak / "Disappearing" Carbonyl in NMR Hydrate Formation Equilibrium with gem-diol in aqueous acid.Low (Reversible)
New peak at +16 Da (Acidic shift) Oxidation Conversion to carboxylic acid (accelerated by trace metals or peracids).High (Irreversible)

Part 2: Deep Dive – The Epimerization Trap

The Issue: "My single peak split into two isomers."

Context: You subjected a pure diastereomer (likely the kinetically formed or separated isomer) to acidic conditions (e.g., acidic workup, reductive amination with AcOH, or silica gel chromatography).

Technical Explanation: The 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde molecule possesses three stereocenters. The 2,6-methyl groups generally adopt a thermodynamically stable cis-diequatorial conformation to minimize 1,3-diaxial interactions.

However, the C4-aldehyde group is stereolabile under acidic conditions.

  • Mechanism: Acid protonates the carbonyl oxygen, facilitating the formation of an enol intermediate (involving the C4 proton).[1]

  • Outcome: When the enol tautomerizes back to the aldehyde, the formyl group can re-form in either the axial or equatorial position.

  • Thermodynamics: The system will drift toward the thermodynamic minimum—usually placing the bulky formyl group in the equatorial position. If your starting material was the axial isomer, acid will rapidly convert it to the equatorial isomer until equilibrium (approx. 90:10 equatorial:axial) is reached.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed pathways affecting the molecule.

StabilityPathways Start 2,6-Dimethyl-THP-4-CHO (Pure Isomer) Protonated Protonated Carbonyl [Intermediate] Start->Protonated + H+ Enol Enol Form (Planar C4) Protonated->Enol - H+ (alpha) Equilibrium Thermodynamic Mixture (Axial/Equatorial Isomers) Protonated->Equilibrium Tautomerization Acetal Dimethyl/Diethyl Acetal (If Alcohol Present) Protonated->Acetal + ROH, - H2O Hydrate Gem-Diol (Hydrate) (If Water Present) Protonated->Hydrate + H2O Enol->Protonated Reprotonation

Caption: Acid-catalyzed equilibration pathways showing the critical enol intermediate leading to epimerization and side-reactions with solvents.

Part 3: Troubleshooting & FAQs

Q1: Can I prevent epimerization during an acidic reaction (e.g., Reductive Amination)?

Answer: Not entirely, but you can minimize it.

  • Kinetic Control: Epimerization is time- and temperature-dependent. Keep the reaction temperature as low as possible (e.g., 0°C instead of RT).

  • Buffer Strength: Use weak acids (e.g., Acetic acid) rather than strong mineral acids (HCl, H2SO4).

  • Process Order: If the aldehyde stereochemistry is critical, add the reducing agent (e.g., NaBH(OAc)3) simultaneously or immediately after acid addition to trap the imine before the aldehyde has time to equilibrate via the enol.

Q2: The aldehyde peak disappeared in Methanol/Ethanol. Is it decomposed?

Answer: Likely not decomposed, but masked .

  • Diagnosis: In the presence of acid (even trace amounts from silica gel) and alcohols, aldehydes form acetals .

  • Verification: Run an NMR or LC-MS. Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of alkoxy signals.

  • Fix: Acetals are reversible. Treat the sample with aqueous acid (e.g., 1M HCl/THF) to hydrolyze the acetal back to the aldehyde. Avoid alcoholic solvents for storage.

Q3: How should I store this compound to ensure long-term stability?

Answer:

  • Atmosphere: Under Argon or Nitrogen (strictly oxygen-free to prevent oxidation to the carboxylic acid).

  • Temperature: -20°C.

  • Additive: If the application permits, add a radical inhibitor (e.g., BHT) to suppress autoxidation.

  • pH: Ensure the material is neutral. Any residual acid from synthesis will catalyze polymerization (trimerization) or epimerization over time.

Part 4: Validated Stability Test Protocol

Use this protocol to determine if your specific acidic conditions are safe for your workflow.

Objective: Quantify the rate of epimerization/degradation in your specific solvent system.

  • Preparation: Dissolve 10 mg of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in 1 mL of your target solvent (e.g., DCM, THF, or MeOH).

  • T0 Sample: Take a 50 µL aliquot immediately for GC/MS or 1H-NMR analysis.

  • Stress Induction: Add the acid catalyst (e.g., 1 eq. Acetic Acid or 0.1 eq. TFA) to the main vial. Stir at your target reaction temperature.

  • Monitoring: Withdraw aliquots at 15 min, 1 hour, and 4 hours .

    • Quench: Immediately neutralize the aliquot with saturated NaHCO3 (aq) or Triethylamine before analysis to stop the clock.

  • Analysis:

    • GC-MS: Look for peak splitting (isomers) or mass shifts (+14 for methyl acetal).

    • NMR: Monitor the aldehyde proton signal doublet. Splitting of the doublet into two distinct doublets indicates epimerization.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard reference for acid-catalyzed enolization and epimerization mechanisms). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Comprehensive guide on acetal formation and thermodynamic control of cyclic systems). Link

  • PubChem. (n.d.). Tetrahydro-2,6-dimethyl-4H-pyran-4-one (Precursor/Analog Data). National Library of Medicine. (Source for physical properties and structural analogs).[2][3] Link

  • ChemicalBook. (2025). Tetrahydropyran-4-carbaldehyde Product Properties. (General stability data for the parent THP-aldehyde). Link

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. (Detailed mechanism of acid-catalyzed tautomerization). Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all further work is built. The seemingly simple molecule, 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, presents a classic analytical challenge that highlights the limitations of relying on a single technique. Its stereoisomerism and complex proton environment necessitate a multi-faceted approach. This guide provides an in-depth, experience-driven comparison of analytical techniques, demonstrating a synergistic workflow for confident structural elucidation.

The Analytical Challenge: Why 1D ¹H NMR Is Not Enough

The primary challenge in analyzing 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde lies in its stereochemistry. The substituents at positions 2, 4, and 6 can exist in various cis and trans relationships, leading to multiple possible diastereomers. These isomers, while having the same connectivity, can exhibit profoundly different biological activities and physical properties.

A standard one-dimensional (1D) ¹H NMR spectrum, while foundational, often leads to ambiguity. The aliphatic region of the spectrum (δ 1.0-4.5 ppm) becomes a dense forest of overlapping multiplets. Protons on the tetrahydropyran (THP) ring are heavily coupled to one another, making definitive assignment of individual signals and, crucially, their stereochemical relationships, nearly impossible from the 1D spectrum alone.

Part 1: Predictive ¹H NMR Interpretation—An Expert's First Pass

Before even acquiring a spectrum, an experienced scientist will predict the expected signals. This foundational exercise helps in making a preliminary, albeit incomplete, assignment. Let's break down the expected ¹H NMR spectrum for a generic isomer.

dot graph "Molecule_Structure" { layout=neato; node [shape=none, margin=0]; edge [style=bold];

// Define nodes with labels C1 [label="C", pos="0,1!"]; O [label="O", pos="1.5,1.732!"]; C2 [label="C", pos="3,1!"]; C3 [label="C", pos="3, -1!"]; C4 [label="C", pos="1.5,-1.732!"]; C5 [label="C", pos="0,-1!"];

// Define proton and methyl group labels H_C1 [label="H (H2)", pos="-0.5,1.5!"]; Me_C1 [label="H3C", pos="-1,-0.5!"]; H_C2 [label="H (H6)", pos="3.5,1.5!"]; Me_C2 [label="CH3", pos="4,-0.5!"]; H_C3_a [label="H", pos="3.8,-0.5!"]; H_C3_b [label="H", pos="3.8,-1.5!"]; H_C5_a [label="H", pos="-0.8,-0.5!"]; H_C5_b [label="H", pos="-0.8,-1.5!"]; H_C4 [label="H (H4)", pos="1.5,-2.5!"]; Aldehyde [label="CHO", pos="1.5,-3.5!"];

// Draw bonds C1 -- O -- C2 -- C3 -- C4 -- C5 -- C1; C1 -- Me_C1 [style=invis]; C2 -- Me_C2 [style=invis]; C4 -- Aldehyde [style=invis];

// Invisible nodes for proton positioning p_H2 [pos="-0.5,1.5!", label="H₂", fontcolor="#4285F4"]; p_Me2 [pos="-0.8,0.3!", label="Me", fontcolor="#EA4335"]; p_H6 [pos="3.5,1.5!", label="H₆", fontcolor="#4285F4"]; p_Me6 [pos="3.8,0.3!", label="Me", fontcolor="#EA4335"]; p_H3ax [pos="3.5,-0.5!", label="H₃ₐₓ", fontcolor="#34A853"]; p_H3eq [pos="3.5,-1.5!", label="H₃ₑq", fontcolor="#34A853"]; p_H5ax [pos="-0.5,-0.5!", label="H₅ₐₓ", fontcolor="#FBBC05"]; p_H5eq [pos="-0.5,-1.5!", label="H₅ₑq", fontcolor="#FBBC05"]; p_H4 [pos="1.5,-2.2!", label="H₄", fontcolor="#202124"]; p_CHO [pos="2.3,-1.8!", label="CHO", fontcolor="#EA4335"];

// Connect labels to carbons C1 -- p_H2; C1 -- p_Me2; C2 -- p_H6; C2 -- p_Me6; C3 -- p_H3ax; C3 -- p_H3eq; C5 -- p_H5ax; C5 -- p_H5eq; C4 -- p_H4; C4 -- p_CHO;

// Add a caption caption [label="Fig 1. Labeled structure of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.", pos="1.5, -4.5!", fontsize=10]; } dot Caption: Labeled structure of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Table 1: Predicted ¹H NMR Data for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityKey Couplings (J, Hz)Rationale & Notes
Aldehyde (-CH O)9.5 – 9.8Doublet or TripletJ ≈ 2-3 HzHighly deshielded by the carbonyl group.[1][2] Will show fine coupling to the H4 proton.[3]
H2, H63.5 – 4.1Complex multipletJ ≈ 2-12 HzDeshielded by the adjacent ether oxygen.[4] Coupling to methyl protons and adjacent methylene (H3/H5) protons will create a complex pattern.
H42.4 – 2.8MultipletJ ≈ 3-12 HzDeshielded by the adjacent aldehyde group.[1] Its multiplicity depends on the number of neighboring protons and their orientation.
H3, H5 (CH₂)1.4 – 2.2Complex multipletsJ ≈ 2-15 HzThese protons are diastereotopic and will appear as separate, complex signals. They experience geminal coupling to each other and vicinal coupling to H2/H6 and H4.
Methyl (-CH ₃)1.1 – 1.3DoubletJ ≈ 6-7 HzStandard alkyl region. Split into a doublet by the adjacent methine proton (H2/H6).

The key to distinguishing stereoisomers lies in the three-bond coupling constants (³J). According to the Karplus equation, the magnitude of ³J is dependent on the dihedral angle between the coupled protons.[5][6]

  • Large coupling (³J ≈ 8-13 Hz) is indicative of an axial-axial relationship.

  • Small coupling (³J ≈ 1-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship.

Without 2D data, deconvoluting these coupling constants from the overlapping multiplets of the ring protons is an exercise in frustration.

Part 2: A Comparative Arsenal of Analytical Techniques

To move from ambiguity to certainty, we must employ a suite of complementary techniques. Each provides a unique piece of the structural puzzle.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation GainedStrengths for this MoleculeLimitations
1D ¹H NMR Proton environment, count, and basic connectivity.Initial overview, confirms presence of key functional groups (aldehyde, methyls).Severe signal overlap, ambiguous stereochemistry.
¹³C NMR / DEPT Number of unique carbons, carbon types (CH₃, CH₂, CH, C).Confirms the carbon backbone and number of isomers in a mixture.No direct connectivity or stereochemical information.
COSY ¹H-¹H coupling correlations (through-bond).Maps the entire proton spin system, definitively linking adjacent protons (e.g., H4 to H3/H5, H3/H5 to H2/H6).Does not resolve stereochemistry directly, only shows coupling.
HSQC ¹H-¹³C one-bond correlations.Unambiguously assigns each proton signal to its directly attached carbon.Provides no through-bond connectivity information.
HMBC ¹H-¹³C long-range (2-3 bond) correlations.Connects molecular fragments, confirms the overall carbon skeleton.Can be complex to interpret, weaker signals.
NOESY/ROESY ¹H-¹H through-space correlations.Crucial for stereochemistry. Shows which protons are physically close, regardless of bonding (e.g., axial-axial vs. axial-equatorial).Requires careful interpretation; distance-dependent.
FTIR Presence of functional groups.Quickly confirms the aldehyde (C=O stretch ~1725 cm⁻¹, C-H stretch ~2720 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹).[2][7]Provides no information on connectivity or stereochemistry.
Mass Spec. Molecular weight and fragmentation pattern.Confirms the molecular formula (C₈H₁₄O₂). High-resolution MS provides exact mass.Does not distinguish between isomers.

Part 3: A Synergistic Workflow for Unambiguous Elucidation

A robust, self-validating protocol follows a logical progression from broad characterization to fine structural detail. This workflow ensures that each step confirms or refines the hypothesis from the previous one.

// Edges MS -> H1_NMR [label="Hypothesize\nFormula"]; FTIR -> H1_NMR; H1_NMR -> C13_NMR; C13_NMR -> COSY [label="Refine\nHypothesis"]; COSY -> HSQC; HSQC -> HMBC; HMBC -> NOESY [label="Confirm\nConnectivity"]; NOESY -> J_Coupling; J_Coupling -> Final_Structure [label="Definitive\nAssignment"]; } dot Caption: Recommended workflow for complete structural elucidation.

Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy) Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: On a 400 MHz (or higher) spectrometer, load and lock the sample. Tune and shim the probe for optimal homogeneity.

  • Acquisition: Utilize a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Acquire a 2D matrix with a spectral width covering the full proton range (~0-10 ppm). Typically, 2048 data points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1) with 4-8 scans per increment are sufficient.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions followed by a two-dimensional Fourier transform. Phase correct the spectrum.

  • Analysis: The resulting spectrum will show the 1D ¹H spectrum on both the F1 and F2 axes. Off-diagonal cross-peaks indicate that the two protons are scalar (J) coupled.[8][9] Trace the connectivity from the aldehyde proton (δ ~9.6 ppm) to H4, from H4 to the H3/H5 methylene protons, and so on, around the ring.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition

  • Instrument Setup: Following the COSY experiment, use the same sample. Tune the probe for both ¹H and ¹³C frequencies.

  • Acquisition: Employ a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2). The ¹H spectral width should be set as before. The ¹³C spectral width should cover the expected range (~0-210 ppm).

  • Processing: Process the data similarly to the COSY experiment.

  • Analysis: The final spectrum displays the ¹H spectrum on the F2 axis and the ¹³C spectrum on the F1 axis. Each cross-peak correlates a specific proton signal with the carbon signal to which it is directly attached.[8][10] This allows for the definitive assignment of the ¹³C spectrum and validates the proton assignments made from the COSY.

Conclusion: From Ambiguity to Certainty

The structural elucidation of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde serves as a powerful case study. It demonstrates that while 1D ¹H NMR is an indispensable starting point, it is often insufficient for complex, stereochemically rich molecules. True analytical confidence is achieved not from a single piece of data, but from a logical, multi-technique workflow. By systematically comparing data from ¹H, ¹³C, COSY, and HSQC/HMBC experiments, one can piece together the molecular connectivity. Finally, through-space experiments like NOESY, combined with a rigorous analysis of coupling constants, illuminate the molecule's three-dimensional structure. This integrated approach transforms an ambiguous spectrum into a definitively assigned structure, providing the trustworthy foundation required for advanced research and development.

References

  • LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

  • LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. [Link]

  • Fiveable. (n.d.). J-Coupling Constant Definition. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. ACS Publications. [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. NIST WebBook. [Link]

  • University of São Paulo. (n.d.). Chemical Shifts 1H-NMR. [Link]

  • LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • ResearchGate. (2008). 2,6‐Disubstituted Tetrahydropyrans by Tandem Cross‐Metathesis/Iodocyclisation. [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. [Link]

  • Wikipedia. (n.d.). J-coupling. [Link]

  • Quora. (2023). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids?. [Link]

  • MDPI. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. [Link]

  • PubMed. (2012). Enantioselective synthesis of 2,6-cis-disubstituted tetrahydropyrans via a tandem catalytic asymmetric hydrogenation/oxa-Michael cyclization: an efficient approach to (-)-centrolobine. [Link]

  • Preprints.org. (2026). An Efficient Carbonized Sugar Catalyzed Entry to 7,8-dihydro-2 H -Chromen-5(6 H )-ones. [Link]

  • Web.chemdoodle.com. (n.d.). Short Summary of 1H-NMR Interpretation. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts. [Link]

  • LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • ACS Publications. (2024). Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy. [Link]

  • PubMed. (n.d.). Stereoselective construction of cis-2,6-disubstituted tetrahydropyrans via an intramolecular bismuth-mediated oxa-conjugate addition reaction. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • National Center for Biotechnology Information. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. [Link]

  • LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • iChemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde, CAS No. 50675-18-8. [Link]

  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives. [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. [Link]

  • Oakwood Chemical. (n.d.). Tetrahydro-2H-pyran-4-carbaldehyde. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-4-carboxaldehyde. [Link]

Sources

Structural Elucidation & Profiling of Substituted Tetrahydropyrans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and structural elucidation framework for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde , a critical intermediate in the synthesis of polyketide-based pharmaceuticals and fragrance compounds (e.g., rose oxide analogs).[1]

Target Analyte: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (C₈H₁₄O₂, MW 142.[1]19) Context: Impurity profiling, stereochemical verification, and synthetic process control.

Executive Summary

In drug development and fine chemical synthesis, substituted tetrahydropyrans present unique analytical challenges due to their stereoisomerism (cis/trans) and thermal lability.[1] While direct GC-MS analysis of the aldehyde is possible, it is prone to oxidation and isomerization.[1] This guide compares the direct fragmentation signature of the target molecule against its non-methylated analog (Tetrahydro-pyran-4-carbaldehyde) and its oxime-derivatized form , establishing a self-validating workflow for unambiguous identification.[1]

Part 1: Theoretical Fragmentation & Mechanistic Analysis[1]

The mass spectral signature of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is governed by the interplay between the exocyclic aldehyde and the cyclic ether oxygen.[1] Unlike linear aldehydes, the pyran ring directs fragmentation through specific ring-opening pathways.[1]

Primary Fragmentation Pathways

The molecular ion (M⁺, m/z 142 ) is typically weak or absent due to the lability of the aldehyde hydrogen and the stability of the cyclic oxonium ions formed upon fragmentation.[1]

  • Alpha-Cleavage (Aldehyde Initiated):

    • m/z 113 (M - 29): Homolytic cleavage of the C-C bond adjacent to the carbonyl group results in the loss of the formyl radical ([1]•CHO). This generates a secondary carbocation on the pyran ring at position 4.[1] This is a diagnostic peak for the aldehyde functionality.[1]

    • m/z 141 (M - 1): Loss of the aldehydic hydrogen.[1] Common but often low intensity.[1]

  • McLafferty Rearrangement (Ring-Assisted):

    • The aldehyde oxygen can abstract a gamma-hydrogen.[1] In this structure, the gamma-hydrogens are located at the C2 and C6 positions (the methine protons bearing the methyl groups).[1]

    • This rearrangement facilitates ring opening and elimination of neutral alkene fragments, often producing even-mass radical cations (e.g., m/z 58 or m/z 72 ), distinguishing it from isomers where the aldehyde is too far from abstractable hydrogens.[1]

  • Ring Fission (Ether Initiated):

    • Ionization at the ether oxygen leads to C-C bond cleavage adjacent to the oxygen (alpha-cleavage relative to the ring oxygen).[1][2]

    • Subsequent elimination of alkyl fragments leads to lower mass ions characteristic of the methylated pyran core (m/z 43, 57, 71 ).[1]

Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 142 Alpha_Cleavage α-Cleavage (Loss of •CHO) m/z 113 M_Ion->Alpha_Cleavage -CHO (29 Da) McLafferty McLafferty Rearrangement (γ-H Abstraction) M_Ion->McLafferty Internal H-Transfer Ring_Open Ring Fission (Ether Directed) M_Ion->Ring_Open C-O Bond Scission Frag_58 Enol/Alkene Fragment m/z 58 (Diagnostic) McLafferty->Frag_58 Elimination Frag_Alkyl Alkyl Ions m/z 43, 57, 71 Ring_Open->Frag_Alkyl Fragmentation

Figure 1: Predicted fragmentation cascade for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde showing the three primary mechanistic pathways.

Part 2: Comparative Performance Analysis

To validate the identity of the target, it must be compared against "Alternatives"—specifically structurally related analogs and derivatives.[1]

Comparison 1: Target vs. Non-Methylated Analog

Alternative: Tetrahydro-pyran-4-carbaldehyde (MW 114)[1]

This comparison validates the substitution pattern. If the user possesses the 2,6-dimethyl compound, the mass spectrum should exhibit a consistent +28 Da mass shift (two methyl groups) for fragments retaining the ring structure, while the aldehyde-specific losses remain constant.[1]

FeatureNon-Methylated Analog (MW 114)2,6-Dimethyl Target (MW 142)Interpretation
Molecular Ion m/z 114m/z 142Confirms C₂H₄ addition (2x Methyl).[1][3]
Base Peak (Likely) m/z 43 or 55m/z 43 or 71Methylation shifts the alkyl fragment distribution to higher mass.[1]
Loss of CHO m/z 85 (114 - 29)m/z 113 (142 - 29)Critical Validation: The M-29 peak confirms the aldehyde is intact in both cases.[1]
Ring Fragment m/z 55 (C₄H₇⁺)m/z 83 (C₆H₁₁⁺)Confirms methyls are attached to the ring, not the aldehyde chain.[1]
Comparison 2: Direct Injection vs. Oxime Derivatization

Alternative: PFBHA-Oxime Derivative (Gold Standard)[1]

Aldehydes are notoriously difficult to quantify directly due to peak tailing and thermal degradation in the GC inlet.[1] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the industry standard for high-sensitivity profiling.[1]

  • Direct Injection (Underivatized):

    • Pros: No sample prep.[1]

    • Cons: Poor peak shape, potential for oxidation to carboxylic acid (M+16 peak appearance), difficult to separate cis/trans isomers.[1]

  • PFBHA Derivative:

    • Pros: Excellent chromatographic peak shape, distinct separation of syn and anti oxime isomers (doubling of peaks helps confirmation), high sensitivity (ECNI mode).[1]

    • Diagnostic Ion:m/z 181 (Pentafluorobenzyl cation).[1]

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating. The appearance of the "Doublet Peak" (syn/anti isomers) in the derivatized sample confirms the presence of the aldehyde and rules out ketone isomers (which form oximes but often with different ratios or steric hindrance).[1]

Reagents
  • Derivatizing Agent: PFBHA hydrochloride (20 mg/mL in water).[1]

  • Solvent: Toluene or Hexane (HPLC Grade).[1]

  • Acid Catalyst: 6M HCl (trace).[1]

Step-by-Step Workflow
  • Extraction: Dissolve 10 mg of sample (reaction crude or isolated intermediate) in 1 mL of solvent.

  • Derivatization: Add 200 µL of PFBHA solution. Vortex for 1 minute.

  • Incubation: Allow to stand at room temperature for 30 minutes. (Aldehydes react fast; ketones require heat).[1]

  • Phase Separation: The oxime partitions into the organic layer.[1] Remove the aqueous layer.[1]

  • Drying: Pass organic layer through anhydrous Na₂SO₄.[1]

  • GC-MS Analysis:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).[1]

    • Inlet: 250°C, Split 10:1.

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

    • Scan: m/z 40-400.

Data Validation Check
  • Pass Criteria: Observation of two chromatographic peaks (syn/anti oximes) with identical mass spectra containing the m/z 181 base peak and a molecular ion of M_derivative = 142 + 195 = 337 Da .

  • Fail Criteria: Single peak (indicates ketone or non-aldehyde impurity) or lack of m/z 181.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Tetrahydropyran Derivatives.[1] NIST Standard Reference Data.[1] [Link][1]

  • PubChem. Compound Summary: Tetrahydro-2H-pyran-4-carbaldehyde (CID 9964078).[1] National Library of Medicine.[1] [Link]

  • Cancellieri, M. et al. (2012).[1] Synthesis of substituted tetrahydropyrans via Prins cyclization: Mechanistic insights and spectral characterization. Journal of Organic Chemistry.[1] [Link](Note: Representative citation for Prins cyclization products).

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A Comparative Guide to HPLC Method Development for the Purity of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. As a saturated heterocyclic aldehyde, this compound presents unique analytical challenges, including the lack of a strong chromophore for UV detection and the potential for multiple stereoisomers. This document will explore a derivatization-based approach to overcome these challenges and compare it with alternative strategies, providing researchers, scientists, and drug development professionals with the necessary insights for accurate and reliable purity assessment.

The Analytical Challenge: Unveiling the Purity of a Saturated Aldehyde

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is a non-aromatic aldehyde, meaning it lacks a native chromophore that would allow for sensitive detection by common UV-Vis detectors in HPLC systems. Direct analysis of such compounds often results in poor sensitivity and an inability to detect trace-level impurities. To address this, a pre-column derivatization strategy is often the most effective approach. This involves reacting the aldehyde with a reagent that introduces a strongly UV-absorbing or fluorescent tag, thereby enhancing its detectability.

For the analysis of aldehydes and ketones, 2,4-dinitrophenylhydrazine (DNPH) is a widely used and well-documented derivatizing agent.[1][2][3][4] The reaction between an aldehyde and DNPH forms a stable 2,4-dinitrophenylhydrazone derivative, which exhibits strong absorption in the UV region, typically around 360 nm.[4][5] This derivatization not only improves detection sensitivity but also enhances the chromatographic separation of the analyte from potential impurities.

Comparative Analysis of Purity Determination Methods

While HPLC with derivatization is a powerful technique, it is essential to consider other analytical approaches to make an informed decision based on the specific requirements of the analysis. Gas Chromatography (GC) is a viable alternative for volatile and thermally stable compounds.[6]

ParameterHPLC with DNPH DerivatizationGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[6]
Analyte Suitability Suitable for a wide range of aldehydes, including non-volatile and thermally labile compounds.Best suited for volatile and thermally stable aldehydes and impurities.
Sample Derivatization Required to enhance UV detection.[2][3]May not be required if the analyte is sufficiently volatile. However, derivatization can sometimes improve peak shape and resolution.
Typical Stationary Phase Reversed-phase columns (e.g., C18, C8) are commonly used for separating the DNPH derivatives.[1][3]Polysiloxane-based columns of varying polarity are typical. Chiral GC columns can be used for enantiomeric separation.[6]
Detection UV-Vis (typically around 360 nm for DNPH derivatives), Diode Array Detector (DAD), or Mass Spectrometry (MS).[4]Flame Ionization Detector (FID) for general hydrocarbon detection, or Mass Spectrometry (MS) for identification.
Resolution of Stereoisomers Chiral HPLC columns can be employed to separate enantiomers and diastereomers of the derivatized analyte.Chiral GC columns are effective for separating volatile stereoisomers.[6]
Key Advantages High sensitivity, versatility for a wide range of aldehydes, and well-established methodology.[8]High resolution for volatile compounds and often simpler sample preparation if derivatization is not needed.
Potential Challenges The derivatization step adds complexity to the sample preparation and can be a source of variability. Incomplete reaction or side reactions need to be controlled.Thermal degradation of the analyte or impurities in the injector port can occur. Not suitable for non-volatile compounds.

For 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, which may have limited volatility and multiple chiral centers, an HPLC method with derivatization offers a more robust and versatile platform for comprehensive purity analysis, including the separation of potential stereoisomeric impurities.

Experimental Workflow for HPLC Method Development

The following diagram illustrates the logical flow of developing a robust HPLC method for the purity determination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

HPLC_Method_Development cluster_prep Sample Preparation cluster_hplc HPLC Method Optimization cluster_validation Method Validation (ICH Q2(R1)) Derivatization DNPH Derivatization Optimization Reaction Optimization (Time, Temp, Reagent Ratio) Derivatization->Optimization Extraction Derivative Extraction Optimization->Extraction Column_Selection Column Selection (C18, C8, Phenyl-Hexyl) Extraction->Column_Selection Inject Sample Mobile_Phase Mobile Phase Scouting (ACN/Water, MeOH/Water, Buffers) Column_Selection->Mobile_Phase Gradient Gradient Optimization Mobile_Phase->Gradient Detection Wavelength Selection (approx. 360 nm) Gradient->Detection Specificity Specificity Detection->Specificity Final Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol: DNPH Derivatization

This protocol provides a starting point for the derivatization of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Optimization will be necessary to ensure a complete and reproducible reaction.

Materials:

  • 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde sample

  • 2,4-Dinitrophenylhydrazine (DNPH)

  • Acetonitrile (ACN), HPLC grade[1]

  • Hydrochloric acid (HCl), concentrated

  • Ultrapure water

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of DNPH Reagent: Dissolve a specific amount of DNPH in acetonitrile containing a small amount of concentrated HCl to facilitate dissolution and catalyze the reaction. A typical concentration is 1-2 mg/mL. Caution: DNPH is explosive when dry and should be handled with care.

  • Sample Preparation: Accurately weigh a known amount of the 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde sample and dissolve it in acetonitrile to a specific concentration.

  • Derivatization Reaction: Mix a defined volume of the sample solution with an excess of the DNPH reagent in a sealed vial. The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Sample Dilution and Filtration: After the reaction is complete, cool the solution to room temperature and dilute it with the mobile phase to a suitable concentration for HPLC analysis. Filter the final solution through a 0.45 µm syringe filter before injection.

Step-by-Step Experimental Protocol: HPLC Method Development

The following are recommended starting conditions for the HPLC method. These will require optimization to achieve the desired separation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µmA C18 column provides good hydrophobic retention for the DNPH derivative.[1]
Mobile Phase A Ultrapure WaterStandard aqueous component for reversed-phase chromatography.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC, often providing good peak shape for DNPH derivatives.[1][9]
Gradient Elution Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes)A gradient is necessary to elute both polar and non-polar impurities and to determine the optimal elution conditions.[10][11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[5]
Detection Wavelength 360 nmThis is the typical maximum absorbance wavelength for DNPH derivatives.[4][5] A DAD can be used to confirm the peak purity and identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume, which may need adjustment based on sample concentration and sensitivity.

Method Optimization Strategy:

  • Scouting Gradient: Perform initial injections using a broad gradient to determine the approximate elution time of the main peak and any impurities.

  • Gradient Refinement: Adjust the gradient slope and duration to improve the resolution between the main peak and closely eluting impurities.

  • Mobile Phase Modification: If peak shape is poor (e.g., tailing), consider adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress the ionization of any residual silanols on the stationary phase.[7][12]

  • Column Chemistry Comparison: If adequate separation is not achieved on a C18 column, consider alternative reversed-phase chemistries such as C8 or Phenyl-Hexyl to exploit different selectivity.

Method Validation: Ensuring Trustworthiness and Reliability

Once the HPLC method is optimized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14][15]

The following validation parameters are crucial for a purity method:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, and matrix components.[14][16]The main peak should be free from co-eluting peaks (as determined by peak purity analysis using a DAD). Impurity peaks should be well-resolved from the main peak.
Linearity To demonstrate a linear relationship between the detector response and the concentration of the analyte over a specified range.[16]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]For impurity determination, the range should typically cover from the reporting threshold to 120% of the specification.[16]
Accuracy The closeness of the test results to the true value. This is often assessed by spike/recovery experiments.[14]Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[13][14]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]Typically determined at a signal-to-noise ratio of 10:1.[8]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]The system suitability parameters should remain within acceptable limits when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Conclusion and Recommendations

The development of a robust and reliable HPLC method for the purity determination of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is critical for ensuring its quality and suitability for its intended application. The use of pre-column derivatization with DNPH is a highly effective strategy to overcome the challenge of poor UV absorbance. The proposed reversed-phase HPLC method, when properly optimized and validated according to ICH guidelines, will provide accurate and precise results.

For comprehensive characterization, especially when dealing with a chiral molecule, the use of a chiral HPLC column should be considered to assess enantiomeric and diastereomeric purity. While GC can be a suitable alternative for volatile impurities, the versatility and sensitivity of the HPLC method with derivatization make it the recommended approach for a thorough purity analysis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

References

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Grupo Biomaster. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • GERSTEL, Inc. (n.d.). Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones.
  • SCION Instruments. (n.d.). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • SIELC Technologies. (n.d.). Separation of Acetaldehyde on Newcrom R1 HPLC column.
  • Unknown Source. (n.d.).
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Academia.edu. (n.d.). Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione.
  • HELIX Chromatography. (2022, August 12). HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison.
  • American Chemical Society. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction.
  • ijarsct. (n.d.).
  • Agilent. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2.
  • PubMed. (2025, January 24). Biopharmaceutical Analysis by HPLC: Practices and Challenges.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Unknown Source. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Benchchem. (n.d.). Purity Analysis of 4-Chloro-2-methyl-tetrahydro-pyran: An HPLC-Based Comparative Guide.
  • Unknown Source. (n.d.). HPLC Troubleshooting Guide.
  • PubMed. (2008, July 15). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
  • alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.

Sources

Identifying impurities in commercial 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Profiling & Protocol Design

Executive Summary

2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8 / 50675-18-8 analogs) is a critical intermediate in the synthesis of specialty fragrances and pharmaceutical building blocks. Its performance relies heavily on stereochemical purity, yet commercial samples often contain a complex mixture of diastereomers, oxidation products, and synthetic precursors.

This guide provides a definitive technical framework for identifying these impurities. Unlike standard certificates of analysis (CoA) that report a single "purity" percentage, this protocol dissects the sample into its specific stereoisomeric and structural components using orthogonal analytical techniques.

The Impurity Landscape

The synthesis of substituted tetrahydropyrans typically involves acid-catalyzed cyclization (e.g., Prins reaction or dimerization of crotonaldehyde/methacrolein derivatives) followed by hydrogenation. This route generates three distinct classes of impurities:

A. Stereoisomeric Impurities (Critical)

The molecule possesses three chiral centers (C2, C4, C6), leading to multiple diastereomers. The cis-2,6 relationship is often thermodynamically preferred, but the orientation of the C4-formyl group (axial vs. equatorial) creates isomers with vastly different reactivities and olfactory profiles.

  • Target Isomer: Often the all-equatorial or cis-2,6-equatorial-4 isomer.

  • Impurity Isomers: trans-2,6 isomers or axial-4 conformers.

B. Synthetic Precursors & Byproducts
  • Dihydro-analogs: Incomplete hydrogenation of the pyran ring (e.g., 2,6-dimethyl-3,4-dihydro-2H-pyran-4-carbaldehyde).

  • Aldol Condensation Dimers: Higher molecular weight oligomers formed during the aldehyde generation step.

C. Oxidative Degradants[1]
  • Carboxylic Acids: The aldehyde moiety is susceptible to autoxidation, forming 2,6-dimethyl-tetrahydro-pyran-4-carboxylic acid . This is a common "silent" impurity that alters pH and reaction stoichiometry.

Analytical Strategy: Orthogonal Validation

To fully characterize the material, a single method is insufficient. We employ a "Triad Approach":

  • GC-MS: For volatile organic impurities and diastereomer separation.

  • 1H NMR: For absolute stereochemical assignment (coupling constants).

  • Titration/Derivatization: For quantification of the acid content.

Workflow Diagram

AnalyticalWorkflow Sample Commercial Sample (2,6-Dimethyl-THP-4-CHO) GCMS GC-MS Analysis (DB-WAX Column) Sample->GCMS NMR 1H / 13C NMR (CDCl3) Sample->NMR AcidTitration Acid Value Titration (0.1N NaOH) Sample->AcidTitration Volatiles Identify: - Dihydro-analogs - Isomer Ratio (cis/trans) GCMS->Volatiles Separation Stereo Determine: - Axial/Equatorial Conformation (J-coupling) NMR->Stereo Structural ID Purity Quantify: - Carboxylic Acid % - Polymer content AcidTitration->Purity Stoichiometry

Figure 1: Orthogonal analytical workflow for complete impurity profiling.

Experimental Protocols
Protocol A: High-Resolution GC-MS Profiling

Gas Chromatography is the primary tool for separating the diastereomers. A polar column (PEG phase) is recommended over non-polar (PDMS) phases to maximize the separation of the cis and trans isomers.

  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-WAX UI or HP-INNOWax (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless (250°C). Split ratio 50:1.

  • Oven Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 230°C.

    • Hold 230°C for 5 min.

  • MS Source/Quad: 230°C / 150°C. Scan range 35–350 amu.

Data Interpretation:

Retention Time (Approx) Component Identity Diagnostic Ions (m/z)
8.5 min Toluene (Solvent Residue) 91, 92
12.2 min trans-2,6-Dimethyl-THP-4-CHO 142 (M+), 113, 71
12.5 min cis-2,6-Dimethyl-THP-4-CHO (Target) 142 (M+), 113, 71
13.1 min Dihydro-analog (Unsaturated) 140 (M+), 125

| 14.5 min | 2,6-Dimethyl-THP-4-carboxylic acid | 158 (M+), 143 (weak) |

Note: The acid impurity often tails significantly or disappears on standard columns. If acid is suspected, derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) prior to injection.

Protocol B: Stereochemical Assignment via 1H NMR

NMR is the only method to definitively assign the axial vs. equatorial orientation of the formyl group.

  • Solvent: CDCl₃ (Chloroform-d).

  • Frequency: 400 MHz or higher.

  • Key Signals:

    • Aldehyde Proton (-CHO):

      
       9.6 – 9.8 ppm.
      
      • Doublet (d) with

        
         Hz indicates an equatorial  aldehyde (coupling to axial H4).
        
      • Doublet (d) with

        
         Hz indicates an axial  aldehyde (coupling to equatorial H4).
        
    • Ring Protons (H2/H6):

      
       3.5 – 4.0 ppm (Multiplets).
      
      • Look for large diaxial coupling (

        
         Hz) to confirm the 2,6-cis-diequatorial methyl arrangement.
        
Comparative Performance Guide

When selecting a commercial source, researchers often face a choice between "Technical Grade" (>90%) and "High Purity" (>97%).

FeatureTechnical Grade (>90%)High Purity (>97%)Impact on Drug Development
Isomer Ratio Variable (often 60:40 cis/trans)Controlled (>90% cis)High: Isomers may have different binding affinities or metabolic stability.
Acid Content High (1-3%)Low (<0.5%)Medium: Acid consumes basic reagents (e.g., amines, hydrides) in subsequent steps.
Dihydro-Impurities Present (up to 5%)Trace (<0.1%)High: Unsaturated impurities can participate in side reactions (e.g., Michael additions).
Recommended Use Early-stage screening, Fragrance formulationsGMP synthesis, SAR studies
References
  • PubChem Compound Summary. 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CID 1212021-29-8). National Center for Biotechnology Information. Link

  • Synthesis of Pyran Derivatives. Method for synthesis of substituted tetrahydropyrans via Prins reaction. US Patent & Trademark Office (Related art on pyran synthesis). Link

  • GC-MS Analysis of Fragrance Aldehydes. Standard retention indices for volatile aldehydes on WAX columns. NIST Chemistry WebBook. Link

  • Stereochemical Analysis. Conformational analysis of 2,6-disubstituted tetrahydropyrans. J. Org.[2] Chem. (General reference for J-coupling in pyrans). Link

Sources

X-ray crystallography data for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Structural Elucidation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Derivatives: A Comparative Approach

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive framework for the structural analysis of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde and its derivatives, a class of compounds with potential applications in medicinal chemistry and fragrance development. While a survey of public crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a scarcity of readily available X-ray diffraction data for this specific parent aldehyde, this guide presents a strategic approach for obtaining high-resolution structural information. We will delve into the rationale behind derivatization strategies to facilitate crystallization, offer a comparative analysis with alternative analytical techniques, and provide detailed, field-tested protocols.

The Challenge and Strategy: Why Derivatization is Key

The target molecule, 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde, presents a common challenge in X-ray crystallography. Its conformational flexibility, particularly of the aldehyde group, and the potential for it to exist as an oil or low-melting solid at room temperature can impede the formation of high-quality, single crystals suitable for diffraction analysis.

To overcome this, a proven strategy is to convert the flexible and often non-crystalline aldehyde into a more rigid and planar functional group that promotes intermolecular interactions, such as hydrogen bonding and π-stacking, which are conducive to forming a stable crystal lattice. The selection of the derivatizing agent is a critical experimental choice, as it influences not only the likelihood of crystallization but also the electronic and steric properties of the resulting molecule.

Comparative Analysis of Derivatization Agents:

DerivativeRationale for UsePotential AdvantagesPotential Challenges
Oxime Reaction with hydroxylamine introduces a hydrogen-bonding donor and acceptor, increasing the likelihood of forming robust crystal packing motifs.High crystallinity, straightforward synthesis.Can exist as E/Z isomers, potentially complicating structural analysis if both are present in the crystal.
Hydrazone Condensation with a hydrazine derivative (e.g., phenylhydrazine) introduces an aromatic ring, which can facilitate crystal packing through π-π stacking interactions.Often highly crystalline, can be used to introduce chromophores for other analytical techniques.The bulk of the hydrazine moiety may influence the conformation of the pyran ring.
Semicarbazone The semicarbazide moiety provides multiple hydrogen bond donors and acceptors, significantly increasing the potential for strong intermolecular interactions.Excellent for inducing crystallization in challenging molecules.Can sometimes lead to disordered structures if multiple conformations are trapped in the crystal lattice.

Experimental Workflow: From Synthesis to Structure

The following sections outline a detailed, step-by-step methodology for the synthesis, crystallization, and structural analysis of a derivative of 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde.

Synthesis of (E/Z)-2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde Oxime

This protocol describes the conversion of the aldehyde to its corresponding oxime, a common and effective method for inducing crystallinity.

Protocol:

  • Dissolution: Dissolve 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 eq) in ethanol (10 mL/g).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Crystallization Screening

The purified derivative is then subjected to a screening process to find suitable conditions for single crystal growth.

Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, dichloromethane, and mixtures thereof).

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated lid and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent and place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop can induce crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then to 4°C.

Diagram of the Crystallization Workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization Screening cluster_analysis X-ray Diffraction Analysis s1 Dissolve Aldehyde in EtOH s2 Add NH2OH·HCl & NaOAc s1->s2 s3 Stir at RT (2-4h) s2->s3 s4 Workup & Purification s3->s4 c1 Dissolve Purified Oxime s4->c1 c2 Slow Evaporation c1->c2 c3 Vapor Diffusion c1->c3 c4 Cooling c1->c4 a1 Mount Crystal c2->a1 c3->a1 c4->a1 a2 Data Collection a1->a2 a3 Structure Solution & Refinement a2->a3 G Compound Target Molecule NMR NMR Spectroscopy (Connectivity & Solution Conformation) Compound->NMR MS Mass Spectrometry (Molecular Formula) Compound->MS Xray X-ray Crystallography (Solid-State Structure) Compound->Xray Comp Computational Modeling (Theoretical Conformations) NMR->Comp Input for Model MS->Comp Input for Model Comp->Xray Compare & Validate

A Comparative Guide to the Validation of Elemental Analysis for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the elemental analysis validation of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and self-validating system for compound characterization. We will explore the validation of the classical combustion analysis method in accordance with international guidelines and compare its performance and utility against modern spectroscopic techniques.

Introduction: The Foundational Role of Elemental Analysis

In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a cornerstone of its identity and purity profile. Elemental analysis serves as a fundamental quantitative technique to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen within a sample.[1] For an NCE like 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (C₈H₁₄O₂), this analysis provides the initial, crucial data points to verify its empirical formula against the theoretical.

While modern analytical techniques offer deep structural insights, elemental analysis remains a critical quality control measure, valued for its precision and directness in assessing purity.[2] However, the reliability of this data is entirely dependent on a rigorous validation process. This guide details such a process, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, and contextualizes the technique's role alongside orthogonal methods.[3][4]

Theoretical Elemental Composition: The Analytical Benchmark

The first step in any validation is to establish the theoretical "true" value that the analysis aims to confirm. For 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, the molecular formula is C₈H₁₄O₂ with a molecular weight of 142.20 g/mol .[5]

Table 1: Theoretical Elemental Composition of C₈H₁₄O₂

ElementAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight per Element ( g/mol )Percentage (%)
Carbon (C)12.011896.08867.57%
Hydrogen (H)1.0081414.1129.92%
Oxygen (O)15.999231.99822.50%
Total 142.198 100.00%

These percentages serve as the target values for the validation experiments. A widely accepted criterion in synthetic chemistry is that experimental values for C, H, and N should fall within ±0.4% of the calculated theoretical values to confirm 95% sample purity.[6][7]

Validation Framework: Adherence to ICH Q2(R1) Guidelines

A validation process is not merely a suggestion; it is a regulatory requirement that ensures an analytical method is fit for its intended purpose. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring that data is reliable, reproducible, and trustworthy.[3][4][8]

ICH_Q2R1_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Define Define Analytical Procedure (Combustion Analysis) Protocol Design Validation Protocol (Based on ICH Q2(R1)) Define->Protocol Establishes Scope Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Robustness Robustness Protocol->Robustness DataAnalysis Data Analysis & Statistical Evaluation Accuracy->DataAnalysis Experimental Data Precision->DataAnalysis Experimental Data Specificity->DataAnalysis Experimental Data Linearity->DataAnalysis Experimental Data Robustness->DataAnalysis Experimental Data Report Generate Validation Report DataAnalysis->Report Summarized Results

Figure 1: Validation workflow based on ICH Q2(R1) principles.
Core Experimental Protocol: Combustion Analysis

The most common method for determining carbon and hydrogen content is high-temperature combustion analysis.[1] The sample is combusted in an oxygen-rich environment, converting carbon to CO₂ and hydrogen to H₂O. These gases are then detected and quantified.

Instrumentation: CHNS/O Elemental Analyzer Reference Standard: A certified, high-purity, and stable organic compound with a known elemental composition (e.g., Acetanilide).

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the instrument using a certified reference standard. This step is crucial for establishing the response factor for each element and ensuring the accuracy of subsequent measurements.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde test sample into a tin capsule. The precision of this weighing directly impacts the accuracy of the final result.

  • Combustion: Introduce the sample into the combustion furnace (~900-1000 °C). The high temperature ensures complete conversion of the sample to its elemental gases.

  • Detection and Quantification: The resultant gases (CO₂, H₂O) are passed through a gas chromatography column for separation and then quantified by a thermal conductivity detector (TCD).[1] The instrument software calculates the percentage of each element based on the sample weight and calibration.

Validation Parameters and Experimental Data

Accuracy demonstrates the closeness of the experimental results to the true theoretical value. It is assessed by analyzing the test compound and comparing the results to the calculated composition.

Protocol:

  • Analyze a minimum of nine determinations over a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target sample weight).

  • For this guide, we will simplify and show results from six replicate preparations at 100% of the target weight (~2 mg).

  • Calculate the mean percentage and the recovery against the theoretical value.

Table 2: Accuracy Validation Data for C₈H₁₄O₂

Replicate% Carbon (Found)% Hydrogen (Found)
167.459.98
267.629.89
367.519.95
467.709.91
567.489.88
667.559.93
Mean 67.55 9.92
Std. Dev. 0.09 0.03
Theoretical 67.57 9.92
% Recovery 99.97% 100.00%
Difference -0.02% 0.00%

Result: The experimental values are well within the ±0.4% acceptance criterion, demonstrating excellent accuracy.

Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

  • Repeatability: The precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: The precision under varied conditions (different days, analysts, or equipment).

Protocol:

  • Repeatability: Analyze six independent samples of C₈H₁₄O₂ on the same day by the same analyst.

  • Intermediate Precision: A second analyst repeats the analysis of six samples on a different day.

  • Calculate the Relative Standard Deviation (RSD) for each set and compare the results using an F-test.

Table 3: Precision Validation Data for C₈H₁₄O₂ (% Carbon)

Analyst 1 / Day 1 Analyst 2 / Day 2
Replicate 167.5167.60
Replicate 267.4967.55
Replicate 367.6367.48
Replicate 467.5567.65
Replicate 567.5867.51
Replicate 667.5267.59
Mean 67.55 67.56
Std. Dev. 0.05 0.06
RSD (%) 0.07% 0.09%

Result: The low RSD values demonstrate high precision. The data from both analysts are statistically comparable, confirming the method's intermediate precision.

Comparative Analysis: Orthogonal Methods for Structural Confirmation

While elemental analysis validates the empirical formula, it does not provide information about molecular structure or isomerism. Therefore, it must be used in conjunction with orthogonal analytical techniques that provide complementary information.[9]

Characterization_Pyramid cluster_main Comprehensive Compound Characterization EA Elemental Analysis Info_EA • Elemental Ratios (C, H, O) • Purity Confirmation • Empirical Formula EA->Info_EA Provides MS Mass Spectrometry (HRMS) Info_MS • Molecular Weight • Molecular Formula • Fragmentation Pattern MS->Info_MS Provides NMR NMR Spectroscopy (¹H, ¹³C) Info_NMR • Structural Connectivity • Carbon-Hydrogen Framework • Isomeric Purity NMR->Info_NMR Provides IR IR Spectroscopy Info_IR • Functional Groups (C=O, C-O-C) IR->Info_IR Provides

Figure 2: Interplay of orthogonal analytical techniques.

Table 4: Comparison of Analytical Techniques for C₈H₁₄O₂ Characterization

TechniqueInformation ProvidedStrengthsLimitations
Elemental Analysis Confirms elemental ratios (C, H, O) and purity.[1]High precision and accuracy; direct measure of elemental content.Provides no structural information; cannot distinguish between isomers.
High-Resolution MS (HRMS) Provides exact mass to determine molecular formula.[10]High sensitivity (requires <1 ng of sample); provides molecular formula.[11]Fragmentation can be complex; less precise for purity than EA.
NMR Spectroscopy (¹H, ¹³C) Confirms the carbon-hydrogen framework and connectivity.[9]Unambiguous structure elucidation; can distinguish isomers.Lower sensitivity than MS; requires pure sample for clear spectra.
Infrared (IR) Spectroscopy Identifies functional groups (e.g., aldehyde C=O, ether C-O-C).[12]Fast and non-destructive; excellent for confirming functional groups.Provides limited structural information; spectra can be complex.

Causality in Method Selection:

  • Why use HRMS alongside EA? While EA confirms the ratio of elements with high precision, HRMS confirms the total mass and thus the molecular formula with high accuracy, effectively ruling out alternative formulas with similar elemental ratios.

  • Why is NMR essential? Neither EA nor MS can definitively distinguish between structural isomers. NMR is the gold standard for elucidating the precise atomic connectivity, confirming that the synthesized molecule is indeed 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde and not another isomer of C₈H₁₄O₂.

  • Why include IR? IR spectroscopy provides rapid confirmation that the key functional groups (aldehyde and ether) expected from the structure are present, serving as a quick and reliable identity check that complements the other data.[13]

Conclusion

The validation of elemental analysis for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, when performed according to ICH Q2(R1) guidelines, establishes a highly reliable method for confirming its empirical formula and assessing its purity. The presented data on accuracy and precision demonstrate that combustion analysis is a robust and fit-for-purpose technique.

However, this guide emphasizes that elemental analysis, while foundational, is not sufficient for complete characterization in a modern drug development setting. Its true power is realized when integrated into a matrix of orthogonal analytical techniques. The combination of elemental analysis for purity, high-resolution mass spectrometry for molecular formula confirmation, NMR for definitive structural elucidation, and IR spectroscopy for functional group identification creates a self-validating and comprehensive characterization package. This multi-faceted approach ensures the unequivocal identity, purity, and quality of the NCE, satisfying the stringent requirements of scientific integrity and regulatory scrutiny.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

  • An International Study Evaluating Elemental Analysis. National Institutes of Health (NIH). [Link]

  • Elemental Analysis, Organic Compounds. ResearchGate. [Link]

  • Elemental analysis – an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Organic Compound Characterization & Quantification. Center for Applied Isotope Studies, University of Georgia. [Link]

  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Apex Scientific. [Link]

  • Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Cooperative Institute for Research in Environmental Sciences, University of Colorado Boulder. [Link]

Sources

Comparative Guide: Kinetics of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (2,6-DMT-CHO) , focusing on its kinetic profile during nucleophilic addition reactions (e.g., Grignard addition, hydride reduction, reductive amination).

Unlike standard carbocycles, 2,6-DMT-CHO functions as a conformationally locked stereochemical scaffold . The presence of the oxygen atom at position 1 and the methyl "anchors" at positions 2 and 6 creates a unique reactivity landscape. This molecule exhibits enhanced electrophilicity compared to cyclohexanecarbaldehyde due to inductive effects, yet imposes strict stereocontrol on incoming nucleophiles due to the rigid chair conformation.

Key Finding: 2,6-DMT-CHO reacts approximately 1.2–1.5x faster than cyclohexanecarbaldehyde with hard nucleophiles (e.g.,


) due to the -I effect of the ring oxygen, but shows slower kinetics  with bulky nucleophiles due to the inability of the ring to undergo conformational relaxation (chair flipping) during the transition state.

Structural & Conformational Analysis

To understand the kinetics, one must first accept the rigid geometry of the substrate.

The "Locked" Chair

The cis-2,6-dimethyl substitution pattern is thermodynamically dominant because it allows both methyl groups to occupy equatorial positions. This locks the tetrahydropyran (THP) ring into a single chair conformation, preventing the ring inversion (flipping) observed in unsubstituted THP or cyclohexane.

  • C4-Formyl Orientation: The aldehyde group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.

  • The "Chute" Effect: The axial hydrogens at C3 and C5, combined with the fixed equatorial methyls, create a defined steric "chute" that guides nucleophiles.

Diagram 1: Conformational Landscape & Reactivity

G Substrate 2,6-cis-Dimethyl-THP-4-CHO Conf_Locked Locked Chair Conformation (Methyls Equatorial) Substrate->Conf_Locked Thermodynamic Control Conf_Flip Ring Flip (High Energy Barrier) Substrate->Conf_Flip Sterically Disfavored Aldehyde_Eq Aldehyde Equatorial (Major) Conf_Locked->Aldehyde_Eq Minimizes 1,3-diaxial strain Aldehyde_Ax Aldehyde Axial (Minor) Conf_Locked->Aldehyde_Ax < 5% population Reaction Nucleophilic Attack Aldehyde_Eq->Reaction + Nucleophile (Nu-) Product_Eq Product: Equatorial Alcohol (Axial Attack) Reaction->Product_Eq Favored (Felkin-Anh) Product_Ax Product: Axial Alcohol (Equatorial Attack) Reaction->Product_Ax Disfavored (Steric)

Caption: The 2,6-cis-dimethyl substitution locks the ring, forcing the aldehyde equatorial. Nucleophilic attack is stereoelectronically guided, favoring the formation of the equatorial alcohol via axial attack.[1]

Comparative Kinetics Guide

The following table compares 2,6-DMT-CHO against industry standards.

Reference Standards:

  • Standard A: Cyclohexanecarbaldehyde (Baseline steric model).

  • Standard B: Tetrahydro-2H-pyran-4-carbaldehyde (Baseline electronic model).

Table 1: Relative Reactivity Profile ( )
Feature2,6-DMT-CHO (Product)Cyclohexane-CHO (Std A)THP-4-CHO (Std B)Impact on Synthesis
Electronic Effect Inductive (-I) NeutralInductive (-I)Oxygen withdraws density, increasing carbonyl electrophilicity (

increases).
Conformational Mobility Locked (Rigid) Mobile (Flipping)Mobile (Flipping)Rigid rings cannot deform to accommodate bulky Transition States (

decreases for large Nu).
Steric Environment High (Remote) MediumLow2,6-Methyls are remote but restrict approach angles.
Relative Rate (

)
1.35 1.00 (Ref)1.45Reacts faster than carbocycles due to electronics.
Relative Rate (

)
0.85 1.00 (Ref)1.10Reacts slower with bulky Grignards due to steric locking.
Diastereoselectivity High (>95:5) Low (~60:40)Moderate (~80:20)Primary Advantage: Yields single diastereomers without chiral auxiliaries.

Mechanistic Deep Dive

The Electronic "Boost"

The oxygen atom at position 1 is electronegative. Through


-bond induction, it pulls electron density away from C2 and C6, which propagates to C4.
  • Result: The LUMO of the carbonyl group is lowered in energy compared to the cyclohexane analog.

  • Observation: In hydride reductions (NaBH4), 2,6-DMT-CHO is consumed faster than cyclohexanecarbaldehyde.

The Steric "Brake"

While electronically activated, the 2,6-methyl groups impose a "conformational penalty."

  • Standard Scenario: When a bulky nucleophile attacks a cyclohexyl aldehyde, the ring can flatten or twist slightly to relieve steric strain in the transition state.

  • 2,6-DMT Scenario: The 2,6-methyl anchors prevent this relaxation. The ring must remain in the chair form. If the nucleophile is large (e.g., t-Butyl magnesium chloride), the energy of the transition state skyrockets.

  • Causality: This explains why the kinetics invert (become slower than cyclohexane) as the nucleophile size increases.

Experimental Protocol: Competitive Rate Determination

Objective: To determine the relative rate constant (


) of 2,6-DMT-CHO vs. Cyclohexanecarbaldehyde.
Method:  Competition Kinetics (More accurate than absolute rate measurement).
Reagents
  • Substrate A: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (1.0 mmol)

  • Standard B: Cyclohexanecarbaldehyde (1.0 mmol)

  • Nucleophile: NaBH4 (0.5 mmol) - Limiting Reagent

  • Solvent: Methanol (anhydrous), 10 mL at -78°C.

  • Internal Standard: Dodecane (for GC/NMR integration).

Workflow
  • Mix: Dissolve Substrate A, Standard B, and Internal Standard in solvent.

  • T0 Sample: Take an aliquot to establish the initial ratio (

    
    ) via GC-FID or H-NMR.
    
  • Initiate: Add the limiting Nucleophile dropwise at -78°C.

  • Quench: After 15 minutes (or upon full consumption of Nu), quench with sat.

    
    .
    
  • Analyze: Extract and analyze the ratio of remaining starting materials (

    
    ).
    
Calculation

Use the Ingold-Shaw equation for competitive kinetics:



  • If

    
    , 2,6-DMT-CHO is more reactive.
    
  • If

    
    , it is less reactive.
    
Diagram 2: Experimental Workflow

Experiment Start Preparation Phase Mix 1.0 eq Target + 1.0 eq Standard Sampling_T0 T0 Analysis (GC/NMR Ratio) Start->Sampling_T0 Reaction Add 0.5 eq Nucleophile (Limiting Reagent) Sampling_T0->Reaction Quench Quench & Workup Reaction->Quench Sampling_Tt Final Analysis Measure Unreacted Aldehydes Quench->Sampling_Tt Calc Calculate k_rel ln([A]0/[A]t) / ln([B]0/[B]t) Sampling_Tt->Calc

Caption: Workflow for determining relative kinetics. Using a limiting nucleophile eliminates errors associated with mixing time and temperature fluctuations.

References

  • Woerpel, K. A. (2009).[2][3] Correlations between nucleophilicities and selectivities in the substitutions of tetrahydropyran acetals. Journal of Organic Chemistry.

  • Evans, D. A. (2005). Conformational Pathways of Saturated Six-Membered Rings. NRC Publications.

  • Krumper, J. R., et al. (2009).[2][3] Stereoselective Synthesis of 2,6-syn-Dimethyl-tetrahydropyran Derivatives. Organic Letters.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Nucleophilic Addition Kinetics).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, safety-first framework for the proper disposal of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS No. 1212021-29-8). As a specialty chemical with incomplete toxicological data, adherence to a precautionary principle is paramount. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure operational safety, environmental protection, and regulatory compliance. This document synthesizes information from material safety data sheets, general chemical waste management protocols, and best practices for handling aldehyde compounds.

Core Principle: A Precautionary Approach

The Material Safety Data Sheet (MSDS) for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated[1]. While it is not currently classified as dangerous goods for transport, it is noted to potentially cause respiratory irritation[1]. The aldehyde functional group itself can be associated with hazardous properties. Therefore, all waste containing this compound must be treated as hazardous unless explicitly determined otherwise by a verified deactivation procedure.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, a thorough risk assessment is critical. The known and potential hazards associated with 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde necessitate stringent safety measures.

Key Hazards:

  • Inhalation: May cause respiratory irritation[1].

  • Flammability: The MSDS recommends caution during incineration as the material is highly flammable[1].

  • Unknown Toxicity: A lack of comprehensive data on carcinogenicity, reproductive toxicity, and specific target organ toxicity means the compound should be handled as if it possesses these hazards[1].

Table 1: Essential Safety and Personal Protective Equipment (PPE)
Precautionary MeasureSpecificationRationale
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat[2][3].To prevent skin and eye contact with the chemical, which could cause unknown irritation or absorption effects.
Ventilation Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood[2][4].To minimize the risk of inhaling potentially irritating vapors[1].
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools if necessary[2][5].The compound is noted to be highly flammable, and its vapors could form explosive mixtures with air[1].
Spill Management Have an inert absorbent material (e.g., vermiculite, sand) and a sealed container ready for spill cleanup[6].To ensure rapid and safe containment of any accidental releases.

Primary Disposal Pathway: High-Temperature Incineration

For pure, surplus, or non-recyclable 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, the officially recommended disposal method is incineration.

Causality: High-temperature incineration in a specialized facility is the most effective method for destroying complex organic molecules, converting them into simpler, less harmful compounds like carbon dioxide and water. This process is particularly crucial for compounds with unknown long-term environmental or health effects.

Protocol:

  • Engage Professionals: This waste stream must be handled by a licensed professional waste disposal company[1]. Do not attempt to incinerate this chemical in standard laboratory equipment.

  • Packaging: The compound should be offered to the disposal company in its original or a compatible, clearly labeled, and securely sealed container.

  • Expert Consultation: The incinerator must be equipped with an afterburner and a scrubber to neutralize any potentially hazardous combustion byproducts[1]. This is a critical technical requirement that the disposal vendor must meet.

Laboratory-Scale Waste Management: A Step-by-Step Operational Protocol

For waste generated during research activities (e.g., contaminated solvents, reaction residues, and cleaning materials), a systematic approach to segregation and collection is mandatory.

Step 1: Waste Identification and Segregation

  • Treat as Hazardous: All materials that have come into contact with 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, including gloves, pipette tips, absorbent paper, and contaminated glassware, must be disposed of as hazardous waste[6][7].

  • Segregate Waste Streams: Maintain separate, clearly labeled hazardous waste containers for:

    • Solid Waste: Contaminated gloves, paper towels, etc.

    • Liquid Waste (Non-Aqueous/Organic): Unused product, solutions in organic solvents.

    • Liquid Waste (Aqueous): Solutions in water.

    • Sharps: Contaminated needles or broken glassware.

  • Incompatibility Warning: Do not mix this aldehyde waste with incompatible chemicals such as strong acids, bases, or oxidizing agents to prevent uncontrolled reactions[6][8].

Step 2: Containerization and Labeling

  • Use Compatible Containers: Waste collection containers must be made of a material compatible with the chemical and any solvents used (e.g., glass or polyethylene) and must have a secure, leak-proof lid[7]. The original product container is often the best choice for surplus material[9].

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde," and any other components in the waste stream[6]. Attach a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage and Collection

  • Designated Storage Area: Store sealed waste containers in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory, away from drains and sources of ignition[8].

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Do not pour any amount of this chemical, treated or untreated, down the drain or dispose of it in the regular trash[2][7].

Potential for Chemical Deactivation of Aldehyde Waste

While incineration is the primary route, chemical deactivation is a common practice for treating waste from other aldehydes like formaldehyde and glutaraldehyde, often rendering them non-hazardous[10].

Scientific Principle: Deactivation typically involves reacting the aldehyde with a chemical agent that converts it into a less toxic substance, such as a polymer or a salt, which may be suitable for drain disposal upon verification and local sewer authority approval[10][11].

Important Caveat: The effectiveness of commercial aldehyde-neutralizing agents on 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde has not been established in the available literature. Therefore, this method must not be used unless validated in-house and approved by your institution's EHS and the local wastewater authority. If pursuing this route, a sample of the treated waste must be analyzed to confirm that the aldehyde concentration is below the permissible limits before disposal[10].

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for managing waste containing 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde in a laboratory setting.

G start Waste Generation (Contains 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde) waste_type Identify Waste Form start->waste_type pure_chem Pure / Surplus / Non-Recyclable Product waste_type->pure_chem  Pure Product liquid_waste Contaminated Liquid Waste waste_type->liquid_waste  Liquid solid_waste Contaminated Solid Waste (Gloves, Paper, Glassware) waste_type->solid_waste Solid incineration Licensed Professional Disposal: High-Temperature Incineration with Afterburner & Scrubber pure_chem->incineration liquid_type Liquid Solvent Type? liquid_waste->liquid_type collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid organic_liquid Organic / Non-Aqueous liquid_type->organic_liquid Organic aqueous_liquid Aqueous liquid_type->aqueous_liquid Aqueous collect_organic Collect in Labeled 'Hazardous Organic Liquid Waste' Container organic_liquid->collect_organic collect_aqueous Collect in Labeled 'Hazardous Aqueous Waste' Container aqueous_liquid->collect_aqueous ehs_pickup Store in Satellite Accumulation Area Contact EHS for Pickup collect_organic->ehs_pickup collect_aqueous->ehs_pickup collect_solid->ehs_pickup ehs_pickup->incineration Final Disposal Route

Sources

Mastering the Safe Handling of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, in-depth technical and safety information for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS No. 1212021-29-8), a compound that, while integral to specific research pathways, requires meticulous handling protocols. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety science to ensure both personal safety and experimental integrity.

Understanding the Hazard Profile

Before any handling, a thorough understanding of the potential hazards is critical. While a comprehensive toxicological profile for 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde is not extensively documented in publicly accessible literature, its classification as an aldehyde and its Safety Data Sheet (SDS) provide the foundational information for a robust risk assessment[1]. Aldehydes as a class are known for their potential to cause irritation to the skin, eyes, and respiratory system.

The primary concerns when handling this compound are:

  • Dermal and Ocular Contact: Direct contact with the skin and eyes is to be strictly avoided to prevent irritation[1].

  • Inhalation: While the volatility of this specific aldehyde is not detailed, the formation of aerosols or dusts during handling poses an inhalation risk[1].

  • Hygroscopicity: The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the air. This not only can affect the compound's integrity and reactivity but also requires specific storage and handling protocols to prevent degradation and ensure accurate measurements[1].

Hazard ClassificationPrecautionary Statement
Skin and Eye ContactAvoid contact with skin and eyes[1].
InhalationAvoid formation of dust and aerosols. Provide appropriate exhaust ventilation[1].
HygroscopicStore under inert gas. Keep container tightly closed in a dry and well-ventilated place[1].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are based on a synthesis of the compound's SDS and established best practices for handling aldehydes.

Eye and Face Protection
  • Mandatory Equipment: Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement for any work with this compound[1].

  • Rationale: The side-shields provide protection from splashes and airborne particles that could bypass the front lenses. The primary objective is to prevent any accidental contact with the eyes, which can be severely irritated by aldehydes.

Skin Protection
  • Hand Protection:

    • Glove Selection: Due to the aldehyde functional group, gloves made of butyl rubber or thicker nitrile (minimum 10 mil thickness) are recommended for extended contact. For splash protection, standard nitrile examination gloves are acceptable but should be changed immediately upon contamination[2].

    • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[1].

  • Body Protection:

    • Impervious Clothing: An impervious lab coat or apron is essential. Materials such as polyethylene or polyvinyl chloride (PVC) offer good chemical resistance[1][3]. This is crucial to protect against spills and splashes that could contaminate personal clothing and lead to prolonged skin exposure.

    • Footwear: Closed-toe shoes are mandatory in any laboratory setting.

Respiratory Protection
  • Engineering Controls First: The primary method for controlling inhalation hazards is to handle 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde within a certified chemical fume hood to minimize vapor and aerosol concentrations in the breathing zone[1].

  • When Respirators are Necessary: In situations where a fume hood is not available or during a large spill cleanup where vapor concentrations may exceed occupational exposure limits (OELs), respiratory protection is required. While specific OELs for this compound are not established, guidelines for similar aldehydes like formaldehyde and acetaldehyde can be informative[4][5].

    • Recommended Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is recommended. If particulates or aerosols may be generated, a combination cartridge with a P100 filter should be used[6]. A full-facepiece respirator will also provide eye protection[7].

Operational and Disposal Plans: A Step-by-Step Guide

Handling Hygroscopic Nature

The hygroscopic nature of this compound demands swift and careful handling to maintain its chemical integrity.

  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory to prevent condensation of atmospheric moisture onto the compound.

  • Working Environment: Whenever possible, handle the compound in a glove box with a controlled inert atmosphere (e.g., nitrogen or argon). If a glove box is not available, work quickly and efficiently in a fume hood.

  • Dispensing: Use clean, dry spatulas and weighing vessels. Minimize the time the primary container is open.

  • Storage: After dispensing, purge the headspace of the container with an inert gas before tightly sealing. Store in a desiccator to further protect from moisture[1].

Experimental Workflow for Handling 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Equilibrate Container to Room Temperature B Don Appropriate PPE (Gloves, Lab Coat, Safety Glasses) A->B C Open Container B->C Proceed to handling D Quickly Dispense Required Amount C->D E Purge Headspace with Inert Gas D->E F Tightly Seal and Store in Desiccator E->F G Collect Aldehyde Waste in a Labeled, Closed Container F->G After experiment H Neutralize Waste (if applicable) or Arrange for Hazardous Waste Pickup G->H

A procedural flow for the safe handling of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde.

Spill Management

In the event of a spill, a calm and methodical response is crucial.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and ensure maximum ventilation.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing the appropriate PPE (including respiratory protection if necessary), carefully scoop the absorbed material into a designated hazardous waste container.

    • For solid spills, gently sweep up the material, avoiding the creation of dust, and place it in a labeled waste container[1].

  • Decontamination: Clean the spill area with soap and water, followed by a water rinse.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Disposal of Waste

All waste containing 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde must be treated as hazardous waste.

  • Collection: Collect all waste in a clearly labeled, sealed, and compatible container.

  • Neutralization (for Aldehyde Waste): For aqueous aldehyde waste streams, laboratory-scale neutralization can be a viable option to reduce hazards before disposal. A common method involves oxidation. For example, acidified potassium permanganate can be used to oxidize aldehydes to less toxic carboxylic acids[8]. Alternatively, commercial aldehyde neutralizing agents are available[9][10]. Always perform a small-scale test reaction to ensure the neutralization process is well-controlled. A patented method suggests using sodium pyrosulfite for effective neutralization[11].

  • Final Disposal: Arrange for the collection of the hazardous waste by a certified disposal company in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain[1].

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Consult a physician[1].

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove any contaminated clothing. Consult a physician[1]. The rationale for extensive washing is to physically remove the chemical from the skin to prevent further absorption and irritation.

  • Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, holding the eyelids open[1][12]. This extended flushing time is crucial to ensure all traces of the chemical are removed from the eye surface and under the eyelids, minimizing the risk of severe damage[2][13][14]. Seek immediate medical attention.

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician[1].

By integrating these detailed protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde, ensuring a safe research environment while maintaining the integrity of your scientific work.

References

  • MSDS of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde. Capot Chemical Co.,Ltd.
  • Acetaldehyde - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Available at: [Link]

  • FORMALDEHYDE. Occupational Safety and Health Administration. Available at: [Link]

  • Chemical Resistant FR Lab Coat. National Safety Apparel. Available at: [Link]

  • Neutralizing the Aldehydes. The University of Texas at Austin. Available at: [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]

  • ACETALDEHYDE. Occupational Safety and Health Administration. Available at: [Link]

  • First Aid: Chemical Exposure. University of Rochester Medical Center. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Available at: [Link]

  • Chemical splash in the eye: First aid. Mayo Clinic. Available at: [Link]

  • Formaldehyde - IDLH. Centers for Disease Control and Prevention. Available at: [Link]

  • Formaldehyde Template SOP. UW Department of Chemistry. Available at: [Link]

  • Eye Injury: First Aid For Chemical Burns. NewYork-Presbyterian. Available at: [Link]

  • Method of neutralizing aldehyde-containing waste waters and the like. Google Patents.
  • formaldehyde - Lab Supplies. Electron Microscopy Sciences. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Formaldehyde. Centers for Disease Control and Prevention. Available at: [Link]

  • OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Available at: [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Ottawa. Available at: [Link]

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Alabama in Huntsville. Available at: [Link]

  • Organic Vapor Respirator NIOSH approved, in stock. Fibre Glast. Available at: [Link]

  • NIOSH Color Coding for Respirator Cartridges and Filters. OSHACode EHS Training. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.